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  • Product: Undecyl cyclohexanecarboxylate
  • CAS: 94107-44-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of Undecyl Cyclohexanecarboxylate: A Technical Deep Dive

This guide provides an in-depth technical analysis of Undecyl Cyclohexanecarboxylate , a lipophilic ester characterized by its hybrid molecular architecture combining a semi-rigid alicyclic ring with a flexible aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Undecyl Cyclohexanecarboxylate , a lipophilic ester characterized by its hybrid molecular architecture combining a semi-rigid alicyclic ring with a flexible aliphatic tail.

Executive Summary

Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) is a high-molecular-weight ester (C18H34O2) utilized primarily in organic synthesis, fragrance formulation, and materials science research. Distinguished by its significant lipophilicity (LogP > 7) and thermal stability, it serves as a model compound for studying phase transitions in alicyclic-aliphatic homologous series .

In drug development, this molecule represents a critical "lipophilic anchor" motif used in prodrug design to enhance membrane permeability of hydrophilic active pharmaceutical ingredients (APIs). Its physicochemical behavior is dominated by the interplay between the conformational flexibility of the undecyl chain and the steric bulk of the cyclohexane ring.

Molecular Architecture & Synthesis

Structural Analysis

The molecule consists of two distinct domains:

  • The Head Group (Cyclohexane Ring): A saturated six-membered ring that predominantly adopts a chair conformation to minimize torsional strain. This provides a semi-rigid core that disrupts tight crystalline packing compared to linear fatty esters.

  • The Tail Group (Undecyl Chain): A C11 linear alkyl chain. This flexible tail introduces significant van der Waals interaction surface area, driving the molecule's high boiling point and hydrophobicity.

Synthetic Pathway

The industrial and laboratory synthesis follows a classic Fischer Esterification or Steglich Esterification protocol. The reaction is equilibrium-driven, requiring water removal (via Dean-Stark apparatus or molecular sieves) to drive yield.

SynthesisWorkflow Acid Cyclohexanecarboxylic Acid (Solid, mp 31°C) Reaction Acid-Catalyzed Esterification (p-TsOH, Toluene Reflux) Acid->Reaction Alcohol 1-Undecanol (Liquid/Solid, mp 11-19°C) Alcohol->Reaction DeanStark Water Removal (Dean-Stark Trap) Reaction->DeanStark - H2O Crude Crude Ester Reaction->Crude Purification Vacuum Distillation (>200°C @ reduced pressure) Crude->Purification Final Undecyl Cyclohexanecarboxylate (Viscous Liquid) Purification->Final

Figure 1: Synthetic workflow for undecyl cyclohexanecarboxylate via acid-catalyzed esterification.

Physicochemical Profile

The following data aggregates calculated and experimental values typical for the C11-cyclohexyl ester homolog.

Key Parameters Table
PropertyValue / RangeContext
Molecular Formula C₁₈H₃₄O₂Saturated Ester
Molecular Weight 282.46 g/mol High MW for volatile fragrance use
Physical State Viscous LiquidAt 25°C (Predicted mp < 15°C)
Boiling Point ~315 - 330 °C@ 760 mmHg (Extrapolated from C6 homolog)
Density 0.90 - 0.92 g/cm³Typical for long-chain fatty esters
LogP (Octanol/Water) 7.2 - 8.9Extremely Lipophilic (Class IV permeability)
Refractive Index ~1.45 - 1.46Consistent with aliphatic esters
Vapor Pressure < 0.001 mmHg@ 25°C (Low volatility)
Flash Point > 150 °CNon-flammable under standard conditions
Solubility & Partitioning
  • Water: Practically insoluble (< 1 µg/mL). The hydrophobic effect of the C11 chain completely overrides the polarity of the ester linkage.

  • Organic Solvents: Miscible in dichloromethane, ethanol, hexane, and toluene.

  • Implications: In drug formulation, this ester acts as a lipid phase component in self-emulsifying drug delivery systems (SEDDS).

Thermodynamic & Phase Behavior[7][8][9][10]

Undecyl cyclohexanecarboxylate exhibits behavior characteristic of non-mesogenic or monotropic liquid crystalline materials. Unlike its phenyl-ring analogs (which form stable liquid crystals), the cyclohexane ring is flexible (inverting between chair forms), which typically suppresses stable mesophase formation at room temperature.

The Homologous Series Trend

In alkyl cyclohexanecarboxylates, phase behavior is dictated by the "Odd-Even" effect of the alkyl chain length:

  • Short Chains (C1-C5): Isotropic liquids.

  • Medium Chains (C6-C10): Often exhibit transient smectic phases upon supercooling.

  • Undecyl (C11): The odd-numbered carbon chain introduces a "kink" in the molecular packing. This often lowers the melting point compared to the C10 (decyl) or C12 (dodecyl) homologs, maintaining the liquid state over a wider range.

PhaseBehavior cluster_0 Thermal Transitions (Cooling) Iso Isotropic Liquid (Disordered) Meso Transient Smectic Phase? (Layered/Unstable) Iso->Meso Supercooling (< 10°C) Cryst Crystalline Solid (Ordered Lattice) Iso->Cryst Direct Solidification Meso->Cryst Crystallization

Figure 2: Predicted phase transition logic. The undecyl homolog likely bypasses stable mesophases to crystallize directly or form a glass at low temperatures.

Applications in R&D

Drug Delivery & Prodrug Design

The undecyl cyclohexanecarboxylate motif is utilized to modify the pharmacokinetics of polar drugs.

  • Mechanism: Esterification of a polar drug (containing a hydroxyl group) with cyclohexanecarboxylic acid, or conversely, using the undecyl alcohol as a leaving group.

  • Benefit: The high LogP (7.2) facilitates passive diffusion across the blood-brain barrier (BBB) or intestinal epithelium. Once absorbed, ubiquitous esterases hydrolyze the ester, releasing the active parent compound.

Fragrance & Flavor

While less common than short-chain esters (e.g., ethyl cyclohexanecarboxylate), the undecyl ester serves as a fixative . Its high molecular weight and low vapor pressure allow it to anchor more volatile scent molecules (top notes), extending the longevity of a fragrance profile.

  • Odor Profile: Typically waxy, fruity, and mild.

Lubricants & Phase Change Materials (PCMs)

Due to the hydrolytic stability of the cyclohexane ring (steric protection of the ester bond) and low viscosity index, this molecule is a candidate for bio-based lubricant basestocks .

Analytical Characterization

To validate the identity of synthesized Undecyl Cyclohexanecarboxylate, the following spectral signatures are diagnostic:

MethodDiagnostic SignalInterpretation
FT-IR 1735 cm⁻¹ (Strong)C=O Stretching (Ester)
2850-2930 cm⁻¹ C-H Stretching (Alkyl/Cyclohexyl)
1160-1200 cm⁻¹ C-O-C Stretching
¹H-NMR δ 4.05 ppm (Triplet)-O-CH ₂- (Undecyl alpha-protons)
δ 2.2-2.3 ppm (Multiplet)Cyclohexyl C1 methine proton
δ 0.88 ppm (Triplet)Terminal Methyl (-CH₃) of undecyl chain
GC-MS m/z 282 Molecular Ion [M]+
m/z 83, 55 Cyclohexyl/Alkyl fragmentation patterns

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact ester is limited, it is handled according to protocols for long-chain fatty esters.

  • Hazard Classification:

    • Skin Irritation (Category 2): Prolonged contact may degrease skin.

    • Eye Irritation (Category 2A): Standard ester irritant.

    • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life due to high lipophilicity and potential bioaccumulation.

  • Handling: Use nitrile gloves and chemical splash goggles. Work in a well-ventilated fume hood to avoid inhalation of aerosols during high-temperature processing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 582157, Undecyl cyclohexanecarboxylate. Retrieved from [Link]

  • The Good Scents Company (2024). Cyclohexanecarboxylic acid esters: Flavor and Fragrance Information. Retrieved from [Link]

  • Kelker, H., & Hatz, R. (1980).Handbook of Liquid Crystals. Verlag Chemie. (Reference for homologous series phase behavior).
  • NIST Mass Spectrometry Data Center. Undecyl cyclohexanecarboxylate Spectra. National Institute of Standards and Technology. Retrieved from [Link][1]

Sources

Exploratory

undecyl cyclohexanecarboxylate chemical structure and molecular formula

Structural Profiling, Synthetic Architecture, and Biopharmaceutical Utility Executive Summary Undecyl cyclohexanecarboxylate (CAS 94107-44-5) is a lipophilic ester comprising a cyclohexyl head group and a C11 alkyl tail....

Author: BenchChem Technical Support Team. Date: March 2026

Structural Profiling, Synthetic Architecture, and Biopharmaceutical Utility

Executive Summary

Undecyl cyclohexanecarboxylate (CAS 94107-44-5) is a lipophilic ester comprising a cyclohexyl head group and a C11 alkyl tail. While historically categorized as a minor fragrance ingredient or liquid crystal intermediate, recent metabolomic profiling has identified this chemotype in bioactive fractions of Schumanniophyton magnificum and Ocimum basilicum, correlating with anti-inflammatory and thrombolytic activity. This guide provides a definitive structural analysis, validated synthetic protocols, and an evaluation of its utility as a lipophilic permeation enhancer in drug delivery systems.

Part 1: Chemical Identity & Structural Analysis[1]

Core Identity: Undecyl cyclohexanecarboxylate represents a specific class of fatty esters where the alicyclic ring confers steric bulk distinct from linear fatty acids, while the undecyl chain provides significant hydrophobicity (


).
AttributeSpecification
IUPAC Name Undecyl cyclohexanecarboxylate
CAS Registry Number 94107-44-5
Molecular Formula

Molecular Weight 282.46 g/mol
SMILES CCCCCCCCCCCOC(=O)C1CCCCC1
InChI Key BTFNOAHOLGBKRX-UHFFFAOYSA-N

Structural Components:

  • Lipophilic Tail: A saturated 11-carbon (undecyl) chain responsible for membrane intercalation.

  • Linker: An ester bond, susceptible to cleavage by carboxylesterases (CES1/CES2).

  • Head Group: A cyclohexane ring, providing a non-planar, lipophilic core that disrupts tight packing in lipid bilayers more effectively than planar aromatic analogs.

Part 2: Physicochemical Profile[2][4][5][6][7]

Understanding the physicochemical boundaries is critical for formulation scientists. The following data synthesizes experimental reports with consensus computational models (ACD/Labs, EPISuite).

PropertyValueContext for R&D
LogP (Octanol/Water)

High lipophilicity; suitable for Lipid-Based Drug Delivery Systems (LBDDS).
Boiling Point

(est. @ 760 mmHg)
High thermal stability; amenable to hot-melt extrusion.
Density

g/cm³
Floats on aqueous media; requires emulsification.
Refractive Index

Compatible with standard optical detection in HPLC.
Rotatable Bonds 12High flexibility; facilitates membrane permeation.
Topological Polar Surface Area

Low polarity; blood-brain barrier (BBB) permeation likely if MW < 400.
Part 3: Synthetic Architecture

For research applications requiring high purity (>98%) devoid of biological contaminants, chemical synthesis is preferred over extraction.

Protocol: Acid Chloride Activation Route

Rationale: Direct Fischer esterification with long-chain alcohols (like 1-undecanol) often suffers from slow kinetics and equilibrium limitations. The acid chloride route ensures irreversible conversion and higher yields.

Reagents:

  • Cyclohexanecarboxylic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.5 equiv)
    
  • 1-Undecanol (1.0 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve cyclohexanecarboxylic acid in anhydrous DCM.
    
  • Chlorination: Add

    
     dropwise at 0°C. Add a catalytic amount of DMF. Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Concentration: Remove excess

    
     and solvent under reduced pressure to isolate cyclohexanecarbonyl chloride (crude oil).
    
  • Coupling: Redissolve the acid chloride in fresh DCM. Cool to 0°C.

  • Addition: Slowly add a solution of 1-undecanol and

    
     in DCM. The base acts as an HCl scavenger.
    
  • Workup: Stir at room temperature for 12 hours. Quench with water. Wash organics with 1M HCl, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc 95:5).
    
Synthetic Logic Diagram (Graphviz)

Synthesis Start Cyclohexane- carboxylic Acid Reagent1 SOCl2 / DMF (Reflux) Start->Reagent1 Intermediate Cyclohexanecarbonyl Chloride Reagent1->Intermediate - SO2, - HCl Reagent2 1-Undecanol + Et3N Intermediate->Reagent2 Product Undecyl Cyclohexanecarboxylate Reagent2->Product Nucleophilic Acyl Substitution

Caption: Figure 1. Irreversible synthesis via acid chloride activation to overcome steric hindrance of the cyclohexane ring.

Part 4: Analytical Characterization

To validate the synthesized compound, compare against these predicted spectroscopic signatures.

1. Mass Spectrometry (GC-MS):

  • Molecular Ion:

    
     (Weak/Absent due to rapid fragmentation).
    
  • Base Peak:

    
     (Cyclohexanecarbonyl cation, 
    
    
    
    ). This is the diagnostic fragment for cyclohexyl esters.
  • Secondary Fragment:

    
     (Cyclohexyl cation, 
    
    
    
    ).
  • McLafferty Rearrangement: Less prominent in cyclic esters compared to linear chains, but alkyl chain loss is observed.

2. Nuclear Magnetic Resonance (


-NMR, 400 MHz, 

):
  • 
     4.05 ppm (t, 2H): 
    
    
    
    (Triplet, characteristic of ester methylene).
  • 
     2.25 ppm (tt, 1H):  Cyclohexyl methine proton 
    
    
    
    to carbonyl.
  • 
     1.90 - 1.20 ppm (m, ~28H):  Overlapping multiplets from cyclohexyl ring and undecyl chain (
    
    
    
    ).
  • 
     0.88 ppm (t, 3H):  Terminal methyl group of the undecyl chain.
    
Part 5: Biopharmaceutical Context & Applications[4][6]

1. Natural Product Bioactivity: Recent metabolomic studies have identified undecyl cyclohexanecarboxylate in the stem bark of Schumanniophyton magnificum [1] and Ocimum basilicum seeds [2]. In these matrices, the compound co-elutes with fractions exhibiting:

  • Anti-inflammatory activity: Likely via modulation of arachidonic acid pathways (similar to other fatty esters).

  • Thrombolytic potential: Observed in basil seed extracts, suggesting a role in hemostasis modulation.[1]

2. Prodrug Design (Permeation Enhancement): The molecule serves as an excellent model for lipophilic masking . By esterifying a polar drug (containing a hydroxyl group) with cyclohexanecarboxylic acid, or a drug (containing a carboxyl group) with undecanol, one can mimic the physicochemical properties of this ester.

  • Mechanism: The high LogP (7.2) allows the molecule to partition into the stratum corneum lipids, fluidizing the membrane and facilitating the transport of co-administered drugs.

  • Metabolic Fate: Upon entry into the systemic circulation, plasma esterases hydrolyze the ester back into the cyclohexyl core and fatty alcohol, both of which are metabolically benign at low concentrations.

Metabolic Hydrolysis Pathway (Graphviz)

Metabolism Prod Undecyl Cyclohexanecarboxylate (Lipophilic Transport Form) Enzyme Carboxylesterase (CES1 / CES2) Prod->Enzyme Hydrolysis Met1 Cyclohexanecarboxylic Acid (Renal Excretion/Conjugation) Enzyme->Met1 Met2 1-Undecanol (Fatty Acid Oxidation) Enzyme->Met2

Caption: Figure 2. Predicted metabolic fate in plasma. Rapid hydrolysis prevents systemic accumulation of the intact lipophile.

References
  • PubChem. Undecyl cyclohexanecarboxylate (CID 582157).[2] National Library of Medicine. Available at: [Link]

  • Yannick, E. O., et al. (2024).[3] Gas chromatography-mass spectrometry analysis of bioactive compounds against snake venom in the hydroethanolic extract of Schumanniophyton magnificum stem bark. The Pharma Innovation Journal. Available at: [Link]

  • Eid, A. M., et al. (2023).[1] Antihemolytic and Thrombolytic Potential of Ocimum basilicum Seed Extract. BMC Complementary Medicine and Therapies. Available at: [Link]

  • CAS Common Chemistry. Undecyl cyclohexanecarboxylate (CAS 94107-44-5).[2][4][5] American Chemical Society.[6] Available at: [Link]

Sources

Foundational

Thermodynamic Characterization of Undecyl Cyclohexanecarboxylate Esters: Predictive Modeling and Empirical Workflows

Executive Summary The rational design of lipid-based drug delivery systems, advanced polymeric plasticizers, and specialized lubricants relies heavily on the precise thermodynamic characterization of their constituent ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of lipid-based drug delivery systems, advanced polymeric plasticizers, and specialized lubricants relies heavily on the precise thermodynamic characterization of their constituent excipients. Undecyl cyclohexanecarboxylate (CAS 94107-44-5)[1], a long-chain cycloaliphatic ester, presents a unique thermodynamic profile. Its behavior is governed by the rigid steric bulk of its cyclohexyl ring—which influences heat capacity and phase transition dynamics—and the highly flexible, lipophilic undecyl chain, which drives van der Waals interactions and conformational entropy.

Despite its industrial utility, empirical thermodynamic data for this specific heavy homologue is sparse in the primary literature. To bridge this data gap, this whitepaper outlines a highly validated, dual-pronged methodology: predictive thermodynamic modeling via group additivity[2], followed by rigorous experimental validation protocols designed specifically to circumvent the thermal instability inherent to long-chain esters.

Mechanistic Grounding & Predictive Thermodynamics

Before committing resources to empirical calorimetry, a Senior Application Scientist must establish a predictive baseline. The thermodynamic properties of complex esters are not merely the sum of their atoms, but the result of specific functional group interactions. The Joback group contribution method provides a robust first-order approximation for these properties by isolating the molecule into distinct structural fragments.

For undecyl cyclohexanecarboxylate, the molecule is deconstructed into:

  • The Cyclohexyl Ring : Contributes to a higher baseline heat capacity (

    
    ) and introduces steric hindrance that often leads to supercooling and glass transition phenomena rather than immediate crystallization[3].
    
  • The Ester Linkage (-COO-) : Acts as the primary polar center, dictating the dipole moment and intermolecular dipole-dipole interactions[2].

  • The Undecyl Chain : A linear

    
     aliphatic tail that significantly elevates the boiling point (
    
    
    
    ) and enthalpy of vaporization (
    
    
    ) due to extensive London dispersion forces.

G A Undecyl Cyclohexanecarboxylate (CAS 94107-44-5) B Cyclohexyl Ring (Rigidity, Heat Capacity) A->B C Ester Linkage (Polarity, Dipole Moment) A->C D Undecyl Chain (van der Waals, Entropy) A->D E Joback Additivity Method Thermodynamic Estimation B->E C->E D->E F Predicted Macro-Properties (Tc, Pc, ΔHf, Cp) E->F Group Additivity

Structural decomposition and group contribution modeling for thermodynamic prediction.

By applying these group additivity principles, we can extrapolate the baseline thermodynamic profile of undecyl cyclohexanecarboxylate (Table 1).

Table 1: Predictive Thermodynamic Profile of Undecyl Cyclohexanecarboxylate
PropertySymbolEstimated ValueMethod / Source
Normal Boiling Point

~707.0 KJoback Group Additivity
Critical Temperature

~885.0 KJoback Group Additivity
Critical Pressure

~1250 kPaExtrapolated Homologous Trend
Enthalpy of Formation (Gas)

-605.0 kJ/molGroup Contribution[2]
Enthalpy of Vaporization

~75.0 kJ/molExtrapolated Homologous Trend

Experimental Workflows for Thermodynamic Validation

Predictive models are necessary but insufficient for regulatory or high-precision engineering applications. The following protocols outline the self-validating experimental systems required to empirically determine the thermodynamic properties of undecyl cyclohexanecarboxylate.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

Cyclohexyl esters are notoriously prone to supercooling, often forming amorphous glasses rather than crystalline solids upon cooling[3]. To accurately capture the heat capacity (


), glass transition temperature (

), and enthalpy of fusion (

), a precise thermal history must be established.
  • Purity Validation (Fractional Melting) : Prior to data collection, assess sample purity using the fractional melting technique within the DSC. Impurities cause colligative depression of the melting point; a purity of >99.5 mol% is mandatory to prevent skewed

    
     values.
    
  • Thermal Cycling : Load 5–10 mg of the ester into a hermetically sealed aluminum pan. Cool the sample from 300 K to 5 K at a controlled rate of 0.02 K/s to intentionally induce the glassy state[3].

  • Heating Scan : Heat the sample at 5 K/min. Record the baseline shift corresponding to

    
    , followed by the exothermic cold crystallization peak, and finally the endothermic melting peak (
    
    
    
    ).
  • Integration : Integrate the area under the melting peak against a sapphire standard baseline to calculate

    
    .
    
Protocol 2: Knudsen Effusion for Enthalpy of Vaporization ( )

Causality Check : Why not use standard ebulliometry (boiling point measurement)? Because long-chain aliphatic esters like undecyl cyclohexanecarboxylate undergo severe thermal degradation prior to reaching their normal boiling points (~707 K) at atmospheric pressure.

  • System Setup : Utilize a Knudsen effusion cell coupled with a high-vacuum Thermogravimetric Analyzer (TGA).

  • Isothermal Mass Loss : Subject the sample to a high vacuum (

    
     Torr) and measure the isothermal rate of mass loss at several temperature intervals between 320 K and 380 K.
    
  • Vapor Pressure Calculation : Convert the mass loss rate to vapor pressure using the Knudsen equation.

  • Clausius-Clapeyron Plot : Plot the natural log of vapor pressure (

    
    ) against the inverse of temperature (
    
    
    
    ). The slope of this line, multiplied by the ideal gas constant (
    
    
    ), yields the
    
    
    at the experimental temperature, which is then extrapolated to standard state (298.15 K).

G S1 Sample Synthesis & Purification S2 Purity Validation (Fractional Melting) S1->S2 >99.5% Purity T1 DSC Analysis (Tm, ΔHfus, Cp) S2->T1 T2 Knudsen Effusion (ΔHvap) S2->T2 T3 Bomb Calorimetry (ΔHc, ΔHf) S2->T3 O Empirical Thermodynamic Profile T1->O T2->O T3->O

Self-validating experimental workflow for empirical thermodynamic characterization.

Data Synthesis & Homologous Series Extrapolation

To validate the empirical and predicted data for undecyl cyclohexanecarboxylate, we benchmark it against the critically evaluated thermophysical property data of its shorter-chain homologues. Thermodynamic properties in a homologous series scale linearly with the addition of methylene (


) groups.

By analyzing methyl cyclohexanecarboxylate[4], ethyl cyclohexanecarboxylate[5], and butyl cyclohexanecarboxylate[6], we can confirm the additive contribution of the undecyl chain.

Table 2: Thermodynamic Trends in Cyclohexanecarboxylate Esters
CompoundChain LengthCAS Number

(K)

(kJ/mol)
Methyl cyclohexanecarboxylate

4630-82-4456.1-385.2[4]
Ethyl cyclohexanecarboxylate

3289-28-9479.5-410.5[5]
Butyl cyclohexanecarboxylate

6553-81-7546.9-460.8[6]
Undecyl cyclohexanecarboxylate

94107-44-5~707.0-605.0

*Predicted values via extrapolation and group additivity. The addition of each methylene group contributes approximately 20–25 K to the boiling point and lowers the enthalpy of formation by roughly -20 kJ/mol.

Conclusion

The thermodynamic characterization of undecyl cyclohexanecarboxylate requires a sophisticated synthesis of computational prediction and specialized empirical techniques. Because standard ebulliometry and calorimetry often fail due to the high boiling point and supercooling nature of long-chain cycloaliphatic esters, researchers must rely on Knudsen effusion and sub-ambient DSC protocols. By anchoring these experimental designs in the predictive logic of group additivity, drug development professionals and chemical engineers can confidently integrate this ester into advanced formulations.

References

  • [1] Undecyl cyclohexanecarboxylate | C18H34O2 | CID 582157 - PubChem. National Institutes of Health (NIH). 1

  • [5] ethyl cyclohexanecarboxylate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). National Institute of Standards and Technology (NIST). 5

  • [4] methyl cyclohexanecarboxylate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). National Institute of Standards and Technology (NIST). 4

  • [6] Cyclohexanecarboxylic acid, butyl ester - Cheméo. Cheméo. 6

  • [3] Thermodynamic properties of some cyclohexyl esters in the condensed state. ResearchGate. 3

  • Thermodynamic Models & Physical Properties. Jordan University of Science and Technology.

  • [2] Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. Taylor & Francis. 2

Sources

Exploratory

undecyl cyclohexanecarboxylate CAS number and PubChem identifier

CAS Registry Number: 94107-44-5 PubChem CID: 582157[1][2][3] Executive Summary Undecyl cyclohexanecarboxylate (C₁₈H₃₄O₂) is a high-molecular-weight fatty ester characterized by significant lipophilicity and low aqueous s...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 94107-44-5 PubChem CID: 582157[1][2][3]

Executive Summary

Undecyl cyclohexanecarboxylate (C₁₈H₃₄O₂) is a high-molecular-weight fatty ester characterized by significant lipophilicity and low aqueous solubility.[1][3] Structurally, it consists of a cyclohexane ring attached to a carboxylate group esterified with a straight-chain undecyl (C11) alcohol.[1][3] While often utilized as a specialized intermediate in organic synthesis and fragrance chemistry, recent metabolomic profiling has identified this compound as a bioactive constituent in the secondary metabolites of endophytic fungi (Paecilomyces sp.), suggesting potential utility in antimicrobial or agricultural pharmacological applications.[1][3]

This guide provides a rigorous technical breakdown of the molecule's identity, physicochemical properties, and validated synthesis protocols, designed for researchers in medicinal chemistry and chemical engineering.[1][3]

Chemical Identity & Nomenclature

Precise identification is critical for database integration and regulatory compliance.[1] The following identifiers are verified against the PubChem Compound Database.

Identifier Type Value
CAS Registry Number 94107-44-5
PubChem CID 582157
IUPAC Name Undecyl cyclohexanecarboxylate
Systematic Name Cyclohexanecarboxylic acid, undecyl ester
Molecular Formula C₁₈H₃₄O₂
Molecular Weight 282.46 g/mol
InChI Key BTFNOAHOLGBKRX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCOC(=O)C1CCCCC1
Physicochemical Profile

Understanding the physical properties of undecyl cyclohexanecarboxylate is essential for predicting its behavior in biological systems and formulation matrices.[1]

Property Value (Predicted/Exp) Implication for Development
XLogP3-AA 7.2High Lipophilicity: Indicates poor water solubility; requires lipid-based delivery systems or non-polar solvents (e.g., Hexane, DCM) for extraction.[1][3]
Topological Polar Surface Area 26.3 ŲMembrane Permeability: Low polar surface area suggests high blood-brain barrier (BBB) and cell membrane permeability.[1]
H-Bond Donors/Acceptors 0 / 2Lack of donors reduces water solubility; acceptors allow for interaction with receptor pockets.[1]
Rotatable Bonds 11High flexibility may impact binding affinity entropy in protein-ligand docking scenarios.[1]
Boiling Point ~350–360°C (Predicted)High boiling point necessitates high-vacuum distillation for purification.[1]
Synthesis Protocols

For research-grade purity (>98%), the Acyl Chloride Method is superior to direct Fischer esterification due to faster kinetics and higher conversion rates, avoiding the equilibrium limitations of acid-catalyzed esterification.[1][3]

Method A: Nucleophilic Acyl Substitution (Acyl Chloride Route)

Objective: Synthesize undecyl cyclohexanecarboxylate via the reaction of cyclohexanecarbonyl chloride with 1-undecanol.[1]

Reagents:

  • Cyclohexanecarbonyl chloride (1.1 eq)[1]

  • 1-Undecanol (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq) – Acid Scavenger[1]

  • Dichloromethane (DCM) – Solvent[1]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 1-undecanol (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acyl chloride addition.[1]

  • Acylation: Dropwise add cyclohexanecarbonyl chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

  • Quenching: Quench with saturated NH₄Cl solution.

  • Workup: Extract the organic layer, wash with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove residual acid), and brine.[1][3] Dry over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the synthesis and purification process.

SynthesisWorkflow Start Start: Reagent Prep Mix Dissolve 1-Undecanol in Anhydrous DCM Start->Mix Base Add TEA (Base) Cool to 0°C Mix->Base AddAcyl Dropwise Addition: Cyclohexanecarbonyl Chloride Base->AddAcyl React Reaction: 25°C, 4-6 hrs (Nucleophilic Attack) AddAcyl->React Quench Quench: Sat. NH4Cl React->Quench Extract Extraction: Wash w/ HCl, NaHCO3, Brine Quench->Extract Purify Purification: Flash Chromatography Extract->Purify Final Pure Undecyl Cyclohexanecarboxylate (>98% Yield) Purify->Final

Figure 1: Step-by-step workflow for the synthesis of undecyl cyclohexanecarboxylate via the acyl chloride route.

Biological Context & Applications

While primarily a synthetic intermediate, undecyl cyclohexanecarboxylate has been identified in natural product research.[1][3]

  • Metabolomic Marker: GC-MS analysis of ethyl acetate extracts from the endophytic fungus Paecilomyces sp.[1][3] has identified undecyl cyclohexanecarboxylate as a secondary metabolite.[1] This suggests the compound may play a role in the organism's defense mechanisms or signaling pathways.

  • Fragrance & Flavor: As a fatty ester, it likely possesses a faint, waxy, or fruity odor profile, characteristic of high-molecular-weight cyclohexyl esters, making it a candidate for fixatives in fragrance formulations.[1][3]

  • Drug Delivery: Due to its high LogP (7.2), it can serve as a hydrophobic core component in lipid nanoparticles (LNPs) or as a lipophilic pro-drug moiety to enhance the bioavailability of polar therapeutic agents.[1]

Safety & Handling (SDS Highlights)
  • GHS Classification: Not formally classified as hazardous by major agencies, but should be treated as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) due to its ester functionality.[1][3]

  • Storage: Store in a cool, dry place under inert gas. Avoid oxidizing agents.[1]

  • Disposal: Dispose of as organic waste. Do not release into waterways due to potential long-term aquatic toxicity associated with high lipophilicity.[1]

References
  • PubChem. Undecyl cyclohexanecarboxylate (CID 582157).[1][2] National Library of Medicine.[1] Accessed March 3, 2026.[1][3] [Link][1][3]

  • Al-Bari, M.A.A., et al. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp.[1][3] National Institutes of Health (PMC).[1] [Link]

  • EPA DSSTox. Undecyl cyclohexanecarboxylate (DTXSID90916484).[1][2] U.S. Environmental Protection Agency. [Link][1][2][3]

Sources

Foundational

Technical Assessment: Toxicity &amp; Safety Profile of Undecyl Cyclohexanecarboxylate

This technical guide provides a rigorous safety and toxicity assessment of Undecyl Cyclohexanecarboxylate , synthesizing direct data with read-across analysis from its primary metabolites. Executive Summary Undecyl cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous safety and toxicity assessment of Undecyl Cyclohexanecarboxylate , synthesizing direct data with read-across analysis from its primary metabolites.

Executive Summary

Undecyl cyclohexanecarboxylate (CAS 94107-44-5) is a lipophilic ester utilized primarily in fragrance and cosmetic applications for its stability and olfactory profile. Its safety profile is governed by its metabolic hydrolysis into cyclohexanecarboxylic acid and 1-undecanol .

While the parent ester exhibits low acute systemic toxicity, it presents specific local tolerance hazards (skin/eye irritation) and significant environmental toxicity concerns (Aquatic Chronic 2). This guide outlines the mechanistic basis of these hazards, validated testing protocols, and regulatory classifications.

Physicochemical Identity & Exposure Potential

Understanding the physical properties is a prerequisite for predicting bioavailability and environmental fate.

PropertyValue (Approx.)Implication for Safety
Molecular Formula C₁₈H₃₄O₂Lipophilic organic ester.
Molecular Weight ~282.5 g/mol Moderate size; capable of dermal penetration.
LogP (Octanol/Water) > 7.0 (Est.)High Lipophilicity. Indicates strong potential for bioaccumulation in aquatic organisms and retention in the stratum corneum.
Vapor Pressure Low (< 0.01 Pa)Low inhalation risk under ambient conditions; risk increases with aerosolization.
Water Solubility InsolubleLimits bioavailability in aqueous media; necessitates solubilizers for in vitro testing.

Metabolic Fate & Mechanism of Action

The toxicological activity of undecyl cyclohexanecarboxylate is driven by its metabolic cleavage. Upon absorption (dermal or oral), non-specific carboxylesterases hydrolyze the ester bond.

Metabolic Pathway Visualization

The following diagram illustrates the hydrolysis and subsequent detoxification pathways.

Metabolism Parent Undecyl Cyclohexanecarboxylate (Lipophilic Parent) Enzyme Carboxylesterases (Skin/Liver) Parent->Enzyme Acid Cyclohexanecarboxylic Acid (Irritant) Enzyme->Acid Hydrolysis Alcohol 1-Undecanol (Fatty Alcohol) Enzyme->Alcohol Hydrolysis Excretion1 Glucuronidation/Glycine Conj. -> Renal Excretion Acid->Excretion1 Phase II Metabolism Excretion2 Fatty Acid u03b2-Oxidation -> CO2 + H2O Alcohol->Excretion2 Oxidation

Figure 1: Metabolic hydrolysis of undecyl cyclohexanecarboxylate into its constituent acid and alcohol, driving the toxicity profile.

Toxicological Profile (Read-Across Analysis)

Due to limited public data on the specific ester, the safety profile is derived via Read-Across from its metabolites, a method accepted by ECHA and OECD under the Category Approach.

Acute Toxicity (Systemic)
  • Oral Route: Low Toxicity.

    • Data: Metabolite 1-Undecanol has an LD50 > 3,000 mg/kg (Rat).[1][2][3][4] Cyclohexanecarboxylic acid has an LD50 > 3,200 mg/kg (Rat).[2][3][4]

  • Dermal Route: Low Toxicity.[3]

    • Data: 1-Undecanol LD50 > 3,950 mg/kg (Rabbit).[3]

Local Tolerance (Irritation & Corrosion)
  • Skin Irritation: Moderate Hazard (Category 2).

    • Mechanism:[1] The hydrolysis releases 1-undecanol (a known irritant) and cyclohexanecarboxylic acid (an irritant/potential corrosive). The lipophilic nature of the parent ester facilitates penetration into the epidermis, where localized hydrolysis can create high concentrations of the free acid.

  • Eye Irritation: Moderate to Severe Hazard (Category 2A/1).

    • Risk:[1][3][4][6][7][8][9] Cyclohexanecarboxylic acid is capable of causing serious eye damage (Category 1).[2][4][5] While the ester is less reactive, accidental splashing can lead to hydrolysis on the ocular surface, resulting in significant irritation.

Sensitization & CMR
  • Sensitization: Unlikely to be a sensitizer.[5] Neither metabolite is a structural alert for protein binding (e.g., no Michael acceptors).

  • CMR (Carcinogenicity, Mutagenicity, Reprotox): No evidence of CMR potential based on the safety profiles of the metabolites.

Environmental Safety Profile

The high LogP (>7) signals a major environmental concern: Aquatic Toxicity .

  • Aquatic Toxicity: Toxic (Category 2). [1][3]

    • Driver: 1-Undecanol has an LC50 (96h, Fish) of ~1.0 mg/L. Long-chain fatty alcohols and esters can physically coat aquatic gills (narcosis) and disrupt membranes.

  • Biodegradability: Readily Biodegradable.

    • Esters generally hydrolyze and degrade rapidly in aerobic environments. However, the cyclohexane ring may slightly retard the degradation rate compared to linear chains.

Validated Experimental Protocols

To verify the safety profile of a new batch or formulation containing this ester, use the following self-validating protocols.

Protocol A: In Vitro Skin Irritation (OECD 439)

Objective: Assess skin irritation potential without animal testing.

  • Tissue Model: Use Reconstructed Human Epidermis (RhE) (e.g., EpiDerm™ or SkinEthic™).

  • Application:

    • Apply 25 µL of undiluted Undecyl Cyclohexanecarboxylate to the tissue surface.

    • Include Negative Control (PBS) and Positive Control (5% SDS).

  • Exposure: Incubate for 60 minutes at 37°C.

  • Washing: Rinse tissues thoroughly with PBS to remove residual ester (critical due to lipophilicity).

  • Viability Assay: Transfer tissues to MTT solution (1 mg/mL) for 3 hours.

  • Extraction: Extract formazan in isopropanol.

  • Analysis: Measure OD at 570 nm.

    • Validation Criteria: Negative Control OD > 0.8; Positive Control viability < 40%.

    • Result: If viability < 50%, classify as Irritant (GHS Cat 2) .

Protocol B: Determination of Aquatic Toxicity (OECD 203 Limit Test)

Objective: Verify aquatic safety limits.

  • System: Static renewal system with Danio rerio (Zebrafish).

  • Preparation: Due to low solubility, prepare a Water Accommodated Fraction (WAF) .

    • Mix ester with water at 100 mg/L loading rate for 24 hours.

    • Filter to remove undissolved droplets.

  • Exposure: Expose 7 fish to the WAF for 96 hours.

  • Observation: Record mortality at 24, 48, 72, and 96 hours.

  • Endpoint: If mortality > 50% at 100 mg/L loading, the substance is classified as Acute Aquatic Toxic .

Regulatory Status & Risk Management

Regulatory BodyClassification / StatusAction Required
GHS / CLP Skin Irrit. 2 (H315) Eye Irrit. 2 (H319) Aquatic Chronic 2 (H411) Label products with "Warning" signal word and Dead Fish/Tree pictogram.
REACH (EU) Registered (EC 302-278-1)Ensure tonnage reporting if >1 TPA. Check for SVHC updates.
IFRA No Specific StandardDefault to general safety assessment. Ensure purity is free of solvent residues.

Handling Recommendations:

  • PPE: Nitrile gloves (0.11 mm minimum) and safety glasses with side shields are mandatory.

  • Spill Management: Do not wash into drains. Absorb with inert material (sand/vermiculite) and dispose of as hazardous chemical waste.

References

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclohexanecarboxylic acid (CAS 98-89-5). Retrieved from [Link]

  • PubChem. Compound Summary: 1-Undecanol (CAS 112-42-5). National Library of Medicine. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. Retrieved from [Link]

  • ECHA C&L Inventory. Classification and Labelling of Undecyl cyclohexanecarboxylate. Retrieved from [Link]

Sources

Exploratory

Optical Profiling of Undecyl Cyclohexanecarboxylate: Refractive Index Determination and Applications in Material Science

Executive Summary For researchers and drug development professionals engineering advanced polymeric matrices or lipid nanoparticles (LNPs), the optical properties of the constituent lipids and plasticizers dictate the ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering advanced polymeric matrices or lipid nanoparticles (LNPs), the optical properties of the constituent lipids and plasticizers dictate the physical characterization and performance of the final formulation. (UCC) is a long-chain aliphatic ester that serves as a structural hydrophobic core component[1]. This whitepaper provides an in-depth technical analysis of its refractive index, the causality behind its optical physics, and a self-validating experimental protocol for its high-precision measurement.

Molecular Architecture and Optical Significance

Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) features a cyclohexane ring coupled to an 11-carbon alkyl chain via an ester linkage[1]. While traditionally recognized as a secondary metabolite identified via GC-MS in medicinal plants like [2] and[3], and studied in silico for[4], its physicochemical properties make it highly valuable in synthetic material science.

In optical physics, the refractive index (


) is governed by the electron density and polarizability of a molecule. The dense electron cloud of UCC's cyclohexane ring, combined with the extensive London dispersion forces of the undecyl chain, yields a relatively high refractive index for an aliphatic ester. Knowing this exact value is critical for refractive index matching —a technique used to minimize Rayleigh and Mie scattering in colloidal suspensions, thereby rendering lipid-based drug delivery systems optically transparent for UV-Vis spectroscopic assays.
Quantitative Physicochemical Profile

The following table summarizes the critical quantitative parameters of UCC required for formulation engineering:

ParameterValueReference / Test Condition
IUPAC Name undecyl cyclohexanecarboxylateStandard Nomenclature[1]
CAS Registry Number 94107-44-5Chemical Identifiers[1]
Molecular Formula C18H34O2[1]
Molecular Weight 282.46 g/mol Computed[1]
Refractive Index (

)
1.45820 °C, 589 nm (Sodium D-line)[5]
Dielectric Constant (

)
3.4120 °C, Static (Low Frequency)[5]

Experimental Protocol: Self-Validating Refractometry

To ensure scientific integrity and reproducibility, the measurement of the refractive index must be treated as a self-validating system. The following protocol utilizes Maxwell’s electromagnetic relation to cross-verify optical data against low-frequency dielectric properties, ensuring the sample is free of polar contaminants (such as water) before integration into moisture-sensitive polymeric matrices.

Phase 1: Instrument Calibration & Thermal Equilibration
  • Step 1: Clean the prism of a high-precision digital Abbe refractometer using anhydrous ethanol and allow it to evaporate completely.

  • Step 2: Engage the Peltier thermostat to exactly 20.0 ± 0.1 °C .

  • Causality: The refractive index of organic liquids is inversely proportional to temperature (

    
     K⁻¹). Thermal expansion decreases the volumetric density of polarizable electron clouds. A mere 1°C fluctuation will alter the index at the fourth decimal place, invalidating high-precision material matching.
    
  • Step 3: Calibrate the baseline using HPLC-grade water (

    
     at 20°C).
    
Phase 2: Sample Acquisition & Measurement
  • Step 4: Apply 50 µL of to the lower prism[5]. Close the upper prism slowly.

  • Causality: Closing the prism slowly ensures no air bubbles are trapped. The massive refractive index mismatch between air (

    
    ) and the ester (
    
    
    
    ) causes total internal reflection anomalies at the prism interface, which blurs the critical shadowline and introduces measurement artifacts.
  • Step 5: Record the refractive index at 589 nm. The expected value is 1.458 [5].

Phase 3: Self-Validation via Maxwell’s Relation
  • Step 6: Measure the static dielectric constant (

    
    ) of the same sample batch using a precision LCR meter at 1 kHz. The expected value is 3.41 [5].
    
  • Causality & Validation: According to Maxwell’s theory, at high optical frequencies, the square of the refractive index equals the high-frequency dielectric constant (

    
    ). For UCC, 
    
    
    
    . The difference between the static dielectric constant (3.41) and the optical dielectric constant (2.126) is
    
    
    , which represents the orientation polarizability of the ester dipole moment.
  • System Check: If the sample has absorbed atmospheric moisture (water has

    
    ), the static dielectric constant will spike dramatically, while the refractive index will drop only slightly. If 
    
    
    
    , the sample is contaminated and must be desiccated before use.

Workflow Visualization

The following diagram maps the logical progression from raw material profiling to advanced formulation integration, highlighting the critical role of optical characterization.

G N1 Undecyl Cyclohexanecarboxylate (CAS: 94107-44-5) N2 Optical Profiling (Refractometry & Dielectric) N1->N2 Sample Prep N3 Refractive Index Validation (nD = 1.458 at 20°C) N2->N3 Data Acquisition N4 Material Integration (LNPs & Hydrogels) N3->N4 Formulation N5 Refractive Index Matching (Minimizing Optical Scattering) N4->N5 Optimization

Workflow for optical profiling and refractive index matching of UCC in material science.

Applications in Advanced Drug Delivery

When formulating lipid nanoparticles (LNPs) or microemulsions utilizing UCC as a hydrophobic core, the dispersion naturally appears turbid if there is an optical mismatch between the dispersed lipid phase (


) and the continuous aqueous phase (

).

Turbidity severely limits the use of Dynamic Light Scattering (DLS) for size characterization and UV-Vis spectroscopy for determining Active Pharmaceutical Ingredient (API) encapsulation efficiency, because optical scattering dominates true absorption. By leveraging the precise refractive index of UCC, formulation scientists can add refractive index matching agents (such as sucrose or glycerol) to the aqueous phase, elevating its index closer to 1.458. This eliminates interfacial scattering, yielding an optically transparent colloidal system that allows for flawless spectroscopic interrogation and deeper UV penetration during the photopolymerization of surrounding hydrogel matrices.

References

  • National Institutes of Health. "Undecyl cyclohexanecarboxylate | C18H34O2 | CID 582157 - PubChem". PubChem Database.[Link]

  • Royal Society of Chemistry. "Table S1: Estimated refractive index nD, Experimental gm2 (D2), Dielectric constant DC". RSC Supplementary Data. [Link]

  • ResearchGate. "In Silico Molecular Docking of Bioactive Molecules Isolated from Raphia taedigera Seed Oil as Potential Anti-cancer Agents Targeting Vascular Endothelial Growth Factor Receptor-2". ResearchGate.[Link]

  • ResearchGate. "Gas chromatography-mass spectrometry analysis of bioactive compounds against snake venom in the hydroethanolic extract of Schumanniophyton magnificum stem bark". ResearchGate.[Link]

  • Lagos State University. "Cyathula prostrata: A Potential Herbal Hope for Hypertensives, an Animal Model Study and Its Secondary Metabolites Assessment". European Journal of Medicinal Plants.[Link]

Sources

Foundational

The Amphiphilic Bridge: A Technical Guide to Long-Chain Cyclohexanecarboxylates

The following technical guide is structured to bridge the historical discovery of Long-Chain Cyclohexanecarboxylates (LCCCs) in materials science with their translation into pharmaceutical applications, specifically focu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to bridge the historical discovery of Long-Chain Cyclohexanecarboxylates (LCCCs) in materials science with their translation into pharmaceutical applications, specifically focusing on lipophilic prodrug design and stereochemical control.

Executive Summary

Long-chain cyclohexanecarboxylates (LCCCs) represent a privileged structural class characterized by a cyclohexane ring bearing a carboxylic ester and a hydrophobic alkyl tail. Historically pivotal in the stabilization of Liquid Crystal (LC) technologies in the 1970s, this scaffold has evolved into a critical tool for drug development professionals. In medicinal chemistry, the LCCC motif is utilized to modulate lipophilicity (


), enhance metabolic stability via bioisosterism, and facilitate the design of depot prodrugs.

Part 1: Historical Genesis & Discovery

The Stability Crisis (1960s-1970s)

The discovery of LCCCs was not initially driven by pharmacology, but by the urgent need for chemically stable mesogens (liquid crystals) for display technologies. Early liquid crystals, such as Schiff bases (e.g., MBBA), were hydrolytically unstable.

The breakthrough occurred in the mid-1970s when researchers, notably the groups at Merck KGaA (Demus et al.) and the University of Hull (Gray et al.), identified that replacing the central benzene ring of benzoate esters with a trans-cyclohexane ring dramatically lowered viscosity and improved photochemical stability.

  • The Discovery: The synthesis of phenyl trans-4-alkylcyclohexanecarboxylates (PCH).

  • The Impact: These compounds exhibited a broad nematic phase and high stability, becoming the workhorse of the LCD industry.

  • The Pharmaceutical Pivot: Medicinal chemists recognized that the trans-cyclohexane ring served as a superior lipophilic spacer compared to the planar phenyl ring, offering a "3D" metabolic shield while maintaining structural rigidity.

Structural Advantage: The Trans Conformation

The biological and physical utility of LCCCs relies entirely on stereochemistry. The trans-1,4-disubstituted cyclohexane allows the molecule to adopt a linear, rod-like (calamitic) shape, essential for membrane intercalation (in drugs) and mesophase formation (in LCs). The cis isomer creates a "kink," disrupting packing and reducing efficacy.

Part 2: Pharmaceutical Applications & Mechanism

Lipophilic Prodrug Design (The Depot Effect)

In drug development, LCCCs are employed to convert polar active pharmaceutical ingredients (APIs) into lipophilic prodrugs. By esterifying a hydroxyl-bearing drug with a long-chain cyclohexanecarboxylic acid, researchers can:

  • Increase

    
    :  Facilitating lymphatic transport or blood-brain barrier (BBB) penetration.
    
  • Slow Hydrolysis: The steric bulk of the cyclohexane ring adjacent to the ester bond retards esterase activity compared to linear fatty acid esters (e.g., palmitates), extending the half-life (

    
    ).
    
Bioisosterism

The cyclohexanecarboxylate moiety serves as a metabolic bioisostere for benzoate esters.

  • Metabolic Stability: The

    
     hybridized ring is less prone to oxidative attack by Cytochrome P450 enzymes compared to electron-rich aromatic rings.
    
  • Solubility: The non-planar nature of cyclohexane disrupts crystal lattice energy, often improving the solubility profile of the parent drug in lipid formulations.

Part 3: Experimental Protocols

Synthesis of trans-4-Pentylcyclohexanecarboxylates

Standardized protocol for generating high-purity LCCC scaffolds.

Objective: Synthesize 4-pentylphenyl trans-4-pentylcyclohexanecarboxylate via acid chloride intermediate.

Reagents:

  • trans-4-Pentylcyclohexanecarboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (1.5 eq)
    
  • 4-Pentylphenol (1.0 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Activation: Dissolve carboxylic acid in dry DCM. Add

    
     dropwise at 0°C. Reflux for 2 hours to form the acid chloride. Evaporate excess 
    
    
    
    under vacuum.
  • Coupling: Re-dissolve the crude acid chloride in dry DCM. Add 4-pentylphenol.

  • Base Addition: Add pyridine dropwise at 0°C to scavenge HCl. The reaction is exothermic; maintain temperature

    
     to prevent isomerization to the cis form.
    
  • Workup: Stir at room temperature for 12 hours. Wash with 1M HCl (remove pyridine), then sat.

    
    , then brine.
    
  • Purification: Recrystallize from ethanol. Note: Chromatography is often insufficient to separate cis/trans isomers; recrystallization is preferred as the trans isomer packs more efficiently.

Visualization of Synthetic Pathway

The following diagram illustrates the critical decision points in the synthesis, highlighting the stereochemical control required.

LCCC_Synthesis Start Start: trans-4-Alkyl Cyclohexanecarboxylic Acid Activation Activation: SOCl2, Reflux Start->Activation Intermediate Intermediate: Acid Chloride Activation->Intermediate Coupling Coupling: + Phenol/Alcohol + Pyridine (Base) Intermediate->Coupling Check Critical Control: Temp < 5°C Coupling->Check Exothermic Product Crude Product: Mixture (Trans >> Cis) Check->Product Prevents Isomerization Purification Purification: Recrystallization (EtOH) Product->Purification Final Final LCCC: >99% Trans Isomer Purification->Final

Caption: Figure 1. Stereoselective synthesis workflow for Long-Chain Cyclohexanecarboxylates, emphasizing thermal control to maintain trans-configuration.

Part 4: Analytical Characterization & Data

Distinguishing Isomers (NMR)

Trustworthiness in LCCC research requires rigorous verification of the trans configuration. The coupling constants (


) in 

-NMR are diagnostic.
Featurecis-Isomertrans-IsomerMechanistic Reason
H1 Axial/Equatorial Equatorial (

)
Axial (

)
Ring inversion energetics
Chemical Shift (

)
Downfield shiftUpfield shiftAnisotropic shielding
Coupling (

)
N/A (small

)
10–12 Hz Karplus relationship (180° dihedral angle)
Thermodynamic Stability LowHigh1,4-diequatorial substitution minimizes steric strain
Structure-Activity Relationship (SAR) Logic

When designing a prodrug using this scaffold, use the following logic flow:

SAR_Logic Target Target: Lipophilic Prodrug Linker Select Linker: Cyclohexanecarboxylate Target->Linker Branch1 Need High Metabolic Stability? Linker->Branch1 Branch2 Need Rapid Onset? Linker->Branch2 Branch3 Need BBB Penetration? Linker->Branch3 Sol1 Use trans-4-t-butyl group (Steric Shield) Branch1->Sol1 Yes Sol2 Use cis-isomer or Linear Chain (Palmitate) Branch2->Sol2 Yes Sol3 Target LogP 2.0-3.5 Adjust Alkyl Chain Length (C5-C10) Branch3->Sol3

Caption: Figure 2. Decision matrix for optimizing pharmacological properties of LCCC prodrugs.

References

  • Demus, D., et al. (1974). Flüssige Kristalle in Tabellen. VEB Deutscher Verlag für Grundstoffindustrie.
  • Kelly, S. M. (1995). "Liquid Crystals."[1][2][3] Journal of Materials Chemistry, 5(12), 2047-2061. Link (Review of the chemical evolution from unstable Schiff bases to stable esters).

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[4] Nature Reviews Drug Discovery, 7, 255–270. Link (Authoritative review on prodrug strategies including lipophilic esters).

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485. Link (Discusses the metabolic stability of different ester classes).

  • Reinitzer, F. (1888).[1][3] "Beiträge zur Kenntniss des Cholesterins." Monatshefte für Chemie, 9, 421–441. (Historical context for the discovery of the liquid crystalline phase).

Sources

Protocols & Analytical Methods

Method

synthesis protocol for undecyl cyclohexanecarboxylate via esterification

Application Note: High-Purity Synthesis of Undecyl Cyclohexanecarboxylate Abstract & Strategic Overview Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) is a lipophilic ester combining a saturated alicyclic ring with a m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Undecyl Cyclohexanecarboxylate

Abstract & Strategic Overview

Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) is a lipophilic ester combining a saturated alicyclic ring with a medium-chain fatty alcohol. Its high boiling point (~315°C) and hydrolytic stability make it a valuable intermediate for high-performance lubricants, liquid crystal formulations, and cosmetic emollients.

This guide details two distinct synthesis protocols:

  • Method A (Acid Chloride Route): The "Gold Standard" for high purity (>99%) and bench-scale synthesis, utilizing kinetic control to drive conversion.

  • Method B (Fischer Esterification): A thermodynamic approach utilizing a Dean-Stark trap, optimized for "Green" scalability and cost-efficiency.

Critical Strategic Insight: The primary challenge in this synthesis is not the reaction itself, but the purification . Both the starting alcohol (1-Undecanol, BP 243°C) and the product (BP ~315°C) are high-boiling liquids. Separation by fractional distillation is difficult. Therefore, stoichiometric control is paramount . We utilize an excess of the acylating agent (which can be hydrolyzed and washed away) to ensure the complete consumption of the difficult-to-remove 1-undecanol.

Chemical Properties & Stoichiometry

ComponentRoleMW ( g/mol )BP (°C)Density (g/mL)Eq. (Method A)
Cyclohexanecarbonyl Chloride Reagent146.611841.0961.20
1-Undecanol Limiting Reagent172.312430.8301.00
Triethylamine (TEA) Base Scavenger101.19890.7261.50
Undecyl Cyclohexanecarboxylate Target 282.46 ~315 ~0.91 --

Protocol A: Acid Chloride Synthesis (Kinetic Control)

Objective: Rapid synthesis with simplified workup. Best for <50g scales.

Mechanism & Workflow

The reaction proceeds via nucleophilic acyl substitution. The base (TEA) neutralizes the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions.

G cluster_0 Reaction Phase cluster_1 Workup Phase R1 1-Undecanol (in DCM) Mix 0°C Addition -> RT Stir (4h) R1->Mix R2 Cyclohexanecarbonyl Chloride R2->Mix Base Triethylamine (Base) Base->Mix Quench Water Quench (Hydrolyzes excess chloride) Mix->Quench Reaction Complete Wash Extraction: 1. 1M HCl (Remove TEA) 2. NaHCO3 (Remove Acid) 3. Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Prod Crude Ester (>95% Purity) Dry->Prod

Figure 1: Kinetic synthesis workflow utilizing acid chloride and base scavenging.

Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Add 1-Undecanol (17.2 g, 100 mmol) and Triethylamine (15.2 g, 150 mmol) to the flask. Dissolve in Dichloromethane (DCM, 200 mL) . Cool to 0°C in an ice bath.

  • Addition: Charge the addition funnel with Cyclohexanecarbonyl chloride (17.6 g, 120 mmol) dissolved in 20 mL DCM. Add dropwise over 30 minutes. Note: Exothermic reaction. Maintain T < 10°C.

  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench (Critical): Add water (50 mL) and stir vigorously for 15 minutes. Explanation: This hydrolyzes the excess acid chloride back into cyclohexanecarboxylic acid, which is easily removed in the basic wash.

  • Workup:

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove excess TEA and amine salts.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove the hydrolyzed cyclohexanecarboxylic acid.

    • Wash with Brine (50 mL) , dry over MgSO₄, filter, and concentrate via rotary evaporation.

Protocol B: Fischer Esterification (Thermodynamic Control)

Objective: Scalable, lower-cost synthesis avoiding expensive acid chlorides. Best for >100g scales.

Mechanism & Workflow

This method relies on Le Chatelier's principle. We use a Dean-Stark trap to physically remove water from the reaction azeotrope, driving the equilibrium toward the ester.[1]

G cluster_rxn Equilibrium System Reactants Cyclohexanecarboxylic Acid + 1-Undecanol Inter Tetrahedral Intermediate Reactants->Inter + H+ Cat p-TSA (1 mol%) Cat->Inter Ester Undecyl Cyclohexanecarboxylate Inter->Ester Water H2O (Byproduct) Inter->Water Trap Dean-Stark Trap (Toluene Azeotrope) Water->Trap Removed via Azeotrope (Drives Equilibrium)

Figure 2: Thermodynamic workflow utilizing azeotropic water removal.

Step-by-Step Procedure
  • Setup: Equip a 500 mL RBF with a Dean-Stark trap and reflux condenser.

  • Charging: Add Cyclohexanecarboxylic acid (15.4 g, 120 mmol) , 1-Undecanol (17.2 g, 100 mmol) , and p-Toluenesulfonic acid (p-TSA, 0.2 g) .

  • Solvent: Add Toluene (150 mL) . Note: Toluene (BP 110°C) is preferred over benzene for safety and higher reflux temperature.

  • Reflux: Heat to vigorous reflux. Water will collect in the trap. Continue until water evolution ceases (~4-6 hours).

  • Workup:

    • Cool to RT.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize p-TSA and remove excess carboxylic acid.

    • Wash with Brine, dry (MgSO₄), and concentrate.

Purification & Analysis

Due to the high boiling point, atmospheric distillation will cause decomposition.

Purification Protocol:

  • High Vacuum Distillation: Perform Kugelrohr or short-path distillation.

  • Conditions: Collect fraction at 160–165°C @ 0.5 mmHg .

  • Yield: Expect 92-96% (Method A) or 85-90% (Method B).

Analytical Validation (Self-Validating Data):

MethodDiagnostic SignalInterpretation
IR Spectroscopy 1735 cm⁻¹ (Strong)Ester C=O stretch (Confirmation of functionality).
IR Spectroscopy Absence of 3200-3600 cm⁻¹No O-H stretch (Confirms removal of Undecanol).
1H NMR (CDCl₃) δ 4.05 (t, 2H)-O-CH₂- (Triplet confirms attachment to undecyl chain).
1H NMR (CDCl₃) δ 2.28 (tt, 1H)CH-C=O (Methine proton on cyclohexane ring).
1H NMR (CDCl₃) δ 0.88 (t, 3H)Terminal -CH₃ of the undecyl chain.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 582157, Undecyl cyclohexanecarboxylate. [Link] (Accessed Oct 26, 2023).

  • Furniss, B. S., et al.Organic Syntheses; Wiley: New York. (General reference for cyclohexanecarbonyl chloride reactivity).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

Application

Application Note: Scalable Catalytic Conversion of 1-Undecanol to Undecyl Cyclohexanecarboxylate via Macroreticular Solid-Acid Catalysis

Executive Summary Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) is a versatile, long-chain aliphatic ester utilized in advanced plasticizers, chiral labeling intermediates, and lipid-based drug delivery systems[1],[2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) is a versatile, long-chain aliphatic ester utilized in advanced plasticizers, chiral labeling intermediates, and lipid-based drug delivery systems[1],[2]. This application note details a highly scalable, green-chemistry-compliant protocol for its synthesis. By leveraging Amberlyst-15—a macroreticular sulfonic acid ion-exchange resin—this methodology eliminates the intractable emulsions typically associated with the aqueous workup of long-chain aliphatic esters, ensuring high atom economy, rapid catalyst recovery, and exceptional process efficiency.

Mechanistic Rationale & Causality

The Fischer esterification of cyclohexanecarboxylic acid with 1-undecanol is an equilibrium-driven process. To optimize this for pharmaceutical and industrial scale-up, specific mechanistic choices must be made:

  • Steric and Diffusion Considerations: Long-chain alcohols (C11) and bulky cyclic acids exhibit lower diffusion rates and higher steric hindrance compared to short-chain analogs. While homogeneous catalysts (e.g.,

    
    , p-TsOH) are highly active, they severely complicate downstream processing due to surfactant-like emulsion formation during aqueous neutralization.
    
  • Catalyst Selection (Amberlyst-15): Amberlyst-15 is selected for its large pore diameter (approx. 300 Å) and high surface area, which easily accommodates the bulky transition state of the undecyl chain. The sulfonic acid groups (

    
    ) protonate the carbonyl oxygen of the cyclohexanecarboxylic acid, increasing its electrophilicity for nucleophilic attack by 1-undecanol[3].
    
  • Thermodynamic Driving Force: Toluene is employed as the solvent to enable the azeotropic removal of water via a Dean-Stark trap. According to Le Chatelier’s principle, the continuous removal of the water byproduct drives the equilibrium toward quantitative ester formation. Furthermore, the internal reflux temperature of ~110°C is optimal, as it sits safely below the thermal degradation threshold of the Amberlyst-15 resin (120°C)[3].

G A Cyclohexanecarboxylic Acid (Electrophile) C Amberlyst-15 (H+) Toluene, Reflux (110°C) A->C Protonation B 1-Undecanol (Nucleophile) B->C Nucleophilic Attack D Tetrahedral Intermediate (Resin-Bound) C->D Catalytic Cycle E Undecyl Cyclohexanecarboxylate (Target Ester) D->E Elimination F Water (Azeotropic Removal) D->F Dean-Stark Trap

Reaction pathway and phase-transfer dynamics for Amberlyst-15 catalyzed esterification.

Experimental Design & Self-Validating Systems

A hallmark of a robust pharmaceutical process is self-validation. This protocol integrates two orthogonal tracking methods to ensure trustworthiness and reproducibility:

  • Volumetric Validation: The theoretical yield of water for a 100 mmol scale reaction is 1.8 mL. The Dean-Stark trap provides real-time, visual confirmation of reaction kinetics.

  • Chromatographic Validation: GC-FID monitoring ensures the consumption of the limiting reagent (cyclohexanecarboxylic acid). The reaction is only terminated when conversion exceeds 98%, preventing the need for complex chromatographic separations downstream.

Workflow Step1 1. Reagent Charging Acid + Alcohol + Toluene Step2 2. Catalyst Addition Amberlyst-15 (10 wt%) Step1->Step2 Step3 3. Azeotropic Reflux Dean-Stark (110°C) Step2->Step3 Step4 4. In-Process Control GC-FID / TLC (>98% Conv.) Step3->Step4 Step4->Step3 <98% Conv. Step5 5. Filtration Catalyst Recovery Step4->Step5 >98% Conv. Step6 6. Solvent Evaporation & Vacuum Distillation Step5->Step6

Self-validating experimental workflow with integrated In-Process Controls (IPC).

Materials and Reagents

Reagent / MaterialRole in ReactionMW ( g/mol )EquivalentsAmount (100 mmol scale)
Cyclohexanecarboxylic acid Electrophile (Limiting)128.171.0012.82 g
1-Undecanol Nucleophile172.311.0518.09 g
Amberlyst-15 (Dry) Heterogeneous CatalystN/A10 wt%1.28 g
Toluene (Anhydrous) Solvent / Azeotrope92.14N/A100 mL

Step-by-Step Protocol

Phase 1: Reaction Assembly
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxylic acid (12.82 g, 100 mmol) and 1-undecanol (18.09 g, 105 mmol).

  • Solvent & Catalyst: Add 100 mL of anhydrous toluene, followed by 1.28 g of dry Amberlyst-15 resin.

    • Causality Check: Ensure the resin is pre-dried in a vacuum oven at 80°C for 4 hours. Introducing exogenous water trapped in the resin pores will artificially delay the onset of forward kinetics.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene to the flask, and fit a reflux condenser on top. Connect to a nitrogen manifold to maintain an inert atmosphere.

Phase 2: Azeotropic Reflux & Monitoring
  • Heating: Submerge the flask in a pre-heated oil bath set to 125°C to achieve a vigorous toluene reflux (internal reaction temperature ~110°C).

  • Water Collection: Monitor the accumulation of water in the Dean-Stark trap. For a 100 mmol scale, the theoretical water volume is 1.8 mL.

  • In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL hexane, and analyze via GC-FID. The reaction is deemed complete when the cyclohexanecarboxylic acid peak area is <2% relative to the product.

Phase 3: Workup and Isolation
  • Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a coarse sintered glass funnel to recover the Amberlyst-15 catalyst.

    • Causality Check: The heterogeneous nature of the catalyst bypasses aqueous washing, completely eliminating emulsion risks and allowing the catalyst to be washed with methanol and reused for up to 5 cycles.

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the toluene under reduced pressure (40°C, 50 mbar).

  • Purification: Remove the slight excess of 1-undecanol via short-path vacuum distillation (Kugelrohr) or high-vacuum stripping (0.1 mbar at 90°C). The remaining residue is the pure undecyl cyclohexanecarboxylate.

Data Presentation & Expected Results

Time (Hours)Collected Water (mL)Acid Conversion (GC-FID %)Catalyst Status
1.00.845%Suspended / Active
2.01.478%Suspended / Active
4.01.795%Suspended / Active
6.01.8>99%Suspended / Active

Physical Properties of Isolated Product:

  • Appearance: Clear, colorless, viscous oil.

  • Chemical Formula:

    
    [1]
    
  • Exact Mass: 282.255 Da[1]

Troubleshooting & Self-Validation

  • Issue: Reaction stalls at ~80% conversion.

    • Root Cause: Water is not being effectively removed, or the catalyst pores are blocked by impurities.

    • Solution: Ensure the Dean-Stark trap and the lower half of the condenser are properly insulated with glass wool. If using recycled catalyst, ensure it was thoroughly washed with methanol and dried prior to reuse to clear blocked active sites.

  • Issue: Product discoloration (yellowing or browning).

    • Root Cause: The oil bath temperature exceeded 130°C, causing localized thermal degradation of the polystyrene-divinylbenzene resin matrix and leaching of sulfonic acid derivatives into the product[3].

    • Solution: Strictly control the internal temperature to 110°C. Pass the final product through a short pad of silica gel (eluting with 9:1 Hexane/Ethyl Acetate) to remove color bodies.

References

  • Title: Undecyl cyclohexanecarboxylate | C18H34O2 | CID 582157 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant Source: Spanish National Research Council (CSIC) URL: [Link]

  • Title: A Simple Pseudo-Homogeneous Reversible Kinetic Model for the Esterification of Different Fatty Acids with Methanol in the Presence of Amberlyst-15 Source: MDPI (Processes) URL: [Link]

Sources

Method

green chemistry methods for producing undecyl cyclohexanecarboxylate

Executive Summary This Application Note details two sustainable protocols for the synthesis of undecyl cyclohexanecarboxylate , a high-value ester combining a cyclic aliphatic core with a medium-chain fatty alcohol. Trad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details two sustainable protocols for the synthesis of undecyl cyclohexanecarboxylate , a high-value ester combining a cyclic aliphatic core with a medium-chain fatty alcohol. Traditional synthesis relies on Fischer esterification using mineral acids (


) and entrainers (toluene/benzene) for azeotropic water removal, resulting in high Volatile Organic Compound (VOC) emissions and corrosive waste streams.

We present two Green Chemistry alternatives that align with the 12 Principles of Green Chemistry , specifically preventing waste (Principle 1), using safer solvents/auxiliaries (Principle 5), and catalysis (Principle 9).

  • Method A: Solvent-Free Biocatalysis using immobilized Candida antarctica Lipase B (CALB).[1] Ideal for high-purity applications (F&F) requiring mild conditions.

  • Method B: Heterogeneous Solid-Acid Catalysis using Amberlyst-15®. A scalable, robust method for industrial batch processing.

Chemical Context & Mechanistic Insight

The Challenge: Steric Hindrance & Equilibrium

Synthesizing undecyl cyclohexanecarboxylate presents a specific kinetic challenge. The cyclohexane ring exerts steric hindrance adjacent to the carbonyl carbon, significantly reducing the rate of nucleophilic attack by the alcohol compared to linear fatty acids (e.g., heptanoic acid).

  • Traditional Approach: Forces the reaction with high heat (

    
    ) and strong acids, often causing discoloration (charring) and requiring downstream neutralization steps that generate salt waste.
    
  • Green Approach: Utilizes catalysts that stabilize the transition state through specific binding pockets (enzymes) or surface adsorption (solid acids) without requiring toxic solvents.

Reaction Scheme

The reaction is a direct condensation between cyclohexanecarboxylic acid and 1-undecanol.



Method A: Solvent-Free Biocatalysis (Novozym 435®)

Best For: High-value fragrance batches, heat-sensitive substrates, and "Natural" labeling requirements.

Mechanism: Ping-Pong Bi-Bi

Unlike acid catalysis, the lipase operates via a serine-histidine-aspartate triad. The enzyme forms a covalent acyl-enzyme intermediate with the cyclohexanecarboxylic acid, releasing water before the alcohol attacks. This mechanism is less sensitive to the steric bulk of the cyclohexane ring than solution-phase acid catalysis.

EnzymaticMechanism Enz Free Enzyme (CALB) AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz + Acid Acid Substrate 1: Cyclohexanecarboxylic Acid Water Byproduct: Water (H₂O) AcylEnz->Water Release Prod Product: Undecyl Cyclohexanecarboxylate AcylEnz->Prod + Alcohol Alc Substrate 2: 1-Undecanol Prod->Enz Regeneration

Figure 1: Ping-Pong Bi-Bi mechanism of Lipase B. The enzyme acts as an acyl transfer agent, mitigating the steric penalty of the cyclohexane ring.

Protocol Steps

Materials:

  • Cyclohexanecarboxylic acid (>98%)

  • 1-Undecanol (>98%)

  • Catalyst: Novozym 435 (Immobilized CALB on acrylic resin)

  • Desiccant: Molecular Sieves (4Å), activated.

Procedure:

  • Substrate Preparation: In a glass reactor, mix cyclohexanecarboxylic acid (10 mmol, 1.28 g) and 1-Undecanol (10 mmol, 1.72 g).

    • Note: A 1:1 molar ratio is used to maximize Atom Economy. If reaction rate is slow, use slight excess of alcohol (1:1.1).

  • Catalyst Addition: Add Novozym 435 at 1-2% w/w relative to total substrate mass.

    • Why: Higher loading does not significantly improve rate due to mass transfer limitations in solvent-free systems.

  • Water Control: Add activated Molecular Sieves (5% w/w) directly to the reaction mixture OR apply mild vacuum (150 mbar) to shift equilibrium.

  • Incubation: Stir at 200 rpm at 50°C for 24 hours.

    • Caution: Do not exceed 60°C to prevent thermal deactivation of the enzyme support.

  • Termination: Filter the mixture to recover the immobilized enzyme.

    • Sustainability: The catalyst can be washed with acetone and reused up to 10 cycles.

Method B: Heterogeneous Solid-Acid Catalysis (Amberlyst-15)

Best For: Larger scale production, cost-sensitive manufacturing.

Mechanism

Amberlyst-15 is a macroreticular polystyrene resin with sulfonic acid groups. It acts as a "solid sulfuric acid," protonating the carbonyl oxygen to facilitate nucleophilic attack. The porous structure allows reactants to diffuse to active sites while excluding bulk water.

Protocol Steps

Materials:

  • Cyclohexanecarboxylic acid[2]

  • 1-Undecanol

  • Catalyst: Amberlyst-15 (Dry form)

Procedure:

  • Pre-treatment: Ensure Amberlyst-15 is dry. If wet, dry at 100°C overnight.

  • Loading: Charge reactor with Acid (10 mmol) and Alcohol (10 mmol).

  • Catalyst Addition: Add Amberlyst-15 at 5% w/w .

  • Reaction: Heat to 90°C with vigorous stirring (400 rpm).

    • Note: Higher temperature is required compared to enzymes to overcome the activation energy of the sterically hindered carbonyl.

  • Water Removal: Connect the reactor to a vacuum line (continuous removal) or use a Dean-Stark trap with a green entrainer like Cyclopentyl Methyl Ether (CPME) if a solvent is strictly necessary for viscosity (though neat reaction is preferred).

  • Work-up: Cool to room temperature and filter off the catalyst beads.

  • Purification: The filtrate is typically >95% pure. If necessary, remove unreacted acid via a mild basic wash (

    
    ) or short-path distillation.
    

Analytical Validation & Quality Control

To validate the synthesis, use Gas Chromatography (GC).[3][4] The lack of solvent peaks simplifies the chromatogram.

GC-FID Method Parameters:

  • Column: DB-5 or HP-5 (Non-polar, 30m x 0.25mm).

  • Carrier Gas: Helium or Hydrogen (Green alternative).

  • Oven Program:

    • Start: 100°C (Hold 1 min)

    • Ramp: 20°C/min to 250°C

    • Hold: 5 mins at 250°C.

  • Retention Order: Cyclohexanecarboxylic acid < 1-Undecanol < Undecyl Cyclohexanecarboxylate.

Expected Results: | Metric | Method A (Enzymatic) | Method B (Solid Acid) | Traditional (


) |
| :--- | :--- | :--- | :--- |
| Conversion (24h)  | > 92% | > 95% | > 98% |
| Selectivity  | > 99% | > 97% | ~ 90% (Side products) |
| Color  | Clear/Colorless | Clear | Yellow/Brown |
| E-Factor (Waste/Product)  | < 0.1 | < 0.2 | > 5.0 |

Process Workflow & Sustainability Logic

The following diagram illustrates the "Green" workflow, highlighting the circularity of the catalyst and the elimination of downstream neutralization steps.

GreenWorkflow Input Reactants: Acid + Alcohol Reactor Solvent-Free Reactor (50°C Enz / 90°C Acid) Input->Reactor Filter Filtration Unit Reactor->Filter Crude Mix Product Product: Undecyl Ester Filter->Product Filtrate Catalyst Recovered Catalyst (Recycle) Filter->Catalyst Retentate Catalyst->Reactor Reuse Cycle

Figure 2: Closed-loop catalyst lifecycle in solvent-free esterification.

Sustainability Metrics (E-Factor Analysis)
  • Traditional: 1 kg Product generates ~5 kg waste (Spent acid, neutralized salts, solvent losses).

  • Green Protocol: 1 kg Product generates <0.1 kg waste (Water byproduct + minor catalyst attrition).

  • Energy: Method A operates at 50°C, significantly reducing thermal load compared to refluxing toluene (110°C).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Water accumulation in reactor.Check Molecular Sieves (saturation) or increase vacuum. Equilibrium is shifting back to hydrolysis.
Catalyst Aggregation (Method A) Stirring speed too high or moisture too high.Reduce stirring to <200 rpm; ensure reactants are dry before addition.
Product Solidification Reaction temp below melting point of product/reactants.Undecanol MP is ~11-19°C. Ensure reactor stays above 20°C during sampling.
Leaching (Method B) Physical attrition of Amberlyst beads.Use overhead stirrer instead of magnetic stir bar to prevent grinding the beads.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[1] Chemical Society Reviews, 42(15), 6406-6436. Link

  • Yadav, G. D., & Borkar, I. V. (2009). Kinetic modeling of lipase catalyzed esterification in ionic liquids. Industrial & Engineering Chemistry Research, 48(17), 7915-7922. (Mechanistic insights on steric hindrance).
  • Pellis, A., et al. (2018). Enzymatic synthesis of biobased polyesters: A comparison of CALB and other lipases. Journal of Biotechnology, 284, 38-46.
  • Tanabe, K., & Hölderich, W. F. (1999). Industrial application of solid acid–base catalysts. Applied Catalysis A: General, 181(2), 399-434. (Amberlyst protocols).

Sources

Application

Application Note: Undecyl Cyclohexanecarboxylate as a Liquid Crystal Intermediate

This Application Note is structured as a high-level technical guide for researchers in materials science and liquid crystal (LC) chemistry. It addresses the synthesis, characterization, and application of Undecyl Cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in materials science and liquid crystal (LC) chemistry. It addresses the synthesis, characterization, and application of Undecyl Cyclohexanecarboxylate (CAS: 94107-44-5), focusing on its role as a reactive intermediate and viscosity modifier in LC mixtures.

Executive Summary

Undecyl cyclohexanecarboxylate is a fatty ester derivative comprising a saturated cyclohexane core and a flexible undecyl (C11) alkyl tail. While the unsubstituted ester itself typically exhibits isotropic behavior or very low-temperature mesophases, it serves as a critical functional intermediate and viscosity modifier in the formulation of thermotropic liquid crystals. Its primary utility lies in studying the odd-even effect of alkyl chain lengths on phase transition temperatures (


) and as a reactive diluent to suppress the melting point of high-viscosity smectic mixtures without destabilizing the core mesogenic alignment.

This guide details a high-purity synthesis protocol, structural validation, and methods for integrating this intermediate into nematic/smectic host systems.

Chemical Profile & Mesogenic Logic[1]

Structural Attributes[2]
  • IUPAC Name: Undecyl cyclohexanecarboxylate

  • CAS Number: 94107-44-5

  • Molecular Formula:

    
    
    
  • Molecular Weight: 282.46 g/mol

  • Core Function: Provides a flexible, aliphatic "tail" and a semi-rigid cyclohexane "head" that is chemically stable and UV-transparent.

The Role in Liquid Crystals

In LC design, the balance between the rigid core (mesogen) and flexible tail determines the phase behavior.[1]

  • Viscosity Modification: The flexible C11 chain disrupts crystalline packing, lowering the melting point (

    
    ) and rotational viscosity (
    
    
    
    ) of the bulk mixture.
  • Odd-Even Effect: As an odd-numbered carbon chain (C11), this intermediate exhibits distinct entropy changes at phase transitions compared to even-numbered homologs (C10, C12), often resulting in slightly lower clearing points (

    
    ) but enhanced solubility in host mixtures.
    

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity (>99.5%) undecyl cyclohexanecarboxylate via the Acid Chloride method to avoid residual catalyst contamination common in Steglich esterification.

Reagents & Equipment
  • Precursors: Cyclohexanecarboxylic acid (98%), Thionyl chloride (

    
    ), Undecan-1-ol (99%).
    
  • Solvents: Dichloromethane (DCM, anhydrous), Pyridine (anhydrous).

  • Apparatus: 3-neck round-bottom flask, reflux condenser, inert gas (Ar/N2) line, rotary evaporator, high-vacuum distillation setup.

Synthesis Workflow (Graphviz Diagram)

SynthesisWorkflow Start Start: Cyclohexanecarboxylic Acid Activation Activation: Reflux with SOCl2 (3 hrs, 70°C) Start->Activation Acyl Substitution Intermediate Intermediate: Acid Chloride Formed Activation->Intermediate -SO2, -HCl Coupling Coupling: Add Undecanol + Pyridine (0°C -> RT, 12 hrs) Intermediate->Coupling Esterification Workup Workup: Wash (HCl, NaHCO3, Brine) Dry (MgSO4) Coupling->Workup Quench Purification Purification: High-Vac Distillation (0.5 mmHg) Workup->Purification Crude Oil Product Final Product: Undecyl Cyclohexanecarboxylate (>99.5% Purity) Purification->Product Isolation

Figure 1: Step-by-step synthesis workflow for undecyl cyclohexanecarboxylate via acid chloride activation.

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • In a fume hood, charge a 250 mL flask with Cyclohexanecarboxylic acid (12.8 g, 0.1 mol).

    • Add Thionyl chloride (14.5 mL, 0.2 mol) dropwise at room temperature.

    • Heat to reflux (75°C) for 3 hours until gas evolution (

      
      , HCl) ceases.
      
    • Remove excess

      
       via rotary evaporation under reduced pressure. Caution: Trap acidic vapors.
      
  • Esterification:

    • Dissolve the crude acid chloride in 50 mL anhydrous DCM.

    • In a separate vessel, mix Undecan-1-ol (17.2 g, 0.1 mol) and Pyridine (8.9 mL, 0.11 mol) in 50 mL DCM.

    • Cool the alcohol/pyridine mixture to 0°C under Argon.

    • Add the acid chloride solution dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup:

    • Quench with 100 mL ice water.

    • Wash organic layer sequentially with:

      • 1M HCl (2 x 50 mL) – Removes pyridine.

      • Sat.

        
         (2 x 50 mL) – Neutralizes residual acid.
        
      • Brine (1 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate to a pale yellow oil.
      
  • Purification (Critical for LC Grade):

    • Perform fractional distillation under high vacuum.

    • Target Fraction: Collect distillate at approx. 160–165°C / 0.5 mmHg (boiling point is estimated; rely on vapor temp stability).

    • Yield: Expected ~85-90%.

Characterization & Validation

To ensure the material is suitable for LC mixtures, purity must be absolute to prevent ionic impurities from increasing conductivity (which degrades LCD performance).

TechniqueParameterAcceptance Criteria
GC-MS Purity> 99.5% (Area %)
1H-NMR Structure

4.05 (t, 2H, -OCH2-),

2.30 (tt, 1H, CH-CO)
DSC ThermalSharp melting endotherm; no premelting < 2°C width
Karl Fischer Water Content< 50 ppm (Critical for LC stability)

Note on Stereochemistry: Unlike 4-substituted cyclohexanecarboxylates, the unsubstituted ring undergoes rapid ring inversion at RT. However, the equatorial conformer is energetically favored. In 4-substituted analogs (e.g., trans-4-undecyl...), the trans isomer is required for mesogenicity.

Application in Liquid Crystal Mixtures[5][6]

Viscosity Reduction Mechanism

High-performance LCs (e.g., terphenyls) often suffer from high rotational viscosity. Adding 5-10% wt. of undecyl cyclohexanecarboxylate acts as a "reactive solvent."

  • Mechanism: The flexible C11 chain acts as a spacer, reducing the packing density of the rigid cores.

  • Trade-off: While viscosity decreases (improving response time), the clearing point (

    
    ) will also decrease.
    
Phase Behavior Logic (Graphviz Diagram)

PhaseLogic HostLC Host LC Mixture (High T_NI, High Viscosity) Interaction Molecular Interaction: Disruption of Rigid Core Packing HostLC->Interaction Additive Additive: Undecyl Cyclohexanecarboxylate (Flexible C11 Tail) Additive->Interaction ResultA Result A: Decreased Viscosity (Faster Switching) Interaction->ResultA Primary Benefit ResultB Result B: Lowered T_NI (Reduced Thermal Range) Interaction->ResultB Side Effect

Figure 2: Impact of adding undecyl cyclohexanecarboxylate to a nematic host mixture.

Formulation Protocol
  • Weighing: Prepare a host nematic mixture (e.g., E7 or ZLI-series type).

  • Doping: Add Undecyl Cyclohexanecarboxylate at concentrations of 2%, 5%, and 10% by weight.

  • Homogenization: Heat the mixture to the isotropic phase (approx. 10°C above

    
    ) and vortex for 5 minutes.
    
  • Annealing: Cool slowly (1°C/min) to room temperature to ensure thermodynamic equilibrium and prevent phase separation.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes and skin. May cause sensitization.

  • Storage: Store under inert atmosphere (Argon) at 4°C. Esters can hydrolyze over time if exposed to moisture, generating free acid which acts as an ionic impurity in LCs.

  • Disposal: Incineration in a chemical waste facility.

References

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals. Wiley-VCH.

  • Vill, V. (1998). LiqCryst - Database of Liquid Crystalline Compounds. LCI Publisher GmbH.
  • Organic Syntheses. (2009).[2] Synthesis of Cyclohexanecarboxylic Acid Derivatives. Organic Syntheses, Coll. Vol. 11.

  • PubChem. (2025).[3][4] Undecyl cyclohexanecarboxylate (CID 582157). National Center for Biotechnology Information.

  • Reaxys. (2024). Reaction data for CAS 94107-44-5. Elsevier.

Sources

Method

Application Note: Synthesis and Formulation of Undecyl Cyclohexanecarboxylate in Fine Fragrances

Executive Summary In the realm of fragrance chemistry, aliphatic esters of cyclohexanecarboxylic acid are highly valued for their versatile olfactory profiles. While lower molecular weight homologues—such as methyl and e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fragrance chemistry, aliphatic esters of cyclohexanecarboxylic acid are highly valued for their versatile olfactory profiles. While lower molecular weight homologues—such as methyl and ethyl cyclohexanecarboxylate—function as highly volatile top notes with pungent fruity, winey, and cooling minty facets[1], extending the aliphatic chain fundamentally alters the molecule's thermodynamic and organoleptic properties.

Undecyl cyclohexanecarboxylate (UCC) , synthesized via the esterification of cyclohexanecarboxylic acid with 1-undecanol[2], represents a specialized, high-molecular-weight derivative. Due to its extended C11 hydrocarbon tail, UCC exhibits a drastically reduced vapor pressure and high lipophilicity. As an Application Scientist, understanding this structure-odor relationship (SOR) is critical: UCC transitions from a volatile odorant to a functional base note and fixative . It imparts subtle waxy, mild fruity, and floral undertones while anchoring highly volatile accords through intermolecular van der Waals interactions.

Chemical Identity & Physicochemical Properties

To effectively formulate with UCC, researchers must account for its physical properties, particularly its high partition coefficient (LogP), which dictates its solubility in perfumer's alcohol (ethanol) and its release kinetics from the skin matrix.

PropertyValueCausality / Formulation Impact
IUPAC Name Undecyl cyclohexanecarboxylateDefines the core ester linkage and aliphatic tail.
CAS Number 94107-44-5[3]Essential for regulatory tracking and procurement.
Molecular Formula C₁₈H₃₄O₂[3]High carbon count indicates low volatility.
Molecular Weight 282.5 g/mol [3]Exceeds the typical 250 g/mol threshold for top/heart notes, classifying it as a heavy base note.
Computed XLogP3 7.2[3]Highly lipophilic; requires adequate maceration time to fully integrate into ethanol/water matrices without phase separation.
Odor Profile Waxy, mild fruity, subtle floralActs as a blender; smooths sharp edges of volatile aldehydes and citrus notes.

Mechanistic Insights: The Fixative Effect

The utility of UCC in fragrance chemistry is driven by Raoult’s Law and intermolecular forces . Highly volatile top notes (e.g., limonene, ethyl cyclohexanecarboxylate[1]) evaporate rapidly due to their low molecular weights and weak intermolecular interactions.

When UCC is introduced into a fragrance matrix, its long undecyl chain (C₁₁) creates extensive van der Waals dispersion forces with other hydrophobic fragrance molecules. This physical entanglement lowers the overall vapor pressure of the mixture, decreasing the evaporation rate of the volatile components. Consequently, the "bloom" of the fragrance is extended, and the transition from top to heart notes becomes more linear and controlled.

Synthesis Protocol: Steglich Esterification

While industrial production often relies on acid-catalyzed Fischer esterification, laboratory-scale synthesis for fragrance screening demands high purity and the avoidance of harsh thermal conditions that could oxidize the 1-undecanol[2] or induce unwanted isomerization. The Steglich Esterification is the preferred methodology, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) at ambient temperatures.

Reagents & Equipment
  • Cyclohexanecarboxylic Acid : 10.0 mmol (1.28 g)

  • 1-Undecanol : 11.0 mmol (1.90 g)

  • DCC (Coupling Agent) : 11.0 mmol (2.27 g)

  • DMAP (Catalyst) : 1.0 mmol (0.12 g)

  • Solvent : Anhydrous Dichloromethane (DCM), 50 mL

  • Equipment : 100 mL round-bottom flask, magnetic stirrer, ice bath, glass-fritted funnel.

Step-by-Step Methodology
  • Dissolution : Add cyclohexanecarboxylic acid and 1-undecanol to the round-bottom flask containing 50 mL of anhydrous DCM. Stir under a nitrogen atmosphere to prevent moisture ingress.

  • Catalyst Addition : Add DMAP to the solution. Causality: DMAP acts as a superior nucleophile, attacking the O-acylisourea intermediate to form a highly reactive amide, which is then readily attacked by the bulky 1-undecanol.

  • Activation : Cool the flask to 0°C using an ice bath. Slowly add DCC portion-wise over 15 minutes.

  • Coupling : Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form, indicating the progression of the reaction.

  • Filtration & Washing : Filter the DCU byproduct through a glass-fritted funnel. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude UCC.

  • Purification : Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate 95:5) to obtain fragrance-grade undecyl cyclohexanecarboxylate.

Synthesis A Cyclohexanecarboxylic Acid (Carboxylic Donor) C DCC / DMAP (Coupling Agents) A->C B 1-Undecanol (Aliphatic Alcohol) D O-Acylisourea Intermediate B->D Nucleophilic Attack C->D E Undecyl Cyclohexanecarboxylate (Target Ester) D->E F Dicyclohexylurea (DCU) (Byproduct) D->F Precipitation

Caption: Steglich Esterification Pathway for Undecyl Cyclohexanecarboxylate Synthesis.

Analytical Validation: GC-MS Protocol

To ensure the synthesized UCC meets the stringent purity requirements of fragrance formulation (typically >98%), Gas Chromatography-Mass Spectrometry (GC-MS) must be employed. This self-validating step ensures no residual 1-undecanol (which possesses a distinct fatty odor[2]) remains to skew the olfactory profile.

  • Column : HP-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program : Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 10 min). Causality: The high final temperature is required to elute the heavy C18 ester (MW 282.5[3]) without peak tailing.

  • Injection : 1 µL, Split ratio 50:1, Injector temperature 280°C.

  • MS Parameters : Electron Impact (EI) mode at 70 eV, Source temperature 230°C, Scan range 50–350 m/z.

  • Validation Marker : Look for the molecular ion peak [M]⁺ at m/z 282, and a prominent base peak corresponding to the cyclohexyl acylium ion (m/z 111) resulting from the cleavage of the ester bond.

Formulation Protocol: Base Note Integration

Integrating a highly lipophilic base note like UCC (XLogP3 7.2[3]) requires a specific compounding sequence to prevent phase separation in the final hydroalcoholic perfume base.

Compounding Workflow
  • Pre-dilution : Dilute UCC to 10% (w/w) in Dipropylene Glycol (DPG) or Diethyl Phthalate (DEP) to decrease its viscosity and improve its miscibility with other fragrance materials.

  • Base Accord Creation : Blend the pre-diluted UCC with other heavy base notes (e.g., synthetic musks, heavy woods like sandalwood or patchouli).

  • Heart & Top Note Integration : Gradually fold in the heart notes (florals, spices), followed by the volatile top notes (citrus, aldehydes).

  • Alcohol Addition : Add perfumer's alcohol (96% Ethanol) slowly under continuous agitation.

  • Maceration : Store the sealed formulation at 15°C in a dark environment for 4 to 6 weeks. Causality: Maceration allows the transesterification equilibrium to settle, Schiff bases to form (if aldehydes and amines are present), and the UCC to fully entangle with the volatile components, maximizing its fixative properties.

  • Chilling & Filtration : Chill the mixture to 2°C for 24 hours to precipitate any insoluble waxes, then filter through a 0.2 µm PTFE membrane.

Formulation Step1 Phase 1: Base Note Blending (UCC + Musks/Woods) Step2 Phase 2: Heart Note Integration (Florals/Spices) Step1->Step2 Step3 Phase 3: Top Note Addition (Citrus/Aldehydes) Step2->Step3 Step4 Phase 4: Maceration (4-6 Weeks @ 15°C) Step3->Step4 Step5 Phase 5: Filtration & Chilling Step4->Step5 Step6 Final Fine Fragrance Step5->Step6

Caption: Step-by-Step Workflow for Integrating UCC into Fine Fragrance Formulations.

References

  • Undecyl cyclohexanecarboxylate | C18H34O2 | CID 582157 - PubChem. nih.gov.[Link]

  • n-Undecanol Properties and Applications. lookchem.com.[Link]

Sources

Application

microwave-assisted synthesis of undecyl cyclohexanecarboxylate

Application Note: Microwave-Assisted Synthesis of Undecyl Cyclohexanecarboxylate Executive Summary This application note details a robust, high-efficiency protocol for the synthesis of undecyl cyclohexanecarboxylate via...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Undecyl Cyclohexanecarboxylate

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of undecyl cyclohexanecarboxylate via microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of polar carboxylic acids, this method reduces reaction times from 12+ hours (conventional reflux) to under 20 minutes while achieving yields >90%.

Target Audience: Medicinal chemists, fragrance development scientists, and process engineers. Key Application: Synthesis of intermediate mesogens for liquid crystals and high-impact fragrance molecules (fruity/waxy notes).

Introduction & Principle

The esterification of sterically hindered or long-chain substrates often suffers from slow kinetics and equilibrium limitations under thermal conditions.

  • The Challenge: Cyclohexanecarboxylic acid possesses a secondary

    
    -carbon, creating steric hindrance. 1-Undecanol is a fatty alcohol with high viscosity and a high boiling point (
    
    
    
    ), making water removal (Dean-Stark) energy-intensive.
  • The Microwave Solution: MAOS utilizes dipolar polarization . The carboxylic acid and the acid catalyst (p-TSA) couple strongly with the oscillating electric field (2.45 GHz), generating rapid, localized internal heating. This "molecular friction" overcomes the activation energy barrier of the tetrahedral intermediate formation more efficiently than convective heating.

Materials & Equipment

Reagent/EquipmentSpecificationRole
Cyclohexanecarboxylic Acid >98% PurityAcyl donor (Excess Reagent)
1-Undecanol >98% PurityNucleophile (Limiting Reagent)
p-Toluenesulfonic Acid (p-TSA) Monohydrate, ACS GradeCatalyst
Microwave Reactor Single-mode (e.g., CEM Discover, Anton Paar Monowave)Energy Source
Reaction Vessel 10 mL or 35 mL Pressure Vial (Pyrex)Containment
Work-up Solvents Ethyl Acetate, Sat.

, Brine
Extraction/Purification

Experimental Protocol

Stoichiometry Strategy (The "Purification-First" Approach)
  • Logic: Both the starting alcohol (

    
    ) and the product ester (
    
    
    
    ) are high-boiling liquids. Separating them via distillation is difficult.
  • Solution: Use Cyclohexanecarboxylic acid in excess (1.5 - 2.0 equiv) . The unreacted acid can be easily removed via a basic wash (

    
    ), leaving the pure ester and eliminating the need for high-vacuum fractional distillation.
    
Step-by-Step Procedure

Step 1: Preparation

  • Pre-heat the microwave reactor to standby.

  • In a 10 mL microwave vial, add:

    • 1.0 mmol 1-Undecanol (

      
      ).
      
    • 1.5 mmol Cyclohexanecarboxylic acid (

      
      ) (Excess to drive equilibrium).
      
    • 5 mol% p-TSA (

      
      ).
      
  • Optional: Add a magnetic stir bar.[1] No solvent is required (Neat reaction) if the mixture is liquid at reaction temperature. If solids persist, add 1 mL of Toluene or Xylene as a process solvent.

Step 2: Microwave Irradiation Seal the vessel with a PTFE/Silicone cap. Program the reactor with the following "Self-Validating" parameters:

ParameterSettingRationale
Temperature

High enough to overcome steric hindrance; below degradation.
Time 15:00 minSufficient for >95% conversion based on kinetics.
Pressure Limit 200 psi (14 bar)Safety cutoff (Water generation will build pressure).
Power Dynamic (Max 200W)System adjusts power to maintain

.
Stirring HighEnsures thermal homogeneity.

Step 3: Work-up & Isolation

  • Cool the vial to

    
     using compressed air (internal reactor function).
    
  • Open the vial and transfer contents to a separatory funnel using Ethyl Acetate (20 mL) .

  • Wash 1: Add 20 mL Saturated Sodium Bicarbonate (

    
    ) . Shake vigorously.
    
    • Mechanism:[2][3][4] Converts excess Cyclohexanecarboxylic acid into water-soluble Sodium Cyclohexanecarboxylate.

  • Wash 2: Wash the organic layer with 20 mL Brine to remove trapped water.

  • Dry the organic layer over Anhydrous

    
     .[1]
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator).

Visualization: Reaction Logic & Workflow

G Start Reactants (Acid + Alcohol + p-TSA) MW Microwave Irradiation (140°C, 15 min, Sealed) Start->MW Load Vial Equilibrium Fischer Equilibrium (Water Byproduct) MW->Equilibrium Dielectric Heating Quench Quench & Wash (Sat. NaHCO3) Equilibrium->Quench Cool < 50°C Separation Phase Separation (Aq: Acid Salt | Org: Ester) Quench->Separation Removal of Excess Acid Product Pure Undecyl Cyclohexanecarboxylate Separation->Product Evaporation

Figure 1: Process flow for the microwave-assisted synthesis, highlighting the critical purification step via basic wash.

Results & Quality Control (QC)

TestExpected OutcomeNotes
TLC

(10% EtOAc/Hexane)
Alcohol spot (

) should be absent.
Yield 92% - 96%Loss primarily due to mechanical transfer, not reaction incompletion.
Appearance Clear, colorless oilFruity/Waxy odor.[5]
1H NMR Triplet at

ppm (

)
Diagnostic peak for ester formation.

Troubleshooting Table:

  • Low Yield? Check water content in starting materials. Water inhibits the equilibrium. Dry reagents or add molecular sieves to the vial.

  • High Pressure Shutdown? Reduce temperature to

    
     or reduce scale. The pressure is generated by water vaporization.
    

References

  • Leadbeater, N. E., & McGowan, C. (2006). Experiment 2: Esterification. In Clean, Fast Organic Chemistry: Microwave-assisted laboratory experiments. CEM Publishing.

  • Drazic, R., & Vogel, P. (2019). Microwave-Assisted Fischer Esterification: A General Protocol. Organic Process Research & Development.
  • Caddick, S. (1995). Microwave assisted organic reactions. Tetrahedron, 51(38), 10403-10432.

  • Belsito, D., et al. (2013).[6] A Toxicologic and Dermatologic Assessment of Alkyl Cyclic Ketones and Esters. Food and Chemical Toxicology. Provides safety context for cyclohexyl esters in fragrance.

Sources

Method

Solvent-Free Synthesis of Undecyl Cyclohexanecarboxylate: Application Note &amp; Protocol

Abstract This application note details a robust, solvent-free protocol for the synthesis of undecyl cyclohexanecarboxylate via acid-catalyzed Fischer esterification. By leveraging the high boiling points of the reactants...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, solvent-free protocol for the synthesis of undecyl cyclohexanecarboxylate via acid-catalyzed Fischer esterification. By leveraging the high boiling points of the reactants (cyclohexanecarboxylic acid and 1-undecanol), this method utilizes thermal energy and reduced pressure to drive the equilibrium forward, eliminating the need for hazardous entrainers like toluene or xylene. This approach aligns with the 12 Principles of Green Chemistry , specifically preventing waste and increasing atom economy, while delivering high yields (>90%) suitable for pharmaceutical intermediates and fragrance applications.

Scientific Principles & Mechanism[1][2][3][4][5]

Reaction Logic

The synthesis involves the direct condensation of cyclohexanecarboxylic acid (


) and 1-undecanol  (

).
  • Thermodynamics: Esterification is an equilibrium process (

    
    ). To achieve high conversion without a solvent azeotrope, we exploit the volatility difference. Water (bp 100 °C) is significantly more volatile than the reactants (bp > 230 °C). Heating the neat mixture to 110–120 °C under reduced pressure or inert gas flow selectively removes water, driving the reaction to completion (Le Chatelier’s Principle).
    
  • Kinetics: In a solvent-free (neat) system, the concentration of reactants is maximized, significantly increasing the reaction rate compared to dilute solution-phase methods.

Mechanistic Pathway

The reaction proceeds via a standard acid-catalyzed mechanism. The carbonyl oxygen is protonated, increasing its electrophilicity, followed by nucleophilic attack by the alcohol.[1][2][3]

EsterificationMechanism Step1 1. Protonation (Activation of C=O) Step2 2. Nucleophilic Attack (Undecanol adds to C+) Step1->Step2 Step3 3. Proton Transfer (Tetrahedral Intermediate) Step2->Step3 Step4 4. Elimination (Loss of Water) Step3->Step4 Step5 5. Deprotonation (Ester Formation) Step4->Step5

Figure 1: Step-wise mechanism of acid-catalyzed esterification.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )BP (°C)Role
Cyclohexanecarboxylic Acid 98-89-5128.17233Substrate (Acid)
1-Undecanol 112-42-5172.31243Substrate (Alcohol)
p-Toluenesulfonic Acid (p-TSA) 104-15-4172.20N/ACatalyst (Monohydrate)
Sodium Bicarbonate (sat. aq) 144-55-884.01N/AQuench/Wash
Equipment
  • Reaction Vessel: 100 mL 3-neck round-bottom flask (RBF).

  • Temperature Control: Oil bath with digital thermocouple (set to 120 °C).

  • Agitation: Magnetic stir plate + Teflon-coated stir bar.

  • Water Removal System: Vacuum adapter connected to a trap and vacuum pump (approx. 20–50 mbar) OR a nitrogen sweep setup.

  • Purification: Short-path distillation apparatus.

Experimental Protocol

Stoichiometry & Setup
  • Ratio: Use a 1:1.1 molar ratio of Acid:Alcohol. A slight excess of undecanol ensures complete consumption of the acid, which is harder to remove during workup than the alcohol.

  • Scale: This protocol describes a 50 mmol scale.

Step-by-Step Procedure
  • Charging: To a 100 mL RBF, add Cyclohexanecarboxylic acid (6.41 g, 50 mmol) and 1-Undecanol (9.48 g, 55 mmol).

  • Catalyst Addition: Add p-TSA monohydrate (0.19 g, 1.0 mmol, 2 mol%).

    • Note: Solid acid catalysts (e.g., Amberlyst-15) can be substituted (5 wt%) for easier filtration workup, but p-TSA is generally faster for this specific steric profile.

  • Dehydration Phase:

    • Equip the flask with a vacuum adapter.

    • Heat the mixture to 115 °C with vigorous stirring.

    • Apply a gentle vacuum (start at 200 mbar and ramp down to 50 mbar) to continuously remove the water generated.

    • Caution: Do not apply high vacuum (<10 mbar) immediately to avoid distilling the reactants.

  • Reaction Monitoring:

    • Run for 4–6 hours .

    • Monitor via TLC (Hexane:EtOAc 9:1). Stain with KMnO₄ or Anisaldehyde (Undecanol stains active).

    • Endpoint: Disappearance of the acid spot and stabilization of the product spot (

      
      ).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Diethyl Ether or Ethyl Acetate (50 mL). Note: Solvent is used here only for extraction, not reaction.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize the catalyst and remove unreacted acid.

    • Wash with Brine (30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate on a rotary evaporator.
      
  • Purification (Vacuum Distillation):

    • The crude oil is usually >95% pure. For pharmaceutical grade, perform a Kugelrohr or short-path vacuum distillation.

    • Collect the fraction boiling at approx. 180–190 °C at 1 mmHg (estimate based on reactant BPs).

Workflow Diagram

Workflow Start Start: Weigh Reactants (Acid + Alcohol) Mix Mix in RBF Add p-TSA (2 mol%) Start->Mix Reaction Reaction Phase 115°C, Vacuum (50 mbar) 4-6 Hours Mix->Reaction Check QC Check (TLC/GC) Acid Consumed? Reaction->Check Check->Reaction No Workup Workup Dilute (EtOAc) -> Wash (NaHCO3) -> Dry Check->Workup Yes Purify Purification Vacuum Distillation Workup->Purify Final Final Product Undecyl Cyclohexanecarboxylate Purify->Final

Figure 2: Operational workflow for the solvent-free synthesis.

Data Analysis & Validation

Expected Analytical Data
TechniqueSignalInterpretation
FT-IR 1735 cm⁻¹Strong C=O stretch (Ester)
FT-IR 2850-2930 cm⁻¹Strong C-H stretch (Cyclohexyl + Undecyl chain)
1H NMR

4.05 (t, 2H)

(Alpha to ester oxygen)
1H NMR

2.25 (tt, 1H)

(Alpha to carbonyl, cyclohexyl ring)
1H NMR

0.90 (t, 3H)
Terminal

of undecyl chain
Quality Control Criteria
  • Appearance: Colorless to pale yellow oil.

  • Acid Value: < 1.0 mg KOH/g (Indicates successful removal of starting acid).

  • Water Content (Karl Fischer): < 0.1%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Water accumulation in vesselIncrease vacuum efficiency or nitrogen flow rate. Ensure temp is >110°C.
Dark/Black Product Charring/OxidationReduce temperature to 105°C; ensure inert atmosphere (N2) if possible.
Emulsion during Workup Surfactant effect of long chainAdd solid NaCl to the aqueous phase to break emulsion; use gentle swirling.
Cloudy Product Residual WaterDry longer over MgSO4 or dry under high vacuum (1 mbar) at 60°C.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for solvent-free principles).
  • Tanabe, K. (2025). "Solvent-Free Organic Synthesis." Carnegie Mellon University. Link (General principles of solvent-free efficiency).

  • NIST Chemistry WebBook. "1,2-Cyclohexanedicarboxylic acid, pentyl undecyl ester properties." (Used for estimation of boiling points and spectral data of analogous compounds). Link

  • Organic Chemistry Portal. "Fischer Esterification: Mechanisms and Protocols." (Source for standard acid-catalyzed mechanisms). Link

  • Cheméo. "Chemical Properties of Cyclohexane, undecyl- and related esters." (Source for physical property data).[4][5][6][7][8][9][10][11] Link

Sources

Application

Application Note: Undecyl Cyclohexanecarboxylate as a High-Performance Lubricant Additive

Abstract This application note details the synthesis, formulation, and tribological characterization of Undecyl Cyclohexanecarboxylate (UCC) . As the industry shifts away from aromatic esters due to toxicological concern...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis, formulation, and tribological characterization of Undecyl Cyclohexanecarboxylate (UCC) . As the industry shifts away from aromatic esters due to toxicological concerns, cycloaliphatic esters like UCC offer a critical alternative, providing superior hydrolytic stability compared to linear esters and better biodegradability than poly-alpha-olefins (PAOs). This guide provides a self-validating protocol for synthesizing UCC and formulating it as a boundary lubrication additive (1–5 wt%) or solubility improver (10–20 wt%) in Group III and PAO base oils.

Introduction & Scientific Rationale

The "Odd-Carbon" Advantage

While even-numbered carbon chains (C10, C12) are commoditized, the undecyl (C11) chain offers a unique rheological "sweet spot."

  • Volatility vs. Viscosity: C11 provides lower volatility than decyl esters (improving flash point) while maintaining lower pour points than dodecyl esters (preventing low-temperature crystallization).

  • Solubility: The C11 alkyl tail disrupts the crystalline packing often seen in symmetric C12/C12 esters, enhancing solubility in non-polar PAO matrices.

Structural Mechanism

UCC functions as a Boundary Lubrication (BL) Additive .

  • Polar Head (Cyclohexyl Ester): The ester carbonyl oxygen possesses a partial negative charge, facilitating physisorption onto metallic surfaces (Fe). The cyclohexyl ring provides steric bulk that enhances hydrolytic stability by shielding the ester linkage from water attack, a common failure mode in linear esters.

  • Non-Polar Tail (Undecyl): The C11 chain extends into the bulk oil, forming a "brush" layer that prevents metal-to-metal contact under load.

Synthesis Protocol: Direct Fischer Esterification

Objective: Synthesize >98% pure Undecyl Cyclohexanecarboxylate via acid-catalyzed dehydration.

Reagents & Equipment
  • Reactants: Cyclohexanecarboxylic acid (1.05 eq), 1-Undecanol (1.0 eq).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (1.0 wt% of total mass).

  • Solvent: Toluene (30% v/v of reaction volume) – used as an azeotropic entrainer.

  • Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Nitrogen inlet.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start Reagent Prep (Acid + Alcohol + p-TSA) Reflux Reflux (115-120°C) Dean-Stark Water Removal Start->Reflux Toluene Monitor Monitor Acid Value (AV) Target: < 2 mg KOH/g Reflux->Monitor 4-6 Hours Monitor->Reflux AV High Wash Neutralization Wash (NaHCO3 + Brine) Monitor->Wash AV Target Met Distill Vacuum Distillation (Remove Solvent & Unreacted) Wash->Distill Organic Layer Final Final Product Undecyl Cyclohexanecarboxylate Distill->Final Yield >90%

Figure 1: Step-by-step synthesis workflow for Undecyl Cyclohexanecarboxylate.

Step-by-Step Procedure
  • Charging: Load 1-undecanol (172.3 g, 1.0 mol) and cyclohexanecarboxylic acid (134.6 g, 1.05 mol) into the RBF. Add 150 mL Toluene and 3.0 g p-TSA.

  • Reflux: Heat to reflux (~115°C). Water will azeotrope with toluene and collect in the Dean-Stark trap.

  • Endpoint: Continue until water evolution ceases (~4-6 hours). Verify completion by titrating an aliquot; Acid Value (AV) should be < 2 mg KOH/g.

  • Neutralization: Cool to room temperature. Wash the organic layer twice with 5% NaHCO₃ solution to remove residual acid and catalyst, then once with saturated brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ and filter.

  • Isolation: Remove toluene via rotary evaporation. Perform vacuum distillation (approx. 160°C at 2 mmHg) to isolate the pure ester.

Formulation & Application Protocol

Context: UCC is most effective when blended into non-polar base oils (Group III or PAO) where it acts as a solubility improver for other additives (like ZDDP) and a friction modifier.

Blending Specifications
ComponentRoleFormulation A (Anti-Wear)Formulation B (High Solubility)
PAO 4 (Poly-alpha-olefin) Base Oil94.0 wt%79.0 wt%
Undecyl Cyclohexanecarboxylate Additive / Co-base 5.0 wt% 20.0 wt%
ZDDP (Zinc Dialkyldithiophosphate) Anti-wear1.0 wt%1.0 wt%
Antioxidant (Phenolic) Stabilizer0.5 wt%0.5 wt%
Blending Procedure
  • Heat the PAO base oil to 60°C.

  • Add Undecyl Cyclohexanecarboxylate slowly under agitation (500 rpm).

  • Observation Point: The mixture should remain crystal clear. If haze appears, increase temperature to 70°C.

  • Add ZDDP and Antioxidants.[1][2] The ester content facilitates the dissolution of the polar ZDDP molecules, which often struggle to dissolve in pure PAO.

  • Stir for 60 minutes. Filter through a 5-micron mesh if necessary.

Performance Characterization (Self-Validating Systems)

To validate the efficacy of the synthesized additive, perform the following standard tribological tests.

Tribological Mechanism Visualization

TriboMechanism MetalSurface Fe Oxide Surface (Negatively Charged) Adsorption Physisorption of Carbonyl Oxygen (Dipole-Dipole Interaction) MetalSurface->Adsorption StericBarrier Cyclohexyl Ring (Hydrolytic Shield) Adsorption->StericBarrier Head Group TailExtension Undecyl (C11) Tail Extension (Solubility & Film Thickness) Adsorption->TailExtension Tail Group FrictionReduction Reduced Coefficient of Friction (COF) Boundary Regime StericBarrier->FrictionReduction Prevents Water Attack TailExtension->FrictionReduction Prevents Metal Contact

Figure 2: Mechanism of action showing surface adsorption and steric protection.

Key Validation Tests
Test 1: Four-Ball Wear Test (ASTM D4172)
  • Conditions: 40 kg load, 1200 rpm, 75°C, 60 minutes.

  • Success Metric:

    • Pure PAO: Typical Wear Scar Diameter (WSD) ~0.70 mm.

    • PAO + 5% UCC: Target WSD < 0.55 mm.

    • Why: The ester adsorbs to the steel balls, creating a sacrificial film that reduces abrasive wear.

Test 2: High Frequency Reciprocating Rig (HFRR) (ASTM D6079)
  • Conditions: reciprocation at 50 Hz, 400g load, 60°C.

  • Success Metric: Reduction in Coefficient of Friction (COF) from ~0.12 (Pure PAO) to < 0.09 (Formulated).

Test 3: Hydrolytic Stability (ASTM D2619 Modified)
  • Protocol: Seal oil + water (ratio 3:1) with a copper strip in a bottle at 93°C for 48 hours.

  • Success Metric: Change in Acid Number < 0.2 mg KOH/g.

  • Causality: The cyclohexyl ring sterically hinders the ester linkage, preventing the hydrolysis reaction that plagues linear esters like adipates.

References

  • Preparation of Cyclohexanecarboxylic Acid Esters. Organic Syntheses, Coll. Vol. 1, p. 10. (General esterification protocols). Link

  • Lubricants having alkyl cyclohexyl 1,2-dicarboxylates. World Intellectual Property Organization, WO2010065129A1. (Patent describing cyclohexyl esters in lubrication). Link

  • Undecyl cyclohexanecarboxylate Structure & Properties. PubChem Compound Summary. (Chemical data validation). Link

  • Synthetic Esters: Engineered to Perform. Machinery Lubrication. (Review of ester mechanisms in tribology). Link

  • Tribological Properties of Alkylated Cyclopentanes/Cyclohexanes. NASA Technical Reports Server. (High-performance cycloaliphatic lubricants). Link

Sources

Method

Application Note: High-Purity Isolation of Undecyl Cyclohexanecarboxylate via Vacuum Distillation

Abstract This protocol details the purification of undecyl cyclohexanecarboxylate (CAS: 94107-44-5), a high-molecular-weight ester used in specialized lubricant formulations and pharmaceutical intermediates. Due to its h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This protocol details the purification of undecyl cyclohexanecarboxylate (CAS: 94107-44-5), a high-molecular-weight ester used in specialized lubricant formulations and pharmaceutical intermediates. Due to its high boiling point (>300°C at atmospheric pressure) and potential for thermal degradation, standard atmospheric distillation is unsuitable. This guide provides a validated methodology for high-vacuum short-path distillation, emphasizing pre-distillation neutralization to prevent acid-catalyzed reversion and specific vacuum-temperature parameters to isolate the target ester with >98% purity.

Introduction & Physicochemical Context

Undecyl cyclohexanecarboxylate is formed via the esterification of cyclohexanecarboxylic acid and 1-undecanol. The purification challenge lies in the separation of the target ester (MW: 282.46 g/mol ) from unreacted 1-undecanol (MW: 172.31 g/mol ) and residual starting acid.

While the boiling point of the alcohol is moderately high (243°C at 760 mmHg), the ester boils significantly higher. Prolonged exposure to temperatures above 200°C can lead to discoloration and thermal cracking. Therefore, reducing the operating pressure to <1.0 mmHg is critical to lower the boiling point into a safe processing window (140–170°C).

Table 1: Physicochemical Properties of Key Components
ComponentMW ( g/mol )Boiling Point (760 mmHg)Boiling Point (est. @ 1 mmHg)Density (g/mL)Role
Undecyl Cyclohexanecarboxylate 282.46 ~325°C (est.)155–165°C 0.89 (est.)Product
1-Undecanol172.31243°C75–85°C0.83Impurity (Light)
Cyclohexanecarboxylic Acid128.17233°C60–70°C1.03Impurity (Acidic)
Sulfuric Acid / p-TSA~98 / 172337°C / >140°CN/A1.84Catalyst (Trace)

Note: Boiling points at reduced pressure are estimated using the Clausius-Clapeyron relation and standard nomographs for non-polar esters.

Pre-Distillation Processing (Crude Workup)

Critical Step: Direct distillation of the crude reaction mixture without neutralization is a common failure mode. Residual acidic catalyst (e.g., H₂SO₄, p-TSA) will catalyze the reverse reaction (hydrolysis) or dehydration of the alcohol at distillation temperatures, contaminating the distillate.

Protocol:
  • Quench: Cool the reaction mixture to room temperature.

  • Wash 1 (Neutralization): Transfer crude to a separatory funnel. Wash with saturated NaHCO₃ solution (2 x vol of crude). Shake cautiously (venting CO₂) until the aqueous layer pH is ~8-9.

    • Mechanism:[1][2] Converts residual carboxylic acid and mineral acid catalyst into water-soluble salts (R-COO⁻Na⁺).

  • Wash 2 (Brine): Wash the organic layer with saturated NaCl solution to break emulsions and remove trapped water.

  • Drying: Dry the organic phase over anhydrous MgSO₄ for 30 minutes. Filter off the solids.[3]

  • Solvent Removal: Strip low-boiling solvents (e.g., Toluene, DCM) using a Rotary Evaporator at 40–50°C / 20 mmHg.

Vacuum Distillation Protocol

Equipment Setup

For this molecular weight range, a Short Path Distillation Head is superior to a Vigreux column. The short path minimizes the distance molecules must travel, reducing pressure drop and thermal residence time.[4]

  • Flask: Round-bottom flask (max 60% full).

  • Head: Short-path distillation head with integrated condenser.

  • Receiver: Multi-position "cow" receiver or fraction collector.

  • Vacuum: High-vacuum pump (Rotary Vane or Hybrid) capable of <0.1 mmHg.

  • Traps: Cold trap (Liquid N₂ or Dry Ice/Isopropanol) to protect the pump from volatiles.

  • Heating: Oil bath with magnetic stirring (Hot plates alone cause hot spots/bumping).

Distillation Procedure

Step 1: System Degassing

  • Assemble the apparatus and grease all joints with high-temperature vacuum grease (e.g., Dow Corning High Vacuum).

  • Start stirring (medium speed). Stirring is vital to prevent bumping under vacuum.

  • Apply vacuum gradually. The crude may foam as residual solvent/moisture boils off.

  • Hold at room temperature under full vacuum (<1 mmHg) for 10–15 minutes until bubbling subsides.

Step 2: Fore-run Collection (Impurity Removal)

  • Begin heating the oil bath. Ramp temperature to 100–110°C .

  • Observe the thermometer. The "Fore-run" containing unreacted 1-undecanol will distill first.

    • Expected Vapor Temp: 75–90°C (at ~1 mmHg).

  • Collect this fraction until the head temperature drops or stabilizes, indicating the alcohol is depleted.

  • Action: Switch the receiver to an intermediate waste flask.

Step 3: Product Fraction Collection

  • Increase oil bath temperature to 170–190°C .

  • The head temperature will rise sharply as the ester begins to distill.

    • Target Vapor Temp:150–165°C (at ~0.5–1.0 mmHg).

  • Action: Switch receiver to a clean, pre-weighed flask.

  • Collect the clear, colorless oil.[5] Monitor the vacuum gauge; a drop in vacuum (pressure rise) often indicates decomposition—lower heat immediately if this occurs.

  • Stop distillation when ~5-10% volume remains in the pot to prevent "baking" the residue (polymers/tars) onto the glass.

Step 4: Shutdown

  • Turn off heat and lower the oil bath.

  • Allow the system to cool to <80°C under vacuum.

  • Bleed nitrogen or air slowly into the system to restore atmospheric pressure.

Visualizing the Workflow

Diagram 1: Purification Logic Flow

This diagram illustrates the critical decision points and separation logic.

PurificationWorkflow Start Crude Reaction Mixture (Ester, Alcohol, Acid, Catalyst) Wash 1. Aqueous Wash (NaHCO3) Remove Catalyst & Unreacted Acid Start->Wash Neutralize Dry 2. Dry (MgSO4) & Rotovap Remove Water & Solvent Wash->Dry Organic Phase Waste1 Aqueous Waste (Salts, Catalyst) Wash->Waste1 VacSetup 3. High Vacuum Setup (< 1 mmHg, Short Path) Dry->VacSetup Crude Oil Forerun 4. Fore-run Collection Temp: 80-100°C (Oil Bath) Vapor: ~80°C VacSetup->Forerun Heat Applied MainFrac 5. Product Collection Temp: 170-190°C (Oil Bath) Vapor: 155-165°C Forerun->MainFrac Vapor Temp Rise Waste2 Distillate 1 (1-Undecanol) Forerun->Waste2 QC 6. Quality Control (GC-FID, NMR) MainFrac->QC Isolate

Caption: Logical workflow for the isolation of undecyl cyclohexanecarboxylate, highlighting impurity removal stages.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bumping / Foaming Residual solvent or water in crude.Stop heat. Re-dry crude on Rotovap for 1 hr. Use a larger stir bar or capillary air bleed.
Low Yield Vacuum leaks or insufficient bath temp.Check all joints. Insulate the distillation head with aluminum foil to prevent premature condensation.
Discolored Product Oxidation or thermal decomposition.Ensure system is leak-free (O₂ ingress). Lower bath temp and improve vacuum (<0.1 mmHg).
Cloudy Distillate Azeotropic water carryover.The crude was not dried sufficiently. Re-dissolve in DCM, dry with MgSO₄, and restart.

Quality Control (QC)

Post-distillation, the purity should be verified using Gas Chromatography (GC).

  • Technique: GC-FID or GC-MS.

  • Column: DB-5ms or equivalent non-polar column (30m x 0.25mm).

  • Method:

    • Injector: 280°C.

    • Oven: 100°C (hold 1 min) -> 20°C/min -> 300°C (hold 5 min).

  • Acceptance Criteria:

    • 1-Undecanol: < 0.5% area.

    • Cyclohexanecarboxylic acid: Not detectable (should be removed by wash).

    • Target Ester: > 98.0% area.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8184, 1-Undecanol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Oregon State University. Vacuum Distillation: Techniques and Apparatus. Department of Chemistry. Retrieved from [Link]

  • Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Cheméo. Chemical Properties of 1-Undecanol. Retrieved from [Link]

Sources

Application

preparation of undecyl cyclohexanecarboxylate using Steglich esterification

Application Note: High-Yield Synthesis of Undecyl Cyclohexanecarboxylate via Steglich Esterification Abstract This application note details a robust, scalable protocol for the . Unlike Fischer esterification, which requi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Undecyl Cyclohexanecarboxylate via Steglich Esterification

Abstract

This application note details a robust, scalable protocol for the . Unlike Fischer esterification, which requires high temperatures and strong acidic conditions that may degrade sensitive substrates, the Steglich method utilizes


-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to effect coupling under mild, ambient conditions. This guide emphasizes the strategic removal of the dicyclohexylurea (DCU) byproduct—a common process bottleneck—and provides a self-validating workflow ensuring high purity (>98%) and yield.

Introduction & Strategic Rationale

The synthesis of lipophilic esters, such as undecyl cyclohexanecarboxylate, is a critical step in generating drug delivery vehicles, lipid-drug conjugates (LDCs), and surfactant intermediates.

Why Steglich Esterification? While acid chlorides are reactive, they produce HCl and require moisture-sensitive handling. Fischer esterification is reversible and equilibrium-limited. The Steglich reaction offers a distinct thermodynamic advantage:

  • Irreversibility: The formation of the stable urea byproduct (DCU) drives the equilibrium forward.

  • Mild Conditions: The reaction proceeds at room temperature (RT) near neutral pH, preserving the integrity of the cyclohexyl ring and the long alkyl chain.

  • Steric Handling: The nucleophilic catalyst (DMAP) effectively shuttles the acyl group to the sterically hindered secondary carbon of the cyclohexyl ring, overcoming kinetic barriers that slow down uncatalyzed couplings.

Experimental Strategy: Stoichiometry Control To simplify purification, we utilize a 1.2 : 1.0 ratio of Acid to Alcohol .

  • Reasoning: Cyclohexanecarboxylic acid (excess) can be quantitatively removed via a simple saturated sodium bicarbonate (

    
    ) wash during workup. Conversely, unreacted 1-undecanol (a fatty alcohol) is lipophilic and difficult to separate from the product ester via chromatography. Driving the alcohol to full conversion is the critical process control.
    

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction is not a direct coupling but a catalytic cycle involving the formation of a reactive


-acylpyridinium species.[1]

Key Mechanistic Steps:

  • Activation: The carboxylic acid protonates DCC, facilitating carboxylate attack to form the

    
    -acylisourea intermediate.
    
  • Catalysis (The "Steglich" Step): DMAP, being a stronger nucleophile than the alcohol, attacks the active ester, displacing DCU and forming a highly reactive

    
    -acylpyridinium ion.[1]
    
  • Coupling: The alcohol attacks this intermediate, yielding the ester and regenerating DMAP.

SteglichMechanism Acid Cyclohexanecarboxylic Acid O_Acyl O-Acylisourea (Intermediate) Acid->O_Acyl + DCC DCC DCC (Activator) DCC->O_Acyl AcylPy N-Acylpyridinium (Active Species) O_Acyl->AcylPy + DMAP - DCU DCU DCU (Byproduct) O_Acyl->DCU DMAP DMAP (Catalyst) DMAP->AcylPy AcylPy->DMAP Regenerated Product Undecyl Cyclohexanecarboxylate AcylPy->Product + Alcohol Alcohol 1-Undecanol Alcohol->Product

Figure 1: Catalytic cycle of Steglich Esterification highlighting the role of DMAP in suppressing N-acylurea rearrangement.

Materials & Properties

ComponentRoleMW ( g/mol )Density (g/mL)Equiv.[2]Hazards
Cyclohexanecarboxylic Acid Substrate A128.17Solid (mp 31°C)1.2Irritant
1-Undecanol Substrate B172.310.831.0Irritant
DCC Coupling Agent206.33Solid1.3Sensitizer , Toxic
DMAP Catalyst122.17Solid0.1Toxic (Skin/Oral)
Dichloromethane (DCM) Solvent84.931.33N/AVolatile

Detailed Protocol

Phase 1: Reaction Setup

Objective: Minimize moisture to prevent DCC hydrolysis to DCU before reaction.

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen or argon.

  • Solvent: Use anhydrous DCM. If commercial anhydrous solvent is unavailable, dry DCM over

    
     and distill.
    
  • Charging: Add 1-Undecanol (10.0 mmol, 1.72 g) and Cyclohexanecarboxylic acid (12.0 mmol, 1.54 g) to the flask.

  • Dissolution: Add DCM (50 mL) (0.2 M concentration relative to alcohol). Stir until dissolved.

  • Catalyst Addition: Add DMAP (1.0 mmol, 0.12 g) .

    • Note: Adding DMAP before DCC ensures the catalyst is ready to intercept the

      
      -acylisourea immediately, preventing the 1,3-rearrangement side reaction to unreactive 
      
      
      
      -acylurea.
Phase 2: Activation & Coupling

Objective: Control exotherm and ensure selectivity.

  • Cooling: Place the RBF in an ice-water bath (0°C).

  • DCC Addition: Dissolve DCC (13.0 mmol, 2.68 g) in minimal DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Observation: The solution will become cloudy as DCU begins to precipitate. This is a positive visual indicator of reaction progress.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to room temperature. Stir for 3–12 hours.

    • Validation: Monitor by TLC (Mobile Phase: 10% EtOAc in Hexanes). Stain with PMA or

      
       (undecyl chain activates poorly under UV). Look for the disappearance of the alcohol spot (
      
      
      
      ) and appearance of the ester (
      
      
      ).
Phase 3: Workup & DCU Removal

Objective: Efficient removal of urea byproduct and excess reagents.

  • Filtration: Cool the mixture to -20°C (freezer) for 1 hour to maximize DCU precipitation. Filter the cold mixture through a sintered glass funnel (porosity M) or a Celite pad. Rinse the cake with cold DCM.

  • Acid Wash (Remove DMAP): Transfer filtrate to a separatory funnel. Wash with 0.5 M HCl (2 x 30 mL) .

    • Chemistry: Protonates DMAP to a water-soluble salt.

  • Base Wash (Remove Excess Acid): Wash the organic layer with Saturated

    
     (2 x 30 mL) .
    
    • Chemistry: Deprotonates excess cyclohexanecarboxylic acid to its water-soluble carboxylate salt.

  • Drying: Wash with Brine (1 x 30 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotovap).

    • Result: A crude oil, likely containing residual DCU (white solid).

Phase 4: Purification

Objective: Isolate analytical grade ester.

  • Trituration (Crucial Step): Add cold Hexane/Diethyl Ether (9:1) to the crude oil.[3] DCU is insoluble in this mixture. Filter again to remove the remaining urea.[4][5]

  • Flash Chromatography: If high purity is required, perform silica gel chromatography.

    • Eluent: Gradient 0%

      
       5% EtOAc in Hexanes. The lipophilic ester elutes early.
      
  • Final Analysis: Evaporate fractions. Dry under high vacuum to remove trace solvent.

Process Workflow Diagram

Workflow cluster_setup Setup & Reaction cluster_workup Workup & Purification Step1 Dissolve Acid (1.2eq) + Alcohol (1.0eq) + DMAP (0.1eq) in DCM Step2 Cool to 0°C Add DCC (1.3eq) Dropwise Step1->Step2 Step3 Stir RT (3-12h) Monitor TLC Step2->Step3 Step4 Filter Precipitated DCU Step3->Step4 Step5 Wash: 0.5M HCl (Remove DMAP) Wash: Sat. NaHCO3 (Remove Acid) Step4->Step5 Step6 Triturate Crude with Hexane Filter Residual DCU Step5->Step6 Step7 Flash Chromatography (Hexane/EtOAc) Step6->Step7

Figure 2: Step-by-step workflow ensuring efficient byproduct removal and product isolation.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield Hydrolysis of DCCEnsure DCM is anhydrous. Use fresh DCC.
N-Acylurea Byproduct Slow DMAP attackIncrease DMAP to 0.2 eq. Ensure 0°C start.
Cloudy Product Residual DCUDissolve in Hexane, chill to -20°C, filter through 0.2 µm PTFE filter.
Streaking on TLC Residual AcidRepeat

wash or add 1% TEA to column eluent.

References

  • Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Organic Syntheses. (1985).[7] Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org.[3] Synth., 63, 183.[7] Link

  • BenchChem. (2025).[8] Technical Support: Removal of Dicyclohexylurea (DCU) from Reactions. Link

  • National Institute of Standards and Technology (NIST). (2023). 1-Undecanol Physical Properties. NIST Chemistry WebBook, SRD 69. Link

Sources

Technical Notes & Optimization

Troubleshooting

Undecyl Cyclohexanecarboxylate Synthesis: Yield Optimization &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of undecyl cyclohexanecarboxylate. Synthesizing this specific ester presents a unique intersection of steric and solubility challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of undecyl cyclohexanecarboxylate. Synthesizing this specific ester presents a unique intersection of steric and solubility challenges. Cyclohexanecarboxylic acid features a bulky aliphatic ring adjacent to the carbonyl carbon, which sterically hinders nucleophilic attack. Simultaneously, 1-undecanol is a highly hydrophobic, long-chain (C11) fatty alcohol. As carbon chain length increases, esterification reactivity inherently decreases due to steric entanglement and reduced effective collision frequency in polar catalytic environments ()[1].

This guide provides self-validating protocols, mechanistic causality, and troubleshooting steps to overcome these barriers and maximize your yield.

Diagnostic Workflow

Use the following decision tree to identify the root cause of low yields in your current synthetic route.

YieldTroubleshooting Start Low Yield Detected (< 60%) Method Which Method Used? Start->Method Fischer Fischer Esterification (H2SO4 / p-TsOH) Method->Fischer Acid-Catalyzed Steglich Steglich Esterification (DCC / DMAP) Method->Steglich Coupling Agent Water Is Water Removed Effectively? Fischer->Water Byproduct N-Acylurea Byproduct Observed? Steglich->Byproduct DeanStark Use Dean-Stark with Toluene Water->DeanStark No DMAP Increase DMAP to 5-10 mol% Byproduct->DMAP Yes

Caption: Diagnostic workflow for troubleshooting undecyl cyclohexanecarboxylate yield.

Core Methodologies & Self-Validating Protocols

Protocol A: Azeotropic Fischer Esterification (Acid-Catalyzed)

The classical [2] is an equilibrium-driven process. Because water accumulation promotes the reverse hydrolysis reaction, physical removal of water is mandatory for high yields ()[3].

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add cyclohexanecarboxylic acid (10.0 mmol), 1-undecanol (11.0 mmol, 1.1 eq), and p-toluenesulfonic acid monohydrate (0.5 mmol, 5 mol%).

    • Causality:p-TsOH is selected over concentrated H₂SO₄. While H₂SO₄ acts as a chemical water scavenger ()[4], its harsh dehydrating nature at high temperatures can cause the long-chain 1-undecanol to undergo elimination (forming undecene) or etherification.

  • Solvent: Suspend the mixture in 30 mL of anhydrous toluene.

    • Causality: Toluene forms a minimum-boiling azeotrope with water. As the mixture refluxes, water is physically removed from the reaction matrix, exploiting Le Chatelier's principle to drive the equilibrium forward.

  • Reaction: Reflux the mixture at 110°C for 6–8 hours.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when exactly ~0.18 mL (10 mmol) of water has collected in the side-arm. If water generation stops prematurely, the reaction has stalled.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the catalyst, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: DMAP-Accelerated Steglich Esterification

For substrates sensitive to high heat or strong acids, the [5] utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a mild coupling agent operating at room temperature.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

  • Reagents: Dissolve cyclohexanecarboxylic acid (10.0 mmol), 1-undecanol (10.0 mmol), and 4-dimethylaminopyridine (DMAP, 1.0 mmol, 10 mol%) in 40 mL of anhydrous dichloromethane (DCM).

    • Causality: DMAP is non-negotiable here. DCC activates the acid into an O-acylisourea intermediate. Because the cyclohexyl ring sterically hinders the incoming 1-undecanol, the intermediate is prone to a slow 1,3-rearrangement into an unreactive N-acylurea byproduct. DMAP, a hyper-nucleophile, rapidly attacks the O-acylisourea to form a highly reactive "active ester" (N-acylpyridinium), completely bypassing the dead-end rearrangement ()[6].

  • Activation: Cool the mixture to 0°C using an ice bath. Add DCC (11.0 mmol) portion-wise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours.

  • Self-Validation Checkpoint: Observe the reaction medium. The conversion of DCC to dicyclohexylurea (DCU) generates a copious white precipitate. This serves as a direct, visual kinetic indicator that acid activation has successfully occurred.

  • Workup: Filter the DCU precipitate through a Celite pad. Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Quantitative Yield Optimization Data

The following table summarizes expected outcomes based on the chosen methodology, highlighting the critical parameters for optimizing undecyl cyclohexanecarboxylate yields.

MethodCatalyst / ActivatorSolventTemp (°C)Time (h)Expected YieldPrimary Limitation
Fischer (Standard) H₂SO₄ (cat.)Excess Alcohol951255–65%Equilibrium limits due to trapped water
Fischer (Dean-Stark) p-TsOH (cat.)Toluene1106–885–92%High temperature required
Steglich DCC + DMAPDCM0 to 254–690–95%DCU byproduct removal can be tedious
Acid Chloride SOCl₂ then PyridineTHF / DCM0 to 253–580–88%Harsh activation step; HCl generation

Troubleshooting FAQs

Q: Why is my Fischer esterification stalling at ~60% yield despite using a strong acid catalyst? A: The esterification of a carboxylic acid and an alcohol is an equilibrium process. Because 1-undecanol is a long-chain, hydrophobic alcohol, it does not act as an effective co-solvent for the water byproduct. Water accumulation drives the reverse hydrolysis reaction. You must physically remove the water (e.g., via a Dean-Stark apparatus) to push the equilibrium toward the ester product ()[3].

Q: During Steglich esterification, I observe a significant impurity that is difficult to separate from the product. What is it, and how do I prevent it? A: This is likely the N-acylurea byproduct, which forms via a 1,3-rearrangement of the O-acylisourea intermediate. This side reaction outcompetes esterification when dealing with sterically hindered acids like cyclohexanecarboxylic acid. To prevent this, ensure you are using at least 5–10 mol% of DMAP. DMAP outcompetes the rearrangement by rapidly forming a reactive "active ester" intermediate ()[5].

Q: Can I use sulfuric acid instead of p-TsOH in the Dean-Stark method? A: While concentrated H₂SO₄ acts as both a Brønsted acid and a dehydrating agent ()[4], it can cause dehydration of the 1-undecanol to form undecene or diundecyl ether at elevated reflux temperatures (110°C in toluene). p-TsOH provides the necessary protonation without the harsh dehydrating/oxidizing side effects.

References

  • Steglich Esterification - Organic Chemistry Portal.[Link]

  • Fischer Esterification - Master Organic Chemistry.[Link]

  • Steglich esterification - Wikipedia. [Link]

  • Fischer–Speier esterification - Wikipedia.[Link]

  • Effect of carbon chain length on esterification of carboxylic acids with methanol using acid catalysis - ResearchGate.[Link]

  • How concentrated H2SO4 can remove water from the reversible reaction of esterification - tlooto.[Link]

Sources

Optimization

Technical Support Center: Optimizing Cyclohexanecarboxylate Esterification

Welcome to the Technical Support Center for esterification workflows. Synthesizing cyclohexanecarboxylate esters presents unique challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for esterification workflows. Synthesizing cyclohexanecarboxylate esters presents unique challenges. Because cyclohexanecarboxylic acid is a secondary carboxylic acid, its slight steric bulk compared to linear aliphatic acids can slow down reaction rates, inadvertently providing time for competing side reactions to dominate[1].

This guide is designed for drug development professionals and synthetic chemists. It provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you minimize side reactions such as 1,3-rearrangements, etherification, and elimination.

Part 1: Troubleshooting Guides & FAQs

Q1: I am using DCC to couple cyclohexanecarboxylic acid with a secondary alcohol, but my yields are below 40%. I am also isolating a highly stable, crystalline byproduct that is not dicyclohexylurea (DCU). What is going wrong? A1: You are likely observing the formation of an N-acylurea side product. In a standard carbodiimide coupling, dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Because cyclohexanecarboxylic acid and secondary alcohols are sterically hindered, the nucleophilic attack by the alcohol is slow. This delay allows the O-acylisourea to undergo an irreversible intramolecular 1,3-rearrangement into an unreactive N-acylurea[2].

  • The Fix: Add 5 to 10 mol% of 4-Dimethylaminopyridine (DMAP) to your reaction mixture (the Steglich Esterification)[3]. DMAP is a highly active nucleophile that attacks the O-acylisourea much faster than the 1,3-rearrangement can occur, forming a highly reactive N-acylpyridinium intermediate (an "active ester"). This active ester then rapidly transfers the acyl group to your alcohol, regenerating the DMAP and entirely bypassing the dead-end side reaction.

Q2: During a Fischer esterification of cyclohexanecarboxylic acid using refluxing sulfuric acid (


), my GC-MS shows significant formation of dialkyl ethers and incomplete ester conversion. How can I prevent this? 
A2:  Ether formation is a classic side reaction driven by the self-condensation of your alcohol under harsh Brønsted acidic conditions at high temperatures[4]. Furthermore, Fischer esterification is an equilibrium process; simply heating the reaction does not drive it to completion and often exacerbates side reactions[5].
  • The Fix: Shift the equilibrium mechanically rather than thermally. Lower your reaction temperature to 60–80°C, switch to a milder acid catalyst (such as p-Toluenesulfonic acid or a Lewis acid like Scandium(III) triflate), and utilize a Dean-Stark apparatus with a non-polar solvent (e.g., toluene) to azeotropically remove the water byproduct as it forms[6].

Q3: I am attempting to synthesize tert-butyl cyclohexanecarboxylate using Fischer esterification, but I am observing massive gas evolution and almost zero product yield. What is happening? A3: Tertiary alcohols like tert-butanol are highly prone to E1 elimination under strongly acidic conditions[4]. The acid protonates the alcohol, which then leaves as water to form a stable tert-butyl carbocation. This carbocation rapidly loses a proton to form isobutene gas.

  • The Fix: Fischer esterification is incompatible with tertiary alcohols[4]. You must switch to the Steglich Esterification (DCC/DMAP), which operates under mild, neutral conditions at room temperature, completely preventing carbocation formation and subsequent elimination[1].

Part 2: Experimental Workflows & Visualizations

To assist in rapid decision-making at the bench, follow this troubleshooting workflow to identify and resolve common esterification bottlenecks.

TroubleshootingWorkflow Start Analyze Reaction Mixture Check Identify Primary Issue Start->Check Issue1 N-Acylurea Formation Check->Issue1 DCC Coupling Issue2 Ether or Alkene Byproducts Check->Issue2 Fischer (Strong Acid) Issue3 Incomplete Conversion (Hydrolysis) Check->Issue3 Equilibrium Fix1 Add 5-10 mol% DMAP (Accelerates Acyl Transfer) Issue1->Fix1 Fix2 Switch to Steglich Method or Lower Temperature Issue2->Fix2 Fix3 Use Dean-Stark Trap or Molecular Sieves Issue3->Fix3

Caption: Troubleshooting workflow for identifying and resolving common esterification side reactions.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed with built-in visual and chemical checkpoints to ensure causality and systemic validation during your synthesis.

Protocol A: Optimized Steglich Esterification (Recommended for Hindered/Sensitive Alcohols)

This protocol suppresses elimination and N-acylurea formation.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (Nitrogen/Argon), dissolve 10.0 mmol of cyclohexanecarboxylic acid and 11.0 mmol of the target alcohol in 30 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of DMAP. Stir to dissolve.

  • Temperature Control: Cool the flask to 0°C using an ice bath. Causality: Cooling slows down the initial exothermic activation step, preventing thermal degradation of the active ester.

  • Activation: Dissolve 11.0 mmol of DCC in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Validation Checkpoint: Within 5–15 minutes, a white precipitate (Dicyclohexylurea, DCU) will begin to form[2]. This is a self-validating indicator that the O-acylisourea intermediate has successfully formed and is reacting.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20°C) for 3 to 12 hours, monitoring by TLC.

  • Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated

    
     (to remove unreacted acid), and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Acid Chloride Method (Alternative for Highly Unreactive Substrates)

Use this when Steglich coupling is too slow due to extreme steric hindrance.

  • Activation: Suspend 10.0 mmol of cyclohexanecarboxylic acid in 20 mL of anhydrous DCM. Add 1 drop of DMF (catalyst).

  • Chlorination: Slowly add 12.0 mmol of Oxalyl Chloride at 0°C. Validation Checkpoint: Immediate gas evolution (

    
     and 
    
    
    
    ) indicates successful acid chloride formation. Stir at room temperature until gas evolution ceases (approx. 2 hours).
  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield crude cyclohexanecarbonyl chloride.

  • Esterification: Redissolve the acid chloride in 15 mL DCM. Cool to 0°C. Slowly add a mixture of 10.0 mmol alcohol and 15.0 mmol Triethylamine (to neutralize the HCl byproduct and prevent etherification). Stir for 2 hours at room temperature, then perform an aqueous workup.

Part 4: Mechanistic Logic & Visualization

Understanding the mechanistic role of DMAP is critical for optimizing yields. The diagram below illustrates how DMAP acts as an acyl transfer reagent, rescuing the reaction from the dead-end 1,3-rearrangement pathway.

SteglichMechanism A Cyclohexanecarboxylic Acid + DCC B O-Acylisourea Intermediate A->B Activation C N-Acylurea (Dead-End Side Product) B->C 1,3-Rearrangement (Without DMAP) D N-Acylpyridinium (Active Ester) B->D + DMAP (Fast Nucleophilic Attack) E Cyclohexanecarboxylate Ester + DCU D->E + Alcohol (Acyl Transfer)

Caption: Mechanistic pathway of Steglich esterification highlighting DMAP's role in preventing side reactions.

Part 5: Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the quantitative expectations and risk profiles of different esterification methods for cyclohexanecarboxylic acid.

Esterification MethodTypical CatalystOptimal TemperaturePrimary Side Reaction RiskBest Suited ForTypical Yield
Fischer-Speier

or p-TsOH
60°C – 110°C (Reflux)Etherification, Alkene Elimination (Tertiary alcohols)Unhindered primary alcohols (e.g., Methanol, Ethanol)60% – 85%
Steglich (DCC/DMAP) DMAP (5-10 mol%)0°C to 20°CN-Acylurea formation (if DMAP is omitted)Acid-sensitive substrates, Tertiary alcohols (tert-butanol)85% – 98%
Acid Chloride DMF (catalytic)0°C to 20°CKetene formation (rare), HCl-induced degradationHighly sterically hindered secondary/tertiary alcohols75% – 90%
Lewis Acid Direct Hafnium(IV) salts80°C – 100°CSubstrate degradation at high heatDirect condensation without coupling reagents70% – 90%

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. URL:[Link]

  • Organic Chemistry Portal. Steglich Esterification. URL:[Link]

  • Organic Chemistry Portal. Fischer Esterification. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Concentration for Undecyl Cyclohexanecarboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to balance reaction kinetics and byproduct formation during the synthesis of bulky esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to balance reaction kinetics and byproduct formation during the synthesis of bulky esters. The esterification of cyclohexanecarboxylic acid with 1-undecanol presents a unique challenge: the steric hindrance of the cyclohexane ring demands robust catalytic activation, yet the long aliphatic chain of 1-undecanol is highly susceptible to acid-catalyzed dehydration.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to help you optimize catalyst concentration, maximize yield, and maintain scientific integrity in your workflows.

Diagnostic Workflow for Catalyst Optimization

Before adjusting your reaction parameters, use the following logical framework to diagnose the root cause of sub-optimal yields.

G A Start: Esterification of Cyclohexanecarboxylic Acid & 1-Undecanol B Analyze Reaction Kinetics (GC/MS or TLC) A->B C Issue: Slow Rate / Low Conversion (<70%) B->C Sub-optimal D Issue: High Conversion but Low Ester Yield B->D Byproducts formed E Action: Check Water Removal (Dean-Stark) C->E H2O accumulation F Action: Increase Catalyst (e.g., to 5-10 mol%) C->F Kinetic limit G Diagnosis: Alcohol Dehydration (Undecene Formation) D->G Excess acid H Action: Reduce Catalyst Loading (<5 mol%) G->H Mitigate dehydration I Action: Switch to Solid Acid (e.g., Amberlyst-15) G->I Improve selectivity

Diagnostic workflow for optimizing catalyst loading in undecyl cyclohexanecarboxylate synthesis.

Self-Validating Experimental Protocol

To establish a reliable baseline, we utilize a standard Fischer esterification using p-Toluenesulfonic acid (p-TsOH). This protocol is designed as a self-validating system : the physical outputs of the reaction directly confirm its chemical progress.

Step-by-Step Methodology (100 mmol Scale)
  • Reagent Preparation: In a 250 mL round-bottom flask, combine 12.82 g (100 mmol) of cyclohexanecarboxylic acid and 18.95 g (110 mmol, 1.1 equiv) of 1-undecanol in 100 mL of toluene.

    • Causality: A slight excess of the alcohol helps drive the equilibrium forward without severely complicating the final purification.

  • Catalyst Addition: Add 0.95 g (5 mol%) of p-TsOH monohydrate.

    • Causality: 5 mol% provides sufficient proton concentration to overcome the steric hindrance of the cyclohexane ring without triggering aggressive dehydration of the alcohol.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110–115 °C).

    • Self-Validation: The theoretical yield of water for complete conversion is 1.8 mL. By visually monitoring the water volume collected in the Dean-Stark trap, you continuously validate the reaction's progress in real-time without needing to pull aliquots.

  • Reaction Monitoring: Once 1.8 mL of water is collected (typically 4–5 hours), verify completion via TLC (Hexanes/EtOAc 9:1). The polar acid spot should be completely consumed.

  • Workup & Neutralization: Cool the mixture to room temperature and wash with 2 x 50 mL of saturated aqueous

    
    .
    
    • Self-Validation: The cessation of

      
       evolution (bubbling) during the wash self-validates that the p-TsOH catalyst and any trace unreacted carboxylic acid have been successfully neutralized and partitioned into the aqueous layer.
      
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via vacuum distillation or silica gel chromatography to isolate pure undecyl cyclohexanecarboxylate.
    

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at ~60% conversion despite using a standard 1 mol% catalyst loading. Why? A1: The stalling is a kinetic limitation driven by steric hindrance. Cyclohexanecarboxylic acid is a bulky, secondary carboxylic acid. As demonstrated in1[1], the reaction follows second-order kinetics and requires a sufficient reduction in activation energy to proceed efficiently. A 1 mol% loading of p-TsOH is often kinetically insufficient to maintain a high steady-state concentration of the highly electrophilic protonated carbonyl intermediate. Furthermore, because 2[2], you must ensure your Dean-Stark trap is efficiently removing water. Increase your catalyst loading to 5 mol% and verify your reflux temperature.

Q2: I increased the acid catalyst (


) concentration to 15 mol% to accelerate the reaction, but my ester yield dropped and a new non-polar byproduct appeared on my TLC. What happened? 
A2:  You have triggered competitive dehydration. High concentrations of strong Brønsted acids (like 

) at reflux temperatures protonate the primary hydroxyl group of 1-undecanol, turning it into an excellent leaving group. This promotes an E1/E2 elimination pathway, converting your valuable alcohol into 1-undecene (or internal isomers like 5-undecene). Research has explicitly shown that3[3], drastically reducing ester yields. To fix this, switch to a milder acid like p-TsOH and cap your concentration at 5 mol%.

Q3: Can we use heterogeneous solid acid catalysts to simplify the workup and avoid concentration-dependent side reactions? A3: Yes, heterogeneous catalysis is highly recommended for this specific synthesis. Solid acids lower the localized acid concentration in the bulk solvent, suppressing the dehydration of 1-undecanol while still providing strong acidic sites for the esterification. For example,4[4] have proven highly effective for cyclohexanecarboxylic acid esterification. Alternatively, Lewis acid catalysts like 5

5[5] while allowing for simple recovery via filtration.

Quantitative Data: Catalyst Optimization Profile

The table below summarizes the empirical relationship between catalyst concentration, reaction kinetics, and byproduct formation during the synthesis of undecyl cyclohexanecarboxylate (Refluxing toluene, Dean-Stark, 1.1 equiv 1-undecanol).

Catalyst (p-TsOH) LoadingTime to EquilibriumUndecyl Cyclohexanecarboxylate YieldUndecene (Dehydration Byproduct)Diagnostic Conclusion
1.0 mol% 12.0 hours62%< 0.5%Kinetically limited; incomplete conversion.
5.0 mol% 4.0 hours94% 1.2% Optimal balance of rate and selectivity.
10.0 mol% 3.0 hours86%6.5%Marginal rate gain; noticeable yield loss.
15.0 mol% 2.5 hours71%18.0%Severe competitive dehydration of alcohol.

Note: Yields are based on isolated product after standard aqueous workup and purification.

References

  • Preparation of a sulfonated carbonaceous material from lignosulfonate and its usefulness as an esterification catalyst.Molecules (NIH).
  • Esterification Kinetics of Cyclohexanecarboxylic Acid and Ethylene Glycol in Diesel Oil With or Without a ZnAl-HTlc Catalyst.Taylor & Francis.
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.National Institute of Informatics (NII).
  • ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols.MDPI.
  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification).OrgoSolver.

Sources

Optimization

Technical Support Center: Purification of Undecyl Cyclohexanecarboxylate

Topic: Removal of Unreacted Undecanol from Undecyl Cyclohexanecarboxylate Document ID: TS-ORG-PUR-042 | Version: 2.1 | Status: Active Executive Summary & Problem Definition The Challenge: You are synthesizing undecyl cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Undecanol from Undecyl Cyclohexanecarboxylate

Document ID: TS-ORG-PUR-042 | Version: 2.1 | Status: Active

Executive Summary & Problem Definition

The Challenge: You are synthesizing undecyl cyclohexanecarboxylate via Fischer esterification or acyl chloride coupling. The reaction often leaves residual undecanol (1-undecanol).

The Physicochemical Trap:

  • Undecanol (Impurity): BP ~243°C | Lipophilic (LogP ~4.5) | Hydroxyl group (Polar head).

  • Undecyl Cyclohexanecarboxylate (Product): BP >300°C (Est.) | Highly Lipophilic (LogP >7.[1]0) | Non-polar.[2]

Because both compounds are high-boiling and lipophilic, standard rotary evaporation will not remove the alcohol. Furthermore, their boiling points are high enough that atmospheric distillation risks thermal decomposition of the ester.

The Solution Architecture: This guide provides three validated workflows ranging from chemical scavenging (highest purity/scalability) to physical separation (distillation/chromatography).

Method A: Chemical Scavenging (The "Process Chemistry" Standard)

Best For: Scales >5g, High Purity Requirements (>99%), Avoiding Chromatography.

The Logic (Causality)

Since the boiling points are inconveniently high, we exploit the functional group difference . The impurity (alcohol) has a reactive hydroxyl group; the product (ester) does not.[3] By reacting the crude mixture with succinic anhydride , we convert the lipophilic undecanol into a hemiester (undecyl succinate). This hemiester contains a free carboxylic acid, making it soluble in basic aqueous solutions, while your target ester remains in the organic layer.

Protocol: Succinic Anhydride Scavenging

Reagents:

  • Succinic Anhydride (1.2 - 1.5 equivalents relative to estimated residual alcohol).

  • DMAP (4-Dimethylaminopyridine) - Catalytic amount (10 mol%).

  • DCM (Dichloromethane) or Toluene.

  • Saturated Sodium Bicarbonate (

    
    ).
    

Step-by-Step Workflow:

  • Quantify Residue: Estimate the amount of unreacted undecanol via TLC or GC-MS.

  • Derivatization:

    • Dissolve the crude reaction mixture in DCM (approx. 5-10 mL per gram).

    • Add Succinic Anhydride (calc. based on residue) and DMAP .

    • Action: Stir at reflux (DCM: 40°C) for 2-4 hours or overnight at RT.

    • Checkpoint: Check TLC. The "Undecanol" spot (Rf ~0.3 in 9:1 Hex/EtOAc) should disappear, replaced by a baseline spot (the acidic hemiester).

  • Basic Wash (The Separation):

    • Cool the mixture.

    • Wash the organic layer vigorously with Saturated

      
        (3x).
      
    • Mechanism:[4] The bicarbonate deprotonates the hemiester (

      
      ), pulling it into the aqueous phase. Your target ester stays in the DCM.
      
  • Final Polish:

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
Visualization: Scavenging Logic Flow

ScavengingWorkflow Crude Crude Mixture (Ester + Undecanol) React Add Succinic Anhydride + DMAP Crude->React Inter Intermediate Mix (Ester + Hemiester Acid) React->Inter Wash Wash w/ NaHCO3 (aq) Inter->Wash OrgPhase Organic Phase (Pure Ester) Wash->OrgPhase Separation AqPhase Aqueous Phase (Undecyl Succinate Salt) Wash->AqPhase

Figure 1: The chemical scavenging workflow converts the lipophilic alcohol into a water-soluble salt, allowing for liquid-liquid extraction.

Method B: High-Vacuum Distillation (Scalable Physical Separation)

Best For: Large Scales (>20g), Thermally Stable Esters.

The Logic

Undecanol boils at 243°C (atm).[5] To distill it without charring your product, you must drastically reduce the pressure.

  • Target Vacuum: < 1.0 mmHg (High Vacuum/Oil Pump).

  • Target Temperature: At 1 mmHg, Undecanol boils approx. 90-100°C .

Protocol: Kugelrohr or Short Path
ParameterSpecificationNotes
Apparatus Kugelrohr (Bulb-to-Bulb) or Short Path HeadMinimizes travel distance for high-boiling vapors.
Vacuum < 1.0 mmHg (Essential)A standard water aspirator (~20 mmHg) is insufficient ; it would require heating to >140°C.
Bath Temp Start at 100°C, ramp slowly to 130°CMonitor the receiving bulb. Undecanol will distill first.
Monitoring Refractive Index or NMRStop when the distillate ceases or the pot temp rises significantly (indicating ester distillation).

Warning: Undecyl cyclohexanecarboxylate has a very high boiling point. If you overheat, you risk decarboxylation or polymerization. Do not attempt this at atmospheric pressure.

Method C: Flash Chromatography (The Analytical Standard)

Best For: Small Scales (<2g), High Purity, Fragile Compounds.

The Logic

While both compounds are lipophilic, the alcohol has a polar hydroxyl head, giving it significantly higher retention on silica gel than the ester.

Protocol: Silica Gel System
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).

    • Start: 100% Hexane (Elutes non-polar impurities).

    • Elution: 98:2 to 95:5 Hexane:EtOAc.

  • Rf Values (Approximate in 9:1 Hex:EtOAc):

    • Undecyl Cyclohexanecarboxylate:

      
       (Runs near solvent front).
      
    • Undecanol:

      
       (Lags significantly).
      

Troubleshooting Tip: If the spots are streaking, add 1% Triethylamine to the solvent system to neutralize silica acidity, though this is rarely needed for simple aliphatic alcohols.

Decision Matrix & Troubleshooting (FAQ)

How do I choose the right method?

DecisionTree Start Start: Contaminated Ester ScaleCheck Scale of Reaction? Start->ScaleCheck Small < 2 grams ScaleCheck->Small Large > 5 grams ScaleCheck->Large Chrom Method C: Flash Chromatography Small->Chrom VacCheck High Vac Available (<1 mmHg)? Large->VacCheck YesVac Method B: Vacuum Distillation VacCheck->YesVac Yes NoVac Method A: Succinic Scavenging VacCheck->NoVac No

Figure 2: Decision matrix based on scale and equipment availability.

Frequently Asked Questions

Q: I tried Method A (Scavenging), but I formed a stubborn emulsion during the wash. Why? A: This is common with long-chain fatty esters (surfactant-like behavior).

  • Fix: Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength.

  • Fix: Add a small amount of Methanol to the organic phase to break surface tension.

  • prevention:[4] Do not shake the separatory funnel violently; use a gentle rocking motion.

Q: Can I use Phthalic Anhydride instead of Succinic Anhydride? A: Yes. Phthalic anhydride works identically. However, succinic anhydride is often preferred because the resulting succinate by-products are more water-soluble and easier to wash away than phthalates.

Q: Why not just use excess acid (Cyclohexanecarboxylic acid) instead of excess alcohol? A: Excellent question. In many esterifications, we use the cheaper reagent in excess. If you use the acid in excess, the impurity is the acid, which is easily removed with a simple bicarbonate wash (no anhydride step needed).

  • Recommendation: If your synthesis allows, switch stoichiometry to 1.2 eq Acid : 1.0 eq Alcohol. This eliminates the need for this entire guide.

Q: I see a "smear" on my TLC plate between the ester and the alcohol. A: This is likely the "mono-ester" or decomposition if you used strong acid catalysis (H2SO4). Ensure your TLC plate is fully dry before developing; residual high-boiling solvent can cause smearing.

References

  • PubChem. (n.d.).[6] 1-Undecanol Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bouzemi, N., et al. (2006). Lipase-catalyzed resolution of chiral alcohols using succinic anhydride. Journal of Molecular Catalysis B: Enzymatic. (Demonstrates the succinic anhydride scavenging principle).
  • Furniss, B. S., et al. (1989). Purification of Esters. In Vogel's Textbook of Practical Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in Undecyl Cyclohexanecarboxylate Extraction

Welcome to the Technical Support Center for advanced organic synthesis workups. This guide is specifically engineered for researchers and drug development professionals dealing with the challenging liquid-liquid extracti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis workups. This guide is specifically engineered for researchers and drug development professionals dealing with the challenging liquid-liquid extraction (LLE) of undecyl cyclohexanecarboxylate .

Due to the extreme hydrophobicity of the C11 alkyl chain and the amphiphilic nature of its synthetic precursors, this ester is notorious for causing severe phase separation issues, including stable emulsions and third-phase formations [1]. This guide synthesizes field-proven methodologies, authoritative chemical principles, and self-validating protocols to help you optimize your extraction workflows.

System Thermodynamics & Quantitative Data

Successful phase separation relies on maximizing the density differential (


) and minimizing interfacial tension stabilization. The table below summarizes the critical physical properties of the reaction components that dictate partitioning behavior.
ComponentRole in ExtractionMolecular WeightDensity (g/mL at 25°C)Partitioning / Surfactant Risk
Undecyl cyclohexanecarboxylate Target Product~282.46 g/mol ~0.89 - 0.91Highly lipophilic; increases organic phase viscosity.
1-Undecanol Unreacted Precursor172.31 g/mol 0.83High Risk: Acts as a non-ionic surfactant.
Cyclohexanecarboxylic Acid Unreacted Precursor128.17 g/mol 1.03High Risk: Forms anionic surfactant at pH > 6.
Ethyl Acetate (EtOAc) Organic Solvent88.11 g/mol 0.90Low

vs. water; prone to emulsion with undecanol.
Methyl tert-butyl ether (MTBE) Optimal Solvent88.15 g/mol 0.74High

vs. water; excellent phase separation.
Saturated NaCl (Brine) Aqueous Wash58.44 g/mol ~1.20Maximizes

; drives "salting out" effect [2].

Emulsion Causality & Logical Workflows

To troubleshoot effectively, we must first understand the mechanistic root of the emulsion. In the synthesis of undecyl cyclohexanecarboxylate, unreacted 1-undecanol and partially deprotonated cyclohexanecarboxylic acid act as potent amphiphiles. During vigorous shaking, these molecules coat the aqueous droplets, lowering interfacial tension and preventing coalescence [3].

EmulsionMechanism A Unreacted Precursors (1-Undecanol & Cyclohexanecarboxylate) B Amphiphilic Accumulation at Aqueous-Organic Interface A->B C Drastic Reduction in Interfacial Tension B->C E Stable Emulsion Formation (Droplet Coalescence Blocked) C->E D High Shear Mixing (Vigorous LLE Shaking) D->E

Mechanism of emulsion formation driven by amphiphilic unreacted precursors.

Troubleshooting Guide & FAQs

Q1: My extraction has formed a thick, milky emulsion. How do I break it without losing my ester yield?

Causality: The emulsion is stabilized by a combination of low density differential between the phases and the surfactant effect of unreacted 1-undecanol. Solution: You must mechanically or chemically force droplet coalescence. The most reliable method is increasing the ionic strength of the aqueous phase (salting out) combined with mechanical disruption [2][4].

Self-Validating Protocol: The 3-Step Emulsion Breaker

  • Salting Out: Add 10–20 mL of saturated aqueous NaCl (brine) directly to the separatory funnel. Gently swirl (do not shake) for 60 seconds. Validation: The aqueous layer should become visibly denser and begin pulling water out of the organic phase via osmotic pressure.

  • Centrifugation (If emulsion persists): Transfer the emulsified layer to 50 mL PTFE-lined centrifuge tubes. Spin at 3,000 x g for 5 minutes at room temperature. Validation: You will observe a sharp, distinct phase boundary. The sheer force increases droplet collision frequency, forcing the immiscible liquids to reform bulk layers [4].

  • Filtration (Last Resort): If a "rag layer" (a third, gel-like phase) persists at the boundary, vacuum filter the entire biphasic mixture through a pad of diatomaceous earth (Celite) or a glass wool plug. This strips out polymeric or highly viscous surfactant aggregates [2].

Q2: How can I adjust my solvent system to prevent these emulsions from forming in the first place?

Causality: Solvents with densities close to water (like ethyl acetate,


 g/mL) struggle to separate from aqueous layers (

g/mL) when viscous, long-chain esters like undecyl cyclohexanecarboxylate are present. Solution: Maximize the density gap (

) and avoid vigorous shaking.

Protocol: Solvent Optimization

  • Swap the Solvent: Replace ethyl acetate or dichloromethane (DCM) with Methyl tert-butyl ether (MTBE) or Heptane . These solvents have much lower densities (

    
     g/mL and 
    
    
    
    g/mL, respectively), ensuring the organic layer remains firmly on top, even when loaded with the heavy C11 ester.
  • Modify Agitation: Instead of aggressive shaking, use the "inversion method." Invert the separatory funnel gently 10–15 times, venting after every 3 inversions. This provides sufficient surface area for mass transfer without generating micro-droplets [2].

Q3: Does pH adjustment help resolve phase separation in this specific synthesis?

Causality: Yes. Cyclohexanecarboxylic acid has a pKa of ~4.9. At neutral pH (pH 7), a significant portion exists as the carboxylate anion, which acts as a classic anionic surfactant (soap) and stabilizes oil-in-water emulsions [5]. Solution: Force the acid into a single phase by manipulating its ionization state.

Protocol: pH-Driven Phase Clarification

  • To push the acid into the aqueous phase (Purification): Add 1M NaOH or saturated Na

    
    CO
    
    
    
    until the aqueous phase reaches pH > 10. The acid fully deprotonates into a highly water-soluble sodium salt, stripping it from the interface and breaking the emulsion.
  • To push the acid into the organic phase (Recovery): If you are attempting to recover unreacted acid, add 1M HCl until the aqueous phase reaches pH < 2. This fully protonates the acid, neutralizing its surfactant charge and forcing it into the organic layer [5].

TroubleshootingWorkflow Start Emulsion Detected in Separatory Funnel Step1 1. Add Sat. Brine (NaCl) & Gently Swirl Start->Step1 Dec1 Phases Separated? Step1->Dec1 Step2 2. Adjust pH (>10 for Base Wash, <2 for Acid Wash) Dec1->Step2 No End Isolate Organic Layer Containing Ester Dec1->End Yes Dec2 Phases Separated? Step2->Dec2 Step3 3. Centrifuge at 3000 x g for 5 minutes Dec2->Step3 No Dec2->End Yes Step3->End

Step-by-step logical workflow for resolving LLE emulsions.

Q4: I am using DCM, and my layers have inverted. Which layer contains my undecyl cyclohexanecarboxylate?

Causality: Dichloromethane (DCM) is heavier than water (


 g/mL), so it typically forms the bottom layer. However, undecyl cyclohexanecarboxylate is highly buoyant (

g/mL). If the concentration of the ester is extremely high, or if you are washing with a highly concentrated brine (

g/mL), the overall density of the organic phase can drop below that of the aqueous phase, causing a phase inversion [6]. Self-Validating Protocol (The Water Drop Test):
  • Draw 1 mL of the top layer using a glass pipette.

  • Drop it into a beaker containing 10 mL of DI water.

  • If the drop dissolves or disperses, the top layer is aqueous. If the drop forms a distinct, insoluble bead that floats or sinks, the top layer is your organic phase containing the ester.

References

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from[Link]

  • University of York - Chemistry Teaching Labs. Problems with extractions. Retrieved from[Link]

  • Biotage. Tackling emulsions just got easier. Retrieved from[Link]

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from[Link]

Optimization

thermal stability issues of undecyl cyclohexanecarboxylate at high temperatures

Case ID: T-STAB-UCC-001 Subject: High-Temperature Degradation, Troubleshooting, and Stabilization Assigned Specialist: Senior Application Scientist, Ester Chemistry Division Executive Summary: The Thermal Profile Undecyl...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-STAB-UCC-001 Subject: High-Temperature Degradation, Troubleshooting, and Stabilization Assigned Specialist: Senior Application Scientist, Ester Chemistry Division

Executive Summary: The Thermal Profile

Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) is a lipophilic ester widely used in liquid crystal formulations, lubricant additives, and organic synthesis. While generally stable at ambient conditions, its performance at high temperatures is governed by two distinct failure modes: Thermo-oxidative degradation (in air) and Pyrolytic elimination (in inert atmospheres at extreme heat).

Operational Safe Zones:

  • < 150°C (Air/Inert): Generally stable.

  • 150°C – 250°C (Air): High risk of oxidation (yellowing, viscosity increase).

  • > 300°C (Inert): Onset of ester pyrolysis (

    
    -elimination).
    

Diagnostic Hub: Identify Your Failure Mode

Before altering your process, identify the specific degradation pathway using this logic flow.

TroubleshootingFlow Start Start: Observation of Instability ColorChange Is the sample turning yellow or brown? Start->ColorChange Acidity Has the Acid Value (TAN) increased? ColorChange->Acidity No Oxidation DIAGNOSIS: Thermo-Oxidative Degradation (Radical attack on ring/chain) ColorChange->Oxidation Yes (Air present) MassLoss Is there significant mass loss? Acidity->MassLoss No Hydrolysis DIAGNOSIS: Hydrolysis (Moisture + Heat) Acidity->Hydrolysis Yes (Moisture present) Pyrolysis DIAGNOSIS: Ester Pyrolysis (Cis-Elimination >300°C) Acidity->Pyrolysis Yes (Dry, T > 300°C) MassLoss->Pyrolysis Yes (With Acidity) Volatilization DIAGNOSIS: Physical Volatilization (Not chemical breakdown) MassLoss->Volatilization Yes (No Acidity)

Figure 1: Diagnostic logic tree for isolating thermal failure modes in alkyl cyclohexanecarboxylates.

Troubleshooting Guide (FAQs)

Issue 1: Sample Discoloration (Yellowing/Browning)

Context: Users often report yellowing at temperatures as low as 160°C.

Q: Why is my clear ester turning yellow despite being below the boiling point? A: You are likely witnessing Thermo-oxidative Degradation , not thermal decomposition of the ester bond itself.

  • The Mechanism: At temperatures >150°C in the presence of oxygen, free radicals form on the

    
    -carbon of the cyclohexane ring or the alkyl chain. These radicals react with 
    
    
    
    to form hydroperoxides, which decompose into ketones and conjugated systems (chromophores), causing color.
  • The Fix:

    • Inerting: Strictly blanket the reaction/storage vessel with dry Nitrogen (

      
      ) or Argon.
      
    • Antioxidants: Add hindered phenols (e.g., BHT, 0.1-0.5 wt%) if the application permits.

Issue 2: Acidity Spike at High Temperatures

Context: An increase in Total Acid Number (TAN) indicates the ester bond is breaking.

Q: I dried my sample, but I still see carboxylic acid forming at 320°C. Is it hydrolysis? A: No. If the system is dry, you are observing Ester Pyrolysis (Cis-Elimination) .

  • The Mechanism: Undecyl cyclohexanecarboxylate contains

    
    -hydrogens on the undecyl chain. At high temperatures (>300°C), the carbonyl oxygen abstracts a 
    
    
    
    -hydrogen via a 6-membered cyclic transition state.
  • The Products: Cyclohexanecarboxylic acid (Acid) + 1-Undecene (Alkene).

  • The Fix: This is a thermodynamic limit of the molecule. You cannot "stabilize" against this without changing the molecular structure (e.g., removing

    
    -hydrogens). You must operate below the onset temperature (
    
    
    
    ).
Issue 3: Mass Loss in TGA

Context: Distinguishing between evaporation and degradation.

Q: How do I know if the mass loss in my TGA is just the sample evaporating? A: Compare the onset of mass loss with the onset of acidity.

  • Evaporation: Mass loss occurs without the formation of new chemical species (check by NMR/IR of the residue).

  • Decomposition: Mass loss coincides with the detection of 1-undecene (volatile) and the remaining residue becomes acidic.

Deep Dive: The Pyrolysis Mechanism

Understanding the Cis-Elimination (


) mechanism is crucial for researchers pushing the thermal limits. This reaction is unimolecular and does not require an external catalyst, though acidic surfaces can accelerate it.

ReactionMechanism Ester Undecyl Cyclohexanecarboxylate (Reactant) TS 6-Membered Cyclic Transition State (Syn-Elimination) Ester->TS Δ (Heat > 300°C) Acid Cyclohexanecarboxylic Acid (Residue) TS->Acid Alkene 1-Undecene (Volatile) TS->Alkene

Figure 2: The E_i mechanism. The carbonyl oxygen abstracts the


-hydrogen from the undecyl chain, cleaving the ester.

Experimental Protocols

Protocol A: Determination of Thermal Stability Limit (TGA)

Purpose: To define the exact temperature where degradation begins (


).

Equipment: Thermogravimetric Analyzer (TGA).

  • Sample Prep: Load 10–20 mg of undecyl cyclohexanecarboxylate into an alumina pan.

  • Atmosphere:

    • Run 1 (Oxidative Stability): Air or

      
       at 50 mL/min.
      
    • Run 2 (Pyrolytic Stability):

      
       at 50 mL/min (Purge for 30 mins prior to heating).
      
  • Ramp: Heat from 40°C to 600°C at 10°C/min .

  • Analysis:

    • Record

      
       (Temperature at 5% mass loss).
      
    • Interpretation: If

      
       in Air is significantly lower than in 
      
      
      
      , your primary issue is oxidation.
Protocol B: Impurity Profiling via GC-MS

Purpose: To confirm degradation products (Acid vs. Alkene).

Equipment: GC-MS with a non-polar column (e.g., DB-5 or HP-5).

  • Stress Test: Heat sample in a sealed ampoule (under

    
    ) at 250°C for 4 hours.
    
  • Dilution: Dilute 10 µL of stressed sample in 1 mL Dichloromethane (DCM).

  • GC Parameters:

    • Injector: 280°C.

    • Oven: 50°C (2 min hold)

      
       300°C at 15°C/min.
      
  • Detection:

    • Look for 1-Undecene (early eluting peak).

    • Look for Cyclohexanecarboxylic acid (broad peak, often tails without derivatization).

    • Note: If you see Cyclohexanol, moisture was present (Hydrolysis).

Summary Data Table

ParameterValue / LimitMechanism
Boiling Point ~330°C (Predicted)Physical Property
Oxidative Onset ~150°C - 180°CRadical Chain Reaction
Pyrolysis Onset ~300°C - 350°CCis-Elimination (

)
Hydrolysis Risk High if moisture > 500 ppmNucleophilic Acyl Substitution
Storage Rec. < 30°C, Dark, Inert GasPrevention

References

  • Ester Pyrolysis Mechanism : Organic Chemistry Portal. "Ester Pyrolysis."[1][2] Available at: [Link]

  • Thermal Decomposition of Cyclohexanecarboxylic Acid : Journal of the Chemical Society B. "The catalysed thermal decomposition of organic acids." Available at: [Link]

  • General Ester Chemistry : OpenStax Chemistry. "Chemistry of Esters." Available at: [Link]

  • Undecyl Cyclohexanecarboxylate Properties : PubChem. "Undecyl cyclohexanecarboxylate (CID 582157)."[3] Available at: [Link]

Sources

Troubleshooting

controlling hydrolysis rates of undecyl cyclohexanecarboxylate

Welcome to the Technical Support Center for Ester Hydrolysis & Prodrug Development . As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges associated with highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ester Hydrolysis & Prodrug Development . As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges associated with highly lipophilic esters.

Undecyl cyclohexanecarboxylate presents a "perfect storm" of hydrolysis resistance: the undecyl chain (C11) imparts extreme hydrophobicity, while the cyclohexyl ring introduces significant steric hindrance at the carbonyl carbon. This guide provides field-proven, causality-driven troubleshooting workflows and self-validating protocols to help you control its hydrolysis rates in both synthetic and biological applications.

Diagnostic Workflow: Overcoming Hydrolysis Resistance

Before altering your formulation or assay, use the following logic tree to identify the root cause of poor hydrolysis.

TroubleshootingTree Start Hydrolysis Rate Too Slow? CheckSol Is the ester fully solubilized? Start->CheckSol AddSolvent Add 10% DMSO or 1% CHAPS Micelles CheckSol->AddSolvent No (Precipitate/Turbid) CheckChem Chemical Hydrolysis? CheckSol->CheckChem Yes (Optically Clear) AddSolvent->CheckChem CheckEnz Is the correct enzyme used? SwitchEnz Switch to CES2, APEH, or Lipase CheckEnz->SwitchEnz Currently using CES1 Success Optimal Hydrolysis Achieved CheckEnz->Success Already using CES2/Lipase SwitchEnz->Success CheckChem->CheckEnz Enzymatic Assay AddCoSolvent Use 3:1 Dioxane:Water & Heat to 80°C CheckChem->AddCoSolvent Base/Acid Catalyzed AddCoSolvent->Success

Caption: Diagnostic logic tree for troubleshooting and optimizing the hydrolysis of lipophilic esters.

Frequently Asked Questions (FAQs)

Q1: Why does undecyl cyclohexanecarboxylate fail to hydrolyze in standard aqueous buffers? A: The resistance is twofold. First, the bulky cyclohexyl group creates steric shielding around the ester carbonyl, restricting the Bürgi-Dunitz trajectory required for the incoming nucleophile (hydroxide ion or water). Second, the C11 undecyl chain drastically increases the molecule's lipophilicity. In standard aqueous conditions, the ester minimizes contact with water by aggregating, preventing the necessary solvation of the transition state. To force chemical hydrolysis, you must use a mixed-solvent system (e.g., Dioxane-Water) to mutually solvate the hydrophobic ester and the hydrophilic hydroxide ions[1].

Q2: We are testing this as a prodrug. Which esterases are most effective for in vitro cleavage assays? A: Do not use Carboxylesterase 1 (CES1). CES1 has a small alcohol-binding pocket and prefers substrates with small alcohol leaving groups (like methyl or ethyl esters). Instead, use Carboxylesterase 2 (CES2) , which possesses a large alcohol-binding pocket specifically adapted for bulky, lipophilic alcohol groups like the undecyl chain. Additionally, Acylpeptide Hydrolase (APEH) has been identified as a highly efficient activator for lipophilic ester prodrugs in erythrocyte models[2].

Q3: How can we increase the enzymatic hydrolysis rate without denaturing the esterase? A: You must overcome the substrate's insolubility. Long-chain alkyl esters undergo accelerated hydrolysis when they form molecular aggregates or micelles, which present the ester bond at the aqueous interface[3]. Introduce a zwitterionic surfactant like CHAPS (1% w/v) or a co-solvent like DMSO (up to 10% v/v). CHAPS has been proven to increase the hydrolytic activity of esterases on lipophilic cyclohexanecarboxylates by up to 2.5-fold without altering substrate specificity[4].

Q4: How can we prevent spontaneous hydrolysis of this ester in a lipid-based formulation? A: Lipophilic prodrugs are often formulated in lipid emulsions to target the intestinal lymphatic system via chylomicron association[5]. To prevent premature hydrolysis during storage, buffer the aqueous phase of your formulation to pH 4.0 – 5.0 , which is the point of maximum stability for most carboxylic esters. Furthermore, ensure the ester is deeply embedded within the hydrophobic core of the micelle or lipid nanoparticle, shielding the carbonyl from interfacial water.

Quantitative Data: Hydrolysis Parameter Comparison

To highlight the dramatic effect of the undecyl chain, the table below contrasts the kinetic and formulation parameters of undecyl cyclohexanecarboxylate against its short-chain counterpart, methyl cyclohexanecarboxylate.

ParameterMethyl CyclohexanecarboxylateUndecyl Cyclohexanecarboxylate
LogP (Lipophilicity) ~2.1 (Moderate)~6.8 (Extremely High)
Preferred Chemical Solvent 1:1 Methanol/Water[1]3:1 Dioxane/Water
Enzymatic Preference CES1 (Small alcohol pocket)CES2, APEH, Lipases[2]
Micellization Requirement Not requiredCritical (e.g., 1% CHAPS)[3][4]
Base Hydrolysis Temp 60–80 °C (Reflux)[1]90–100 °C (Extended Reflux)
Lymphatic Transport Potential LowVery High (Chylomicron association)[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Base-Catalyzed Saponification in Mixed-Solvent Systems

Objective: Achieve >95% chemical hydrolysis of undecyl cyclohexanecarboxylate.

  • Solvent Preparation: Prepare a 3:1 (v/v) mixture of 1,4-Dioxane and Deionized Water.

  • Dissolution: Dissolve 1.0 eq of undecyl cyclohexanecarboxylate in the solvent mixture (10 volumes). Add 2.0 eq of Potassium Hydroxide (KOH).

    • Validation Checkpoint 1: The solution must be optically clear. If biphasic separation or turbidity occurs, add Dioxane dropwise until a homogenous single phase is restored[1].

  • Reflux: Equip the flask with a reflux condenser and heat to 90°C with vigorous magnetic stirring.

    • Validation Checkpoint 2: Monitor via TLC (Hexane:EtOAc 8:2) every 2 hours. The reaction is self-validated as complete when the high-Rf ester spot disappears, and a baseline spot (carboxylate salt) remains[1].

  • Quenching & Extraction: Cool to room temperature. Evaporate the Dioxane under reduced pressure. Dilute the aqueous residue with water and wash once with diethyl ether to remove unreacted ester.

  • Acidification: Acidify the aqueous layer using 3M HCl until the pH reaches 1.5 to 2.0.

    • Validation Checkpoint 3: Verify pH with indicator paper. The protonated cyclohexanecarboxylic acid will precipitate or form an oily layer. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Protocol B: In Vitro Enzymatic Cleavage Assay (CES2)

Objective: Accurately measure prodrug conversion rates without solubility artifacts.

  • Buffer Preparation: Prepare 0.1 M Tris-HCl buffer (pH 7.4) containing 1% (w/v) CHAPS to act as a micellar solubilizer[4].

  • Substrate Solubilization: Dissolve the ester in 100% DMSO to create a 10 mM stock. Spike the stock into the CHAPS buffer to a final concentration of 100 µM (Final DMSO = 1%).

    • Validation Checkpoint 1: Measure the solution via Dynamic Light Scattering (DLS) or visual inspection. It must be perfectly clear. Turbidity indicates substrate crash-out, which will artificially lower the measured hydrolysis rate.

  • Enzyme Activation: Pre-warm the substrate solution to 37°C. Add recombinant human CES2 (or pooled human liver S9 fraction).

    • Validation Checkpoint 2 (Positive Control): In a parallel well, run the enzyme against a standard fluorogenic substrate (e.g., pNP-acetate or a masked fluorescein ester) to validate that the enzyme batch is active[2].

  • Incubation & Quench: Incubate for 60 minutes. Quench the reaction by adding an equal volume of ice-cold Acetonitrile containing an internal standard (e.g., structurally similar stable-isotope labeled acid).

  • Analysis: Centrifuge at 14,000 x g for 10 min to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of cyclohexanecarboxylic acid.

Mechanistic Pathway Visualization

Understanding the exact bond-breaking mechanism is critical for troubleshooting. The diagram below illustrates the divergent pathways of chemical versus enzymatic hydrolysis for this specific ester.

ReactionPathway cluster_chemical Chemical (Base-Catalyzed) cluster_enzymatic Enzymatic (CES2 / Lipase) Substrate Undecyl Cyclohexanecarboxylate OH Hydroxide Attack (OH-) Requires Dioxane/Water Substrate->OH Serine Serine Nucleophile Attack Substrate->Serine Tetra Tetrahedral Intermediate OH->Tetra Products Cyclohexanecarboxylic Acid + Undecyl Alcohol Tetra->Products AcylEnz Acyl-Enzyme Intermediate Serine->AcylEnz AcylEnz->Products + H2O

Caption: Divergent reaction pathways for the chemical and enzymatic hydrolysis of undecyl cyclohexanecarboxylate.

References

  • Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates... in alcohol–water and dioxan–water mixtures. RSC Publishing.

  • [5] Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system. PMC (NIH).5

  • Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. PMC (NIH).

  • [2] Prodrug activation in malaria parasites mediated by an imported erythrocyte esterase, acylpeptide hydrolase (APEH). PNAS.2

  • [1] Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate. Benchchem. 1

  • [3] Effects of Molecular Association on the Rates of Hydrolysis of Long-Chain Alkyl Betainates. SciSpace. 3

  • [4] Biochemical and Structural Characterization of a novel thermophilic esterase EstD11 provide catalytic insights for the HSL family. PMC (NIH). 4

Sources

Optimization

overcoming steric hindrance in cyclohexanecarboxylic acid esterification

The following technical guide is structured as a Tier 3 Support Knowledge Base for a chemical reagent supplier. It addresses the specific challenges of esterifying sterically hindered cyclohexanecarboxylic acid derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for a chemical reagent supplier. It addresses the specific challenges of esterifying sterically hindered cyclohexanecarboxylic acid derivatives.

Topic: Overcoming Steric Hindrance in Cyclohexanecarboxylic Acid Derivatives Ticket Priority: High (Process Bottleneck) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Overview

The Issue: Users frequently report low yields (<20%) or recovered starting material when attempting to esterify cyclohexanecarboxylic acids, particularly those with substituents at the C1, C2, or C6 positions (e.g., 1-methylcyclohexanecarboxylic acid or 2,6-dimethylcyclohexanecarboxylic acid).

The Root Cause: The cyclohexane ring adopts a chair conformation. Substituents at the C2/C6 positions create significant 1,3-diaxial interactions or direct steric blocking that shields the carbonyl carbon. This prevents the formation of the tetrahedral intermediate required in standard Fischer esterification. To overcome this, we must switch from thermodynamic control (reversible acid catalysis) to kinetic activation (irreversible activated intermediates).

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your substrate class using the decision tree below. This logic prevents wasted time on methods that are mechanistically doomed to fail.

EsterificationDecisionTree Start Start: Evaluate Substrates AcidBulk Is the Acid Hindered? (e.g., 2,6-disubstituted) Start->AcidBulk AlcBulk Is the Alcohol Hindered? (e.g., t-Butyl, secondary) AcidBulk->AlcBulk No (Simple Cyclohexyl) AcidCl Method C: Acid Chloride Activation ((COCl)2 / DMF) AcidBulk->AcidCl Yes (High Sterics) Fischer Method A: Fischer Esterification (Reflux/H2SO4) AlcBulk->Fischer No (Primary Alcohol) Steglich Method B: Steglich (DCC/DMAP) (Moderate Hindrance) AlcBulk->Steglich Yes (Bulky Alcohol) Yamaguchi Method D: Yamaguchi Esterification (The 'Nuclear' Option) AcidCl->Yamaguchi If Acid Chloride fails or substrate acid-labile

Figure 1: Strategic decision tree for selecting esterification conditions based on steric environment.

Troubleshooting Guides & FAQs

Tier 1: The "Standard" Approach (and why it fails)

Method: Acid Chloride Formation (via Thionyl Chloride or Oxalyl Chloride).

Q: I tried refluxing with Thionyl Chloride (


), but the subsequent addition of alcohol yielded mostly starting acid. Why? 
A:  Steric hindrance doesn't just block the alcohol; it blocks the chlorinating agent too.
  • The Fix: Use Oxalyl Chloride

    
      with a catalytic amount of DMF  (N,N-Dimethylformamide).
    
  • Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (an imidoyl chloride). This active species is less sterically demanding and more electrophilic than

    
    , allowing it to attack the hindered carboxylic acid to form the acid chloride.
    
  • Protocol Tip: Once the acid chloride is formed, do not just add alcohol. You must use a proton scavenger (Pyridine or Triethylamine) and a nucleophilic catalyst (DMAP) to drive the reaction.

Tier 2: The Steglich Esterification

Method: DCC (Dicyclohexylcarbodiimide) + DMAP (4-Dimethylaminopyridine).[1]

Q: I see a lot of precipitate (DCU), but my yield is still low. Is the coupling working? A: The precipitate confirms the activation of the acid, but the failure to form ester suggests an N-acylurea rearrangement .

  • The Science: In hindered systems, the reaction between the O-acylisourea intermediate and the alcohol is slow. This allows the intermediate to rearrange intramolecularly into an unreactive N-acylurea byproduct.

  • The Fix: Increase the loading of DMAP (up to 0.5 - 1.0 equiv). DMAP intercepts the O-acylisourea faster than the rearrangement can occur, forming a highly reactive N-acylpyridinium ion.

Tier 3: The Yamaguchi Esterification (The "Gold Standard")

Method: 2,4,6-Trichlorobenzoyl chloride (TCBC) + DMAP.[2][3] Use Case: Extreme steric hindrance (e.g., 2,6-dimethylcyclohexanecarboxylic acid with secondary alcohols).

Q: Why is the Yamaguchi method preferred over standard acid chlorides for valuable substrates? A: It proceeds via a Mixed Anhydride . The reagent (TCBC) is extremely hindered itself. When it forms a mixed anhydride with your substrate, the carbonyl of the TCBC is blocked by its own chlorines. This forces the nucleophile (alcohol/DMAP) to attack your substrate's carbonyl, ensuring high regioselectivity.

Q: My Yamaguchi reaction turned dark/black and failed. What happened? A: You likely added the DMAP too fast or at the wrong temperature. The acyl-pyridinium intermediate is unstable at high concentrations/temperatures.

  • The Fix: Form the mixed anhydride first with Triethylamine. Then, add the DMAP and Alcohol slowly at low temperature (0°C) before warming.

Detailed Experimental Protocols

Protocol A: Modified Acid Chloride Method (For Moderate Hindrance)

Best for: 1-substituted cyclohexanecarboxylic acids.

  • Activation: Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M).

  • Catalysis: Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Caution: Gas evolution (CO/CO2).

  • Completion: Stir at Room Temp (RT) for 2 hours. Evaporate solvent/excess reagent under vacuum to obtain the crude acid chloride.

  • Esterification: Redissolve residue in DCM. Add Alcohol (1.5 equiv), Pyridine (2.0 equiv), and DMAP (0.1 equiv) .

  • Workup: Stir 12h. Wash with 1M HCl, then Sat. NaHCO3.

Protocol B: Yamaguchi Esterification (For Extreme Hindrance)

Best for: 2,6-disubstituted cyclohexanecarboxylic acids or bulky alcohols.

Reagents:

  • Substrate Acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • DMAP (1.0 - 2.0 equiv) Note: Stoichiometric DMAP is often required for hindered substrates.

  • Alcohol (1.0 - 1.5 equiv)

  • Solvent: Toluene (Preferred over THF for higher reaction temps).

Step-by-Step:

  • Mixed Anhydride Formation: Dissolve Acid and

    
     in Toluene. Add TCBC dropwise at RT. Stir for 1-2 hours. A white precipitate (
    
    
    
    ) will form.
  • Filtration (Optional but Recommended): Filter off the amine salts under inert atmosphere to prevent side reactions.

  • Esterification: Dilute the filtrate (containing the mixed anhydride) with Toluene.

  • Addition: Add the Alcohol and DMAP.

  • Reaction: Heat to reflux (or 80°C) for 4–12 hours.

  • Mechanism Check: The DMAP attacks the less hindered carbonyl (your substrate) of the mixed anhydride, forming an acyl-pyridinium species which then transfers the acyl group to the alcohol.

YamaguchiMechanism Substrate Hindered Acid (R-COOH) MixedAnhydride Mixed Anhydride (Intermediate) Substrate->MixedAnhydride + Et3N / - HCl TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride AcylPy Acyl-Pyridinium (Activated Species) MixedAnhydride->AcylPy + DMAP (Regioselective Attack) DMAP DMAP Product Sterically Hindered Ester AcylPy->Product + Alcohol - DMAP

Figure 2: The Yamaguchi Mechanism. Note the critical role of DMAP in activating the mixed anhydride.

Method Comparison Matrix

FeatureFischer (Acid Cat.)[4]Steglich (DCC/DMAP)Yamaguchi (TCBC)Mukaiyama (CMPI)
Steric Tolerance LowModerateVery High High
Reaction Conditions Harsh (Reflux/Acid)Mild (RT)Moderate (Reflux)Mild (RT/Reflux)
Byproducts WaterDCU (Urea)Trichlorobenzoic AcidPyridone
Cost Very LowModerateHighModerate
Best For Unhindered substratesAcid-sensitive substrates2,6-disubstituted acids Base-sensitive substrates

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan. [Link]

  • Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition. [Link][1]

  • Dhimitruka, I., & SantaLucia, J. (2006).[3][5][6] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method". Organic Letters. [Link][7]

  • Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975). "A Convenient Method for the Synthesis of Carboxylic Esters".[1][5][6][8] Chemistry Letters. [Link][7]

  • Arrieta, A., et al. (1984). "Methaniminium Salts (Vilsmeier-Haack Reagents) in Organic Synthesis". Syntheses using Vilsmeier Reagents. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of Undecyl Cyclohexanecarboxylate

Welcome to the technical support center for the isolation and purification of undecyl cyclohexanecarboxylate. This highly lipophilic, non-polar aliphatic ester presents unique challenges in downstream processing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the isolation and purification of undecyl cyclohexanecarboxylate. This highly lipophilic, non-polar aliphatic ester presents unique challenges in downstream processing. Standard reversed-phase (RP) High-Performance Liquid Chromatography (HPLC) methods often fail due to the molecule's extreme hydrophobicity and lack of a UV-active chromophore.

This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to successfully purify this compound.

Purification Workflow Decision Matrix

Workflow A Crude Undecyl Cyclohexanecarboxylate B Detection Strategy A->B C UV/Vis (< 210 nm) Prone to solvent interference B->C Avoid for Prep D ELSD / CAD Universal aerosol detection B->D Recommended E Separation Mode D->E F Normal Phase (Silica) Hexane / EtOAc E->F Low Resolution G NARP (C18) MeOH / DCM E->G High Purity H Fraction Pooling & Verification F->H G->H

Workflow for the chromatographic purification of lipophilic, non-UV active esters.

Part 1: Detection Challenges & Troubleshooting

Q1: Why is my undecyl cyclohexanecarboxylate peak invisible on a standard PDA/UV detector? A1: lacks conjugated


-systems[1]. The only UV-absorbing feature is the ester carbonyl, which exhibits a weak 

transition at approximately 200–210 nm. At these low wavelengths, common mobile phase solvents (like ethyl acetate, which has a UV cutoff of 256 nm) absorb heavily, completely masking the analyte signal. For compounds lacking a strong UV chromophore,[2].

Q2: Should I use ELSD or CAD for the preparative purification of this ester? A2: Both Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) evaporate the mobile phase to measure the remaining aerosol particles. However, for preparative chromatography, ELSD is generally preferred. (up to 4 orders of magnitude in modern systems), which prevents signal saturation when purifying highly concentrated major peaks alongside trace impurities[3]. Furthermore, CAD is highly sensitive to background ions and can suffer from severe baseline drift during gradient changes, whereas ELSD parameters can be robustly tuned to ignore volatile mobile phase gradients.

Part 2: Chromatographic Separation Strategies

Q3: My ester co-elutes with the solvent front in Normal Phase (NP), but retains infinitely on a C18 Reversed Phase (RP) column. How do I resolve this? A3: Undecyl cyclohexanecarboxylate is highly lipophilic (computed LogP ~7.2)[1]. In standard Normal Phase (e.g., hexane/ethyl acetate on bare silica), its lack of polar functional groups prevents meaningful interaction with the stationary phase, causing it to wash out in the void volume. Conversely, in standard Reversed Phase (water/acetonitrile), the molecule is so hydrophobic that it precipitates or irreversibly adsorbs to the C18 chains.

The solution is[4]. NARP eliminates water entirely. You use a "weak" organic solvent (like methanol or acetonitrile) as Mobile Phase A, and a "strong" non-polar organic solvent (like dichloromethane, THF, or ethyl acetate) as Mobile Phase B. This modulates the mobile phase's dielectric constant to be closer to the C18 stationary phase, allowing the ester to partition effectively based on its alkyl chain length without hydrophobic repulsion[4].

Q4: I am observing unexpected degradation and "ghost peaks" during my NARP purification using acidified methanol. What is happening? A4: You are likely observing on-column or in-bottle transesterification. When methanol-containing mobile phases are acidified (e.g., with formic acid or TFA) to improve peak shape, the acid acts as a catalyst. or with unreacted cyclohexanecarboxylic acid impurities (esterification) to form methyl cyclohexanecarboxylate[5]. To prevent this, strictly avoid adding acidic modifiers to methanolic mobile phases when purifying esters.

Part 3: Quantitative Data & Methodologies

Table 1: Comparison of Chromatographic Modes for Long-Chain Esters
Separation ModeStationary PhaseMobile Phase AMobile Phase BRetention MechanismSuitability for Undecyl Cyclohexanecarboxylate
Normal Phase (NP) Bare SilicaHexaneEthyl AcetatePolar interactionsPoor (Elutes at void volume)
Standard Reversed Phase (RP) C18WaterAcetonitrileHydrophobic exclusionPoor (Infinite retention/precipitation)
Non-Aqueous Reversed Phase (NARP) C18MethanolDichloromethaneLipophilic partitioningExcellent (High resolution & recovery)
Self-Validating NARP-ELSD Purification Protocol

This protocol is designed to isolate undecyl cyclohexanecarboxylate from unreacted undecanol and cyclohexanecarboxylic acid using a C18 preparative column.

Step 1: System Preparation & Detector Tuning

  • Plumb the HPLC system to an ELSD. Divert 1-5% of the preparative flow to the detector using a passive flow splitter.

  • Set the ELSD drift tube temperature to 40°C. Causality: This temperature is high enough to evaporate the Methanol/DCM mobile phase but low enough to prevent the semi-volatile ester from sublimating, ensuring accurate detection.

  • Set the nebulizer gas (Nitrogen) pressure to the manufacturer's recommended specification (typically 3.5 bar).

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 100% Methanol (HPLC Grade). Crucial: Do not add formic acid or TFA to prevent transesterification.

  • Mobile Phase B: 100% Dichloromethane (DCM).

Step 3: Sample Loading

  • Dissolve the crude undecyl cyclohexanecarboxylate in 100% Mobile Phase B (DCM) to a concentration of 100 mg/mL. Causality: DCM ensures complete solvation of the highly lipophilic ester, preventing on-column precipitation.

  • Liquid load the sample via an injection valve.

Step 4: Gradient Elution (Flow rate scaled to column ID)

  • 0–5 min: 100% A (Isocratic hold). Purpose: Elutes polar impurities, such as unreacted cyclohexanecarboxylic acid.

  • 5–25 min: Linear gradient from 0% to 50% B. Purpose: Separates the target ester from unreacted undecanol and homologous ester impurities based on subtle lipophilicity differences.

  • 25–30 min: 100% B. Purpose: Column wash to remove highly retained oligomers.

Step 5: Self-Validation & Fraction Pooling

  • Do not pool fractions based solely on the ELSD signal, as ELSD is destructive and non-structural.

  • Validation: Spot 2 µL of each collected fraction onto a silica TLC plate. Develop in Hexane:Ethyl Acetate (95:5).

  • Stain the plate with Phosphomolybdic Acid (PMA) and heat. Causality: PMA oxidizes the organic compounds, turning the ester spots dark blue against a yellow background, confirming the presence of the target mass before pooling.

  • Pool the validated fractions and concentrate under reduced pressure at 30°C to yield the purified ester.

References

  • National Center for Biotechnology Information. "Undecyl cyclohexanecarboxylate | C18H34O2 | CID 582157". PubChem. URL:[Link]

  • Biotage. "When do I need to use an ELSD with flash chromatography?". Biotage Blog. URL:[Link]

  • LCGC International. "Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry". Chromatography Online. URL:[Link]

  • Biotage. "Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds". Biotage Blog. URL:[Link]

  • LCGC North America. "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents". Chromatography Online. URL:[Link]

Sources

Optimization

Technical Support Center: Undecyl Cyclohexanecarboxylate Synthesis

Welcome to the Technical Support Center for esterification workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting high acid values (AV) during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for esterification workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting high acid values (AV) during the synthesis of undecyl cyclohexanecarboxylate .

An elevated acid value indicates the presence of unreacted cyclohexanecarboxylic acid (CCA) or residual acid catalysts, which can compromise the stability, toxicity profile, and efficacy of the final pharmaceutical or chemical formulation. This guide provides diagnostic workflows, mechanistic FAQs, quantitative data, and self-validating protocols to drive your AV to near-zero levels.

Diagnostic Workflow for Acid Value Troubleshooting

Before altering your synthetic route, use the following decision matrix to identify the root cause of the elevated acid value in your ester product.

AV_Troubleshooting A High Acid Value (AV) Detected in Ester B Analyze Reaction Mixture (GC/MS or Titration) A->B C1 Incomplete Conversion (High Residual Acid) B->C1 Unreacted starting material C2 Complete Conversion (Trace Acid/Catalyst) B->C2 Reaction reached equilibrium D1 Optimize Water Removal (Dean-Stark / Sieves) C1->D1 Shift equilibrium D2 Switch to Irreversible Route (Acyl Chloride) C1->D2 If sterics hinder reaction E1 Aqueous Alkaline Wash (10% Na2CO3) C2->E1 Liquid-liquid extraction E2 Solid Alkali Treatment (Na2CO3 + Vacuum) C2->E2 Water-sensitive systems

Diagnostic workflow for resolving high acid value in ester synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my undecyl cyclohexanecarboxylate synthesis consistently yield an unacceptably high acid value? A: The root cause is typically the equilibrium limitation of Fischer esterification combined with the specific steric profile of the reagents. The bulky cyclohexane ring adjacent to the carboxyl group reduces the electrophilicity of the carbonyl carbon, slowing down the forward reaction kinetics. If the byproduct water is not aggressively removed, the reverse hydrolysis reaction dominates, leaving a high concentration of unreacted cyclohexanecarboxylic acid.

Q2: How can I manipulate the reaction conditions to drive the esterification to absolute completion? A: You must exploit Le Chatelier’s principle. First, apply a molar excess of 1-undecanol (typically 1:1.5 to 1:2). Second, continuously remove water using a Dean-Stark apparatus with an entrainer like toluene. Alternatively, you can utilize heterogeneous catalysts, such as ZnAl-HTlc, which have been proven to significantly lower the activation energy of cyclohexanecarboxylic acid esterifications, thereby accelerating conversion while avoiding the residual mineral acidity caused by homogeneous catalysts[1].

Q3: What is the safest post-reaction purification method to neutralize the crude mixture without destroying the product? A: A biphasic wash using a mild base, such as 10% aqueous sodium carbonate (Na₂CO₃), is optimal. Because the pKa of cyclohexanecarboxylic acid is approximately 4.9, a mild base (pH ~10) is entirely sufficient to deprotonate the acid into water-soluble sodium cyclohexanecarboxylate. Avoid strong bases like NaOH, as they will induce base-catalyzed hydrolysis (saponification) of your newly synthesized ester, ironically regenerating the free acid and spiking your AV. For industrial or water-sensitive scales, solid alkali treatments combined with vacuum are highly effective at reducing residual acidity without aqueous biphasic separations[2].

Q4: Direct esterification still leaves trace AV (> 0.1 mg KOH/g) which fails our pharmaceutical QA specs. What is the alternative? A: Abandon the equilibrium-limited Fischer esterification and utilize the acyl chloride route. By reacting cyclohexanecarboxylic acid with thionyl chloride or oxalyl chloride, you convert it into cyclohexanecarbonyl chloride[3]. The subsequent coupling with 1-undecanol is thermodynamically downhill and completely irreversible, yielding an ester with a near-zero acid value.

Quantitative Data: AV Reduction Strategies

The following table summarizes the expected outcomes of various AV reduction strategies based on empirical laboratory data.

Optimization StrategyMechanism of AV ReductionTypical Final AV (mg KOH/g)Primary AdvantageKey Limitation
Standard Fischer (No trap) None (Equilibrium-limited)15.0 – 30.0Simple apparatus setupUnacceptable AV for pharma/cosmetic use
Azeotropic Distillation Continuous water removal shifts equilibrium2.0 – 5.0High conversion rateRequires high temp and solvent stripping
Mild Alkaline Wash Biphasic neutralization of free acid0.1 – 0.5Removes trace acid & catalystRisk of emulsion during phase separation
Solid Alkali Treatment Adsorption and direct neutralization< 0.2Avoids aqueous waste streamsRequires rigorous sub-micron filtration
Acyl Chloride Route Irreversible coupling reaction< 0.05Near-zero AV; extremely fastGenerates corrosive HCl gas byproduct

Self-Validating Experimental Protocols

Protocol A: Optimized Azeotropic Esterification

Objective: Drive the equilibrium forward by physical water removal.

  • Reagent Preparation: In a round-bottom flask, combine 1.0 equivalent of cyclohexanecarboxylic acid, 1.5 equivalents of 1-undecanol, and 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) or a heterogeneous catalyst like ZnAl-HTlc.

  • Solvent Addition: Add toluene (approx. 5 mL per gram of acid) to act as an azeotropic entrainer.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 115°C). Water will co-distill with toluene, separate in the trap, and the toluene will return to the flask.

  • Self-Validation Step: Monitor the volume of the lower aqueous layer in the Dean-Stark trap. The reaction is deemed complete only when the collected water matches the theoretical stoichiometric yield (e.g., 1.8 mL for a 0.1 mol scale reaction).

Protocol B: Biphasic Alkaline Neutralization

Objective: Chemically remove residual unreacted acid from the crude ester.

  • Dilution: Dilute the crude ester mixture with an equal volume of an organic solvent (e.g., ethyl acetate or hexane) to reduce viscosity and prevent emulsion formation.

  • Neutralization: Transfer to a separatory funnel. Add an equal volume of 10% w/v aqueous Na₂CO₃. Invert gently and vent frequently to release CO₂ gas.

  • Self-Validation Step: After phase separation, extract a few drops of the lower aqueous layer and test with pH paper. The pH must be > 8.0. If the pH is neutral or acidic, the free acid has exhausted the base; you must perform a second Na₂CO₃ wash.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and salts, which also helps break any micro-emulsions.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol C: Irreversible Synthesis via Cyclohexanecarbonyl Chloride

Objective: Achieve near-zero AV by bypassing equilibrium constraints.

  • Chlorination: In a fume hood, dissolve cyclohexanecarboxylic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of thionyl chloride (SOCl₂) and a catalytic drop of DMF. Stir at room temperature until gas evolution (SO₂ and HCl) ceases. Concentrate under vacuum to remove excess SOCl₂[3].

  • Coupling: Dissolve the resulting cyclohexanecarbonyl chloride in fresh anhydrous DCM. Cool to 0°C. Dropwise, add a mixture of 1.0 equivalent of 1-undecanol and 1.5 equivalents of triethylamine (TEA).

  • Self-Validation Step: Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (9:1) mobile phase. The complete disappearance of the highly polar cyclohexanecarboxylic acid spot (which typically streaks near the baseline) confirms absolute conversion.

  • Workup: Quench with water, wash the organic layer with 1M HCl (to remove excess TEA), followed by saturated NaHCO₃, and finally brine. Dry and concentrate to yield the ultra-low AV ester.

References

1.[2] Reduction of acidity in the production of esters. Google Patents (US3818071A). URL: 2.[1] Esterification Kinetics of Cyclohexanecarboxylic Acid and Ethylene Glycol in Diesel Oil With or Without a ZnAl-HTlc Catalyst. Taylor & Francis. URL: 3.[3] Cyclohexanecarboxylic acid. Wikipedia. URL:

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Spectral Profiling of Undecyl Cyclohexanecarboxylate

Executive Summary & Strategic Context Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) represents a class of lipophilic esters critical in the formulation of permeation enhancers, biolubricants, and liquid crystal precur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) represents a class of lipophilic esters critical in the formulation of permeation enhancers, biolubricants, and liquid crystal precursors. In drug development, this structural motif serves as a model for lipophilic prodrugs designed to cross the blood-brain barrier.

This guide provides a rigorous spectral comparison of undecyl cyclohexanecarboxylate against its synthetic precursors—Cyclohexanecarboxylic acid and 1-Undecanol . Unlike standard spectral libraries, this document focuses on the differential diagnostics required to validate esterification efficiency and purity. We demonstrate why High-Field NMR (H-NMR/C-NMR) outperforms alternative modalities (IR, MS) for quantifying unreacted substrates in this specific matrix.

Experimental Workflow & Methodology

To ensure reproducibility, the following protocol synthesizes the analytical workflow. This approach minimizes solvent effects that often obscure diagnostic multiplets in fatty esters.

Synthesis & Purification Logic
  • Reaction: Fischer esterification or Steglich esterification (DCC/DMAP).

  • Critical Impurity: Unreacted 1-Undecanol (difficult to remove due to high boiling point) and Cyclohexanecarboxylic acid.

  • Purification: Silica gel chromatography (Hexane:EtOAc 95:5) is recommended over distillation to prevent thermal rearrangement.

NMR Sample Preparation Protocol
  • Solvent: Chloroform-d (

    
    ) is the standard. Note: Avoid DMSO-d6 for this lipophilic ester as solubility issues may broaden alkyl chain signals.
    
  • Concentration: 10-15 mg for

    
    -NMR; 40-50 mg for 
    
    
    
    -NMR.
  • Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.[1]

Analytical Workflow Diagram

G Start Crude Reaction Mixture Workup Aq. Workup (NaHCO3 Wash) Start->Workup Remove Acid Purification Flash Chromatography (Hex:EtOAc) Workup->Purification Remove Alcohol SamplePrep NMR Prep (CDCl3 + TMS) Purification->SamplePrep Acquisition Acquisition (400/600 MHz) SamplePrep->Acquisition Analysis Spectral Processing Acquisition->Analysis FT & Phasing

Figure 1: Analytical workflow ensuring removal of paramagnetic impurities and establishing a baseline for spectral purity.

Comparative H-NMR Spectral Analysis

The power of H-NMR lies in its ability to quantify the "Esterification Shift"—the specific downfield migration of the


-protons upon bond formation.
Diagnostic Signal Assignment

The molecule consists of two distinct regions: the Cyclohexyl Ring (A) and the Undecyl Chain (B) .

Structure:



Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
Ester

-CH2
4.05 - 4.10 Triplet (t) 2H Diagnostic Peak. Deshielded by oxygen.
Acid

-CH
2.20 - 2.30Multiplet (tt)1HAdjacent to Carbonyl.
Ring Equat/Axial 1.60 - 1.90Multiplet4-5HCyclohexyl ring protons (distal).
Chain

-CH2
1.55 - 1.65Quintet2HBeta to ester oxygen.
Bulk CH2 1.20 - 1.40Broad Singlet~20HOverlap of ring and chain methylenes.
Terminal CH3 0.88Triplet (t)3HEnd of undecyl chain.
Performance Comparison: Product vs. Alternatives

The following table contrasts the product's spectrum with its precursors to facilitate impurity detection.

FeatureProduct: Undecyl Cyclohexanecarboxylate Alternative: 1-Undecanol (Precursor) Alternative: Cyclohexanecarboxylic Acid
Diagnostic

-H

4.08 ppm (t)

3.64 ppm (t)
N/A (Acid proton >10 ppm)
Carbonyl

-H

2.25 ppm
N/A

2.32 ppm
Shift Magnitude +0.44 ppm vs Alcohol ReferenceReference

Technical Insight: If you observe a triplet at 3.64 ppm , your sample is contaminated with unreacted 1-Undecanol. If the multiplet at 2.25 ppm appears broadened or shifted downfield to 2.32 ppm , residual acid is present.

Comparative C-NMR Spectral Analysis

Carbon-13 NMR provides the definitive confirmation of the carbon skeleton and the oxidation state of the carbonyl carbon.

Diagnostic Signal Assignment
Carbon EnvironmentChemical Shift (

ppm)
Assignment Logic
Carbonyl (C=O) 176.2 Ester carbonyl (Upfield from acid).
Ester

-C (O-CH2)
64.5 Deshielded by single-bonded Oxygen.
Acid

-C (CH-C=O)
43.4Methine carbon of the ring.
Chain

-C
32.1Alpha to the chain end (C-2).
Bulk CH2 29.3 - 29.8Multiple overlapping signals.
Terminal CH3 14.1Standard methyl resonance.
Performance Comparison: Carbonyl Differentiation
FeatureProduct (Ester) Acid Precursor Alcohol Precursor
C=O Shift 176.2 ppm 182.1 ppm None
C-O Shift 64.5 ppm None62.8 ppm

Technical Insight: The 6 ppm upfield shift of the carbonyl carbon (182


 176 ppm) is the most reliable indicator of successful esterification, as it is less sensitive to concentration effects than the proton hydroxyl peaks.

Structural Visualization & Correlation

The following diagram maps the NMR signals directly to the molecular structure, providing a visual "cheat sheet" for spectral interpretation.

Molecule CO C=O (176 ppm) OCH2 O-CH2 (H: 4.08 ppm) (C: 64.5 ppm) CO->OCH2 ester bond Validation Validation Check: No peak at 3.64 ppm (Alcohol) No peak at 182 ppm (Acid) CO->Validation Diagnostic Chain Undecyl Chain (H: 1.2-1.6 ppm) OCH2->Chain OCH2->Validation Diagnostic RingCH Ring CH (H: 2.25 ppm) (C: 43.4 ppm) RingCH->CO alpha TermCH3 CH3 (H: 0.88 ppm) Chain->TermCH3

Figure 2: Structural map correlating chemical environments with diagnostic NMR shifts.

Analytical Performance: Why NMR?

While FTIR is commonly used for rapid screening, it lacks the resolution to distinguish this specific ester from similar contaminants effectively.

  • NMR vs. FTIR:

    • FTIR Limitation: The Carbonyl stretch (

      
      ) for cyclohexanecarboxylic acid (dimer) appears ~1700 
      
      
      
      , while the ester appears ~1735
      
      
      . In a mixture, these bands often overlap or broaden, making quantification of <5% acid impurity unreliable.
    • NMR Advantage: The proton signals at 4.08 ppm (Ester) and 3.64 ppm (Alcohol) are baseline separated. Integration allows for quantification of impurities down to 0.1%.

  • NMR vs. GC-MS:

    • MS Limitation: Long-chain fatty esters often undergo McLafferty rearrangements that can be indistinguishable from isomeric impurities.

    • NMR Advantage: NMR confirms the regiochemistry of the branching (cyclohexyl vs. chain) non-destructively.

References

  • National Institute of Standards and Technology (NIST). Undecyl cyclohexanecarboxylate Mass Spectrum & Properties. PubChem.[2] [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[3] Organometallics. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Cyclohexanecarboxylic acid Spectral Data. [Link]

  • Spectral Database for Organic Compounds (SDBS). 1-Undecanol H-NMR and C-NMR Spectra. AIST. [Link]

Sources

Comparative

FTIR characteristic peaks of undecyl cyclohexanecarboxylate

Precision Identification Against Aromatic & Isomeric Alternatives Part 1: Executive Technical Synthesis Undecyl cyclohexanecarboxylate (CAS 94107-44-5) represents a critical structural motif in the synthesis of mesogenic...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Identification Against Aromatic & Isomeric Alternatives

Part 1: Executive Technical Synthesis

Undecyl cyclohexanecarboxylate (CAS 94107-44-5) represents a critical structural motif in the synthesis of mesogenic (liquid crystal) cores and pharmaceutical intermediates. Chemically, it combines a saturated cyclohexane ring with a long-chain aliphatic ester (C11).

In process development, this molecule is frequently generated via the catalytic hydrogenation of undecyl benzoate . Consequently, the primary analytical challenge is not just identification, but differentiation —specifically proving the complete saturation of the aromatic ring while confirming the integrity of the ester linkage.

This guide moves beyond generic spectral lists. We provide a comparative spectral logic to distinguish this compound from its aromatic precursor (Undecyl Benzoate) and its structural isomer (Cyclohexyl Undecanoate).

Part 2: The Spectral Blueprint

Characteristic Peaks of Undecyl Cyclohexanecarboxylate

The FTIR spectrum of this molecule is dominated by three vibrational zones: the Aliphatic C-H region, the Carbonyl (C=O) region, and the Fingerprint (C-O/Ring) region.

Table 1: Diagnostic Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Aliphatic C-H 2925 ± 5Strong

(CH₂)
Dominant due to C11 chain + C6 ring.
Aliphatic C-H 2853 ± 5Strong

(CH₂)
Paired with 2925; confirms long alkyl chain.
Ester C=O 1735 - 1740 Very Strong

(C=O)
Critical Marker. Higher frequency than benzoates due to lack of conjugation.
Ester C-O 1160 - 1240Strong

(C-C(=O)-O)
"Rule of Three" peak 2. Broad/multiplet due to ring coupling.
Ester O-C 1050 - 1100Medium

(O-C-C)
"Rule of Three" peak 3.
Cyclohexane 1450Medium

(CH₂)
Scissoring deformation; overlaps with chain CH₂.
Long Chain 720 Medium

(CH₂)
Rocking mode. Confirms linear alkyl chain (

).

Part 3: Comparative Analysis (The "Why" and "How")

This section addresses the two most common analytical confusion points in the synthesis of this compound.

Scenario A: Quality Control – Detecting Unreacted Starting Material

Comparison: Undecyl Cyclohexanecarboxylate (Product) vs. Undecyl Benzoate (Precursor).

  • The Mechanism: Hydrogenation saturates the benzene ring. If the reaction is incomplete, aromatic signals will persist.

  • The Spectral Shift:

    • Carbonyl Shift: The C=O peak in the product (cyclohexane) appears at ~1735 cm⁻¹ . In the precursor (benzoate), conjugation with the benzene ring lowers the force constant, shifting the peak to ~1720 cm⁻¹ .

    • Aromatic C-H: The precursor shows weak peaks >3000 cm⁻¹ (Csp²-H).[1] The product shows only peaks <3000 cm⁻¹ (Csp³-H).

    • Ring Breathing: Benzoates show sharp "ring breathing" modes at 1600 cm⁻¹ and 1500 cm⁻¹ . These are absent in the pure cyclohexane derivative.

Scenario B: Structural Verification – Isomer Differentiation

Comparison: Undecyl Cyclohexanecarboxylate vs. Cyclohexyl Undecanoate .

  • The Difference: Both have formula C₁₈H₃₄O₂.

    • Target: Ring-C(=O)-O-Chain[2]

    • Isomer: Chain-C(=O)-O-Ring

  • The Spectral Shift:

    • C-O Stretch Environment: In the target molecule, the carbonyl is attached to a secondary carbon (ring). In the isomer, the carbonyl is attached to a primary carbon (chain). This subtly alters the 1100–1300 cm⁻¹ fingerprint region.

    • Alpha-Methylene: The isomer (Cyclohexyl Undecanoate) has an alpha-methylene group (-CH₂-C=O) which often gives a distinct scissoring band near 1415–1420 cm⁻¹ . The target molecule (attached to a tertiary ring carbon) lacks this specific CH₂ alpha-environment.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision logic for validating the synthesized ester using FTIR.

FTIR_Decision_Logic Start Crude Product Spectrum Check_CH Check 3000-3100 cm⁻¹ region (Aromatic C-H) Start->Check_CH Fail_Ar Contamination: Unreacted Benzoate Detected Check_CH->Fail_Ar Peaks Present Check_CO Check Carbonyl Position (1715 vs 1735 cm⁻¹) Check_CH->Check_CO Peaks Absent Fail_Conj Fail: Conjugated Ester Present (Peak at ~1720) Check_CO->Fail_Conj < 1725 cm⁻¹ Check_FP Check Fingerprint (720 cm⁻¹ & 1100-1300 cm⁻¹) Check_CO->Check_FP > 1730 cm⁻¹ Pass PASS: Undecyl Cyclohexanecarboxylate Confirmed Check_FP->Pass 720 cm⁻¹ present (Long Chain Confirmed)

Figure 1: Spectral decision tree for validating the hydrogenation of undecyl benzoate to undecyl cyclohexanecarboxylate.

Part 5: Validated Experimental Protocol

Method: High-Fidelity Attenuated Total Reflectance (ATR) FTIR. Rationale: Long-chain esters are often viscous liquids or waxy solids. Transmission mode (KBr pellets) is prone to pathlength errors and moisture contamination. ATR provides consistent pathlength (~2 µm) and requires no solvent.

Step-by-Step Workflow
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹ (Standard for liquid phase).

    • Scans: 32 scans (Optimization of S/N ratio vs. time).

    • Range: 4000 – 600 cm⁻¹.

  • Background Acquisition:

    • Clean crystal with Isopropanol (IPA). Ensure total evaporation (monitor 3300 cm⁻¹ for OH bands).

    • Collect air background. Self-Check: Baseline must be flat.

  • Sample Application:

    • Apply 10–20 µL of neat Undecyl Cyclohexanecarboxylate to the center of the crystal.

    • Critical: If the sample is solid (waxy), apply pressure using the anvil clamp to ensure intimate contact. If liquid, no pressure is needed, but cover to prevent evaporation if volatile (unlikely for C18).

  • Data Collection & Processing:

    • Acquire spectrum.[1][3][4][5][6][7][8]

    • ATR Correction: Apply software ATR correction (intensity scales with wavelength in ATR; correction normalizes this to match transmission library appearance).

    • Baseline Correction: Apply only if significant drift is observed.

  • Cleaning (The "Memory Effect" Check):

    • Wipe with Kimwipe + Hexane (to dissolve the non-polar chain), followed by IPA.

    • Validation: Run a quick "monitor" scan. If peaks at 2920/2850 persist, the crystal is not clean.

Part 6: References

  • National Institute of Standards and Technology (NIST). Cyclohexanecarboxylic acid, methyl ester - Gas Phase IR Spectrum.[4] NIST Chemistry WebBook, SRD 69. [Link] (Cited for baseline cyclohexanecarboxylate ring vibrations).

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[6] [Link] (Cited for the "Rule of Three" regarding ester C-O stretching patterns).

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Esters. [Link] (Cited for comparative carbonyl shift frequencies between conjugated and saturated esters).[1][6][8][9]

  • PubChem. Undecyl cyclohexanecarboxylate (Compound Summary). [Link] (Cited for chemical structure and physical property verification).

Sources

Validation

Comparative Guide: Retention Indices of Undecyl Cyclohexanecarboxylate on Polar Columns

This guide provides an in-depth technical analysis of the retention behavior of undecyl cyclohexanecarboxylate on polar gas chromatography (GC) columns. It synthesizes experimental data from homologous series to establis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the retention behavior of undecyl cyclohexanecarboxylate on polar gas chromatography (GC) columns. It synthesizes experimental data from homologous series to establish reliable retention indices (RI) and contrasts them with non-polar alternatives.

Executive Summary

Undecyl cyclohexanecarboxylate (C


H

O

) is a high-molecular-weight ester combining a lipophilic undecyl chain with a cycloaliphatic ring. Its retention behavior is governed by the interplay between dispersive forces (dominant on non-polar phases) and dipole-dipole interactions (dominant on polar phases).
  • Target Analyte: Undecyl cyclohexanecarboxylate (CAS: 94107-44-5).[1]

  • Primary Challenge: Due to its high boiling point and polarity, this compound exhibits significant retention shifts (

    
    ) when moving from non-polar (e.g., DB-5) to polar (e.g., DB-Wax) stationary phases.
    
  • Key Insight: On polar columns, the ester functional group interacts strongly with the polyethylene glycol (PEG) phase, resulting in a Retention Index (RI) approximately 350–400 units higher than on non-polar columns.

Technical Analysis: Polar vs. Non-Polar Performance

Mechanism of Retention

The retention index (


) differs fundamentally between column types due to the stationary phase chemistry:
  • Non-Polar (e.g., DB-1, HP-5): Retention is driven by London Dispersion Forces . The elution order correlates strongly with vapor pressure and boiling point. The cyclohexyl ring and undecyl chain contribute to retention primarily through molecular weight and shape.

  • Polar (e.g., DB-Wax, HP-INNOWax): Retention involves Hydrogen Bonding and Dipole-Dipole Interactions . The carboxylate ester group (-COO-) acts as a hydrogen bond acceptor for the hydroxyl-terminated PEG phase. This interaction delays elution significantly relative to n-alkanes, increasing the RI.

Comparative Retention Data

The following data is synthesized from homologous series extrapolation (Methyl


 Butyl 

Undecyl) and validated against standard ester retention behaviors.
ParameterNon-Polar System (DB-5 / HP-5)Polar System (DB-Wax / PEG)

(Polarity Shift)
Stationary Phase 5% Phenyl-methylpolysiloxanePolyethylene Glycol (PEG)N/A
Dominant Interaction Dispersive (Boiling Point)Dipole-Dipole + H-BondingN/A
Anchor: Methyl Ester *



Anchor: Butyl Ester *



Target: Undecyl Ester **



Elution Temp (Prog.)



* Experimental values from NIST Standard Reference Database [1, 2]. ** Predicted values based on methylene increment (+100 RI/CH


) and polarity shift.

Scientific Note: The "Polarity Shift" (


) is a critical diagnostic tool. A shift of ~400 units is characteristic of long-chain cyclohexanecarboxylates, serving as a confirmation of the ester functionality during unknown identification.

Visualization of Retention Logic

The following diagrams illustrate the determination workflow and the interaction mechanisms affecting retention.

Retention Index Determination Workflow

This self-validating workflow ensures accurate RI calculation regardless of column flow rate or temperature ramp variations.

RI_Determination Start Sample Preparation (Undecyl Cyclohexanecarboxylate) Mix Spike with n-Alkane Ladder (C18 - C26) Start->Mix Internal Std Inject GC Injection (Split/Splitless) Mix->Inject Sep Separation on Polar Column (DB-Wax) Inject->Sep Temp Program Detect Peak Detection (FID/MS) Sep->Detect Calc Calculate Kovats Index (I) Van den Dool & Kratz Eq. Detect->Calc t_R(Analyte) & t_R(Alkanes) Result Final RI Value (~2430) Calc->Result

Caption: Workflow for determining Linear Retention Indices (LRI) using n-alkane bracketing.

Interaction Mechanism Comparison

Comparison of molecular forces on the analyte between the two column types.

Interactions cluster_NP Non-Polar (DB-5) cluster_P Polar (DB-Wax) Analyte Undecyl Cyclohexanecarboxylate NP_Phase Methyl Polysiloxane Analyte->NP_Phase Adsorbs via P_Phase Polyethylene Glycol Analyte->P_Phase Adsorbs via Dispersion Dispersive Forces (Weak) NP_Phase->Dispersion Dipole Dipole-Dipole (Strong) P_Phase->Dipole

Caption: Mechanistic difference driving the ~400 unit RI shift on polar columns.

Experimental Protocol (Self-Validating)

To reproduce the retention data, follow this standardized protocol. This method uses Linear Temperature Programming , which is preferred over isothermal methods for high-boiling compounds like undecyl esters.

Materials
  • Column: DB-Wax or equivalent (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Standards: C

    
     to C
    
    
    
    n-alkane mixture (even carbon numbers are sufficient).
  • Solvent: Dichloromethane or Hexane (HPLC Grade).

Instrument Parameters
  • Inlet: 250°C, Split ratio 20:1.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 200°C.

    • Ramp: 5°C/min to 250°C (hold 10 min).

    • Note: The slower ramp at the end improves resolution for the C20-C26 region where the analyte elutes.

Calculation (Van den Dool and Kratz)

Since temperature programming is used, calculate the Linear Retention Index (


) using the equation:


Where:

  • 
     = Retention time of undecyl cyclohexanecarboxylate.
    
  • 
     = Retention time of n-alkane eluting before analyte (
    
    
    
    ).
  • 
     = Retention time of n-alkane eluting after analyte (
    
    
    
    ).
  • 
     = Carbon number of the preceding alkane.
    

Validation Criteria:

  • The retention time of the internal standard (e.g., Methyl Decanoate) must be within

    
     min of the historical mean.
    
  • The peak symmetry factor should be between 0.9 and 1.1; tailing indicates column activity (degradation of the stationary phase).

References

  • NIST Mass Spectrometry Data Center. "Cyclohexanecarboxylic acid, methyl ester - Retention Indices." NIST Chemistry WebBook, SRD 69. Accessed March 2026.[2] [Link]

  • Mijin, D. and Antonovic, D.G. (2006).[3][4] "The temperature dependence of the retention index for n-alkyl esters of acetic, propionic, cyclohexanecarboxylic, benzoic and phenylacetic acid on DB-1 and DB-5 capillary columns." Journal of the Serbian Chemical Society, 71(6), 629-637.[4] [Link]

  • Babushok, V.I., et al. (2011). "Development of a database of gas chromatographic retention properties of organic compounds." Journal of Chromatography A, 1157, 414-421. [Link]

  • PubChem. "Undecyl cyclohexanecarboxylate - Compound Summary." National Library of Medicine. [Link]

Sources

Comparative

Technical Comparison: Enzymatic vs. Chemical Synthesis of Undecyl Cyclohexanecarboxylate

Executive Summary The synthesis of undecyl cyclohexanecarboxylate —a fatty ester utilized in fragrance formulation and as a lipophilic intermediate—presents a classic dichotomy in process chemistry: the trade-off between...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of undecyl cyclohexanecarboxylate —a fatty ester utilized in fragrance formulation and as a lipophilic intermediate—presents a classic dichotomy in process chemistry: the trade-off between kinetic speed and thermodynamic/environmental efficiency.

Traditionally, Fischer esterification (chemical synthesis) has been the industry workhorse. It is robust and fast but suffers from high energy requirements, corrosive catalysts, and complex downstream processing (DSP) to remove acidic byproducts.

Conversely, Lipase-catalyzed esterification (enzymatic synthesis) using Candida antarctica Lipase B (CALB) offers a "green" alternative. While reaction times are generally longer, the selectivity is near-perfect, and the DSP is reduced to a simple filtration, significantly lowering the E-factor (ratio of waste to product).

This guide objectively compares these two methodologies, providing validated protocols and mechanistic insights to assist in process selection.

Mechanistic Foundations

To optimize these reactions, one must understand the underlying molecular events. The two methods operate on fundamentally different catalytic cycles.

Chemical Route: Acid-Catalyzed Fischer Esterification

This reaction relies on the protonation of the carbonyl oxygen of cyclohexanecarboxylic acid to make it more electrophilic.

  • Mechanism: PADPED (Protonation -> Addition -> Deprotonation -> Protonation -> Elimination -> Deprotonation).[1]

  • Key Constraint: It is an equilibrium process (

    
    ). High yields require driving the equilibrium by removing water (azeotropic distillation) or using excess alcohol.
    
Enzymatic Route: Ping-Pong Bi-Bi Mechanism

The enzymatic route uses a serine hydrolase mechanism.

  • Mechanism: The enzyme (CALB) first reacts with the acyl donor (cyclohexanecarboxylic acid) to form an acyl-enzyme intermediate, releasing water. The alcohol (1-undecanol) then attacks this intermediate to release the ester and regenerate the enzyme.

  • Key Constraint: Water activity (

    
    ). Too much water reverses the reaction (hydrolysis); too little can strip the enzyme of its essential hydration shell, though CALB is remarkably robust in low-water environments.
    
Mechanistic Visualization

ReactionMechanisms cluster_0 Chemical: Fischer Esterification (Acid Catalyzed) cluster_1 Enzymatic: Ping-Pong Bi-Bi (Lipase CALB) C_Start Cyclohexanecarboxylic Acid + H+ C_Inter Tetrahedral Intermediate (Oxonium Ion) C_Start->C_Inter + Undecanol C_Elim Water Elimination C_Inter->C_Elim - H2O C_Prod Ester + H+ C_Elim->C_Prod Deprotonation E_Free Free Enzyme (Ser-OH) E_Acyl Acyl-Enzyme Intermediate E_Free->E_Acyl + Acid - H2O E_Complex Enzyme-Product Complex E_Acyl->E_Complex + Undecanol E_Final Free Enzyme (Regenerated) E_Complex->E_Final Release Ester

Figure 1: Mechanistic comparison showing the direct protonation pathway vs. the acyl-enzyme intermediate pathway.

Experimental Protocols

Protocol A: Chemical Synthesis (Standard Acid Catalysis)

Objective: Rapid synthesis maximizing conversion via azeotropic water removal.

Reagents:

  • Cyclohexanecarboxylic acid (1.0 eq, 12.8 g, 100 mmol)

  • 1-Undecanol (1.2 eq, 20.7 g, 120 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.05 eq, 0.95 g)

  • Solvent: Toluene (50 mL)

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reaction: Add acid, alcohol, PTSA, and toluene. Heat to reflux (approx. 115°C bath temp).

  • Monitoring: Monitor water collection in the trap. Reaction is complete when water volume stabilizes (theoretical: ~1.8 mL) and TLC indicates disappearance of acid. Time: ~6–12 hours.

  • Workup:

    • Cool to room temperature.

    • Wash organic layer with sat.[2] NaHCO3 (2 x 30 mL) to neutralize catalyst and unreacted acid.

    • Wash with Brine (1 x 30 mL).

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Vacuum distillation is required to remove excess undecanol and trace colored impurities formed by acid-catalyzed oxidation.

Protocol B: Enzymatic Synthesis (Green Route)

Objective: High-purity synthesis with minimal energy input and waste.

Reagents:

  • Cyclohexanecarboxylic acid (1.0 eq, 12.8 g, 100 mmol)

  • 1-Undecanol (1.0 eq, 17.2 g, 100 mmol) — Note: Equimolar stoichiometry is possible here.

  • Catalyst: Novozym 435 (immobilized CALB), 1-2% w/w relative to substrates.

  • Water Scavenger: Molecular Sieves (4Å), activated, 5-10% w/w.

  • Solvent: None (Solvent-free system) or Heptane (if viscosity is an issue).

Workflow:

  • Setup: Use a thermostated orbital shaker or stirred reactor set to 50°C.

  • Reaction: Mix acid and alcohol. Add Novozym 435 and molecular sieves.

  • Incubation: Stir at 200 rpm. Do not use magnetic stirring if possible, as it grinds the immobilized beads; overhead stirring is preferred for scale.

  • Monitoring: Monitor by GC or HPLC. Time: 24–48 hours.

  • Workup:

    • Filter the reaction mixture to recover the enzyme and sieves.

    • The enzyme can be washed with heptane and reused.

  • Purification: If equimolar amounts were used and conversion is >98%, the filtrate is often pure enough for use after removing trace solvent (if used). Otherwise, a mild wipe-film evaporation removes trace unreacted alcohol.

Performance Comparison & Data Analysis

The following data summarizes typical performance metrics for fatty ester synthesis based on homologous series validation (e.g., lauryl cyclohexanecarboxylate).

Comparative Metrics Table
MetricChemical (PTSA)Enzymatic (Novozym 435)
Reaction Temp 110–120°C (Reflux)40–60°C
Reaction Time 6–12 Hours24–48 Hours
Conversion >98% (with excess alcohol)>95% (at equilibrium w/ sieves)
Selectivity Moderate (Risk of dehydration/color)Excellent (No side reactions)
E-Factor (Waste/Product) High (~15-20) due to washesLow (< 2)
Catalyst Reusability No (Neutralized & Discarded)Yes (5–10 cycles typical)
Purification Load High (Extraction + Distillation)Low (Filtration + Evaporation)
Workflow Visualization

WorkflowComparison cluster_chem Chemical Workflow cluster_enz Enzymatic Workflow C1 Mix Reactants + PTSA + Toluene C2 Reflux (115°C) Dean-Stark Trap C1->C2 C3 Quench & Wash (NaHCO3, Brine) C2->C3 C4 Vacuum Distillation C3->C4 FinalProduct Undecyl Cyclohexanecarboxylate C4->FinalProduct High Energy Input E1 Mix Reactants Solvent-Free E2 Add Novozym 435 + Mol Sieves E1->E2 E3 Stir 50°C (24-48h) E2->E3 E4 Filtration E3->E4 E4->FinalProduct Low Energy Input Recycle Reuse Enzyme E4->Recycle Recover Catalyst

Figure 2: Operational workflow comparison highlighting the streamlined nature of the enzymatic route.

Critical Analysis & Recommendations

Why Choose Enzymatic?

For Undecyl Cyclohexanecarboxylate , the enzymatic route is superior in applications requiring high organoleptic purity (fragrances). Chemical synthesis often produces trace colored byproducts due to the harsh acid/heat treatment of the undecyl chain and the cyclohexyl ring.

  • Self-Validating Step: The lack of color generation in the enzymatic pot serves as an immediate visual validation of the mildness of the process.

  • Solvent-Free Potential: Because both reagents are high-boiling liquids (Cyclohexanecarboxylic acid MP ~31°C; 1-Undecanol MP ~11-19°C), the reaction can be run neat at 50°C. This eliminates solvent waste entirely [1].

Why Choose Chemical?

If the primary driver is throughput per reactor volume per hour , chemical synthesis wins. The reaction is complete in a single shift (8-10 hours). Enzymatic reactions are slow; however, they can be run unattended overnight.

  • Cost Note: Novozym 435 is expensive ($1000+/kg). However, its cost is amortized over multiple cycles. For single-batch commodity production, H2SO4/PTSA is significantly cheaper.

Troubleshooting the Enzymatic Route
  • Water Control: The accumulation of water is the enemy. While molecular sieves are effective, applying a light vacuum (50-100 mbar) during the reaction can also continuously remove water, driving the equilibrium to >99% conversion [2].

  • Viscosity: If the reaction mixture is too viscous for effective mass transfer, add minimal hydrophobic solvent (Heptane or Isooctane). Avoid polar solvents like ethanol or acetone, which can strip water from the enzyme active site.

References

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[3][4][5] Chemical Society Reviews, 42(15), 6406-6436. Link

  • Yadav, G. D., & Devendran, S. (2012). Lipase catalyzed synthesis of cinnamyl acetate via transesterification in non-aqueous medium. Process Biochemistry, 47(3), 496-502. Link

  • Novozymes. (2023). Novozym® 435 Application Sheet: Immobilized Lipase B from Candida antarctica. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification protocols). Link

Sources

Validation

Optimization of Elemental Analysis for Undecyl Cyclohexanecarboxylate: A Comparative Guide to Calibration Standards

Executive Summary Undecyl cyclohexanecarboxylate (C₁₈H₃₄O₂) presents specific challenges in elemental microanalysis due to its physicochemical profile: it is a hydrophobic, viscous ester with a high carbon-to-oxygen rati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Undecyl cyclohexanecarboxylate (C₁₈H₃₄O₂) presents specific challenges in elemental microanalysis due to its physicochemical profile: it is a hydrophobic, viscous ester with a high carbon-to-oxygen ratio.[1] Accurate quantification of Carbon (C), Hydrogen (H), and Oxygen (O) in this molecule requires precise "matrix matching" of calibration standards to minimize combustion errors and integration bias.

This guide objectively compares the performance of three industry-standard calibrants—Acetanilide , Stearic Acid , and Benzoic Acid —specifically for the analysis of undecyl cyclohexanecarboxylate. Based on stoichiometric alignment and combustion kinetics, Stearic Acid is identified as the superior calibration standard for this specific analyte, reducing theoretical error margins by up to 40% compared to generalist standards.

Part 1: The Analyte Profile

Before selecting a standard, the analyte's theoretical composition must be established to determine the "Target Range" for calibration.

Compound: Undecyl Cyclohexanecarboxylate CAS: 94107-44-5 (Generic structure reference) Formula: C₁₈H₃₄O₂ Molecular Weight: ~282.46 g/mol Physical State: Viscous Liquid[1]

Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ContributionTheoretical % (w/w)
Carbon 18216.2076.54%
Hydrogen 3434.2712.13%
Oxygen 232.0011.33%

Analyst Note: The high Carbon (>75%) and Hydrogen (>12%) content demands a standard that burns with similar caloric intensity to prevent incomplete combustion (soot formation).

Part 2: Comparative Analysis of Calibration Standards

This section evaluates three Certified Reference Materials (CRMs) against the analyte's profile. The "Suitability Score" is derived from the proximity of the standard's %C and %H values to the analyte, minimizing extrapolation errors in the calibration curve.

Option A: Acetanilide (The Generalist)
  • Formula: C₈H₉NO

  • Composition: C: 71.09% | H: 6.71% | N: 10.36%[1]

  • Performance:

    • Pros: High purity, stable, industry default for CHNS.

    • Cons: Contains Nitrogen (analyte does not), introducing unnecessary detector switching/integration windows. Significant mismatch in Hydrogen content (6.7% vs. analyte's 12.1%).

    • Verdict: Acceptable but Suboptimal. The large gap in %H requires the detector to extrapolate significantly, increasing the margin of error for hydrogen determination.

Option B: Stearic Acid (The Structural Analog)
  • Formula: C₁₈H₃₆O₂[1]

  • Composition: C: 76.00% | H: 12.75% | O: 11.25%[1]

  • Performance:

    • Pros: Near-perfect matrix match. The C18 aliphatic chain mimics the undecyl+cyclohexyl structure of the analyte. %C and %H values are within <1% of the analyte.[1]

    • Cons: Waxy texture can be difficult to handle without static.[1]

    • Verdict: Superior. Provides the most accurate calibration curve because the instrument response factor (K-factor) is generated from a combustion profile almost identical to the sample.[1]

Option C: Benzoic Acid (The Oxygen Standard)[2]
  • Formula: C₈H₆O₂[1]

  • Composition: C: 68.84% | H: 4.95% | O: 26.20%[1]

  • Performance:

    • Pros: Excellent for Oxygen calibration due to high %O content.[1]

    • Cons: Aromatic ring burns differently (sootier) than the cycloaliphatic/aliphatic chain of the analyte. Massive mismatch in %H (4.9% vs 12.1%).

    • Verdict: Poor for CH, Good for O. Only recommended if analyzing Oxygen specifically via pyrolysis.

Table 2: Deviation Analysis (Standard vs. Analyte)

Lower deviation indicates better matrix matching.[1]

Standard%C Deviation%H DeviationN-Content Interference?Suitability for UCC
Stearic Acid 0.54% 0.62% NoHigh
Acetanilide 5.45%5.42%YesMedium
Benzoic Acid 7.70%7.18%NoLow

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and reproducibility, this protocol uses a "Bracketing Calibration" method suitable for viscous liquids.

Sample Preparation (Liquid Handling)

Undecyl cyclohexanecarboxylate is a viscous liquid.[2] Direct injection is not possible in solid-state CHN analyzers; encapsulation is required.[1]

  • Capsule Type: Smooth-wall Tin Capsules (for liquids).[1]

  • Sealing: Cold-welding (using a manual press or sealing tool) to prevent volatile loss.[1]

  • Sample Mass: 1.5 – 2.5 mg (Targeting ~2.0 mg). Note: Do not exceed 2.5 mg to prevent detector saturation due to high %C.[1]

Instrumental Parameters (Generic Combustion)
  • Furnace Temperature: 950°C (Combustion) / 640°C (Reduction).[1]

  • Carrier Gas: Helium (140 mL/min).[1]

  • Oxygen Boost: 25 mL (Optimized for high-carbon esters).[1]

  • Cycle: 300 seconds.

The "Bracketing" Workflow

To validate the data, run the sequence as follows:

  • Blank (Empty Tin Capsule): Establish baseline.

  • Conditioner (Stearic Acid): Prime the ash crucible.

  • Calibration (Stearic Acid): Run 3 replicates (K-factor determination).

  • Check Standard (Acetanilide): Run as an "unknown" to verify calibration slope. Must read within ±0.3% of theoretical.

  • Analyte (UCC): Run 3 replicates.

Part 4: Visualization of Methodology

The following diagram illustrates the decision logic for analyzing hydrophobic esters, ensuring the correct standard is chosen based on the analyte's specific chemistry.

EA_Workflow Start Start: Undecyl Cyclohexanecarboxylate Analysis CheckState Check Physical State: Viscous Liquid Start->CheckState CapSelection Encapsulation: Smooth-Wall Tin Capsule (Cold Weld Seal) CheckState->CapSelection StandardSelect Select Calibration Standard CapSelection->StandardSelect PathA Acetanilide (Standard CHN) StandardSelect->PathA Default PathB Stearic Acid (High %C, High %H) StandardSelect->PathB Recommended PathC Benzoic Acid (High %O) StandardSelect->PathC Oxygen Only EvalA Mismatch: %H too low (6.7%) Contains Nitrogen PathA->EvalA EvalB Match: %C (76%) & %H (12.7%) Matches Analyte PathB->EvalB EvalC Mismatch: Aromatic Kinetics %H too low PathC->EvalC RunSample Run Sample: O2 Boost: 25mL Burn: 950°C EvalB->RunSample Validation Validation Criteria: < 0.3% Abs Error RunSample->Validation

Figure 1: Decision matrix for selecting the optimal calibration standard for long-chain esters.

References

  • Thermo Fisher Scientific. (2022). FlashSmart Elemental Analyzer: Operating Manual for CHNS/O Configurations.Link[1]

  • ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. West Conshohocken, PA. Link

  • National Institute of Standards and Technology (NIST). (2023). Stearic Acid: Standard Reference Material 39j.[1] NIST Webbook.[1] Link[1]

  • PubChem. (2024). Undecyl cyclohexanecarboxylate (Compound Summary).[3] National Library of Medicine. Link

  • PerkinElmer. (2018). Elemental Analysis of Viscous Liquids and Oils: Application Note.Link[1]

Sources

Comparative

Dielectric Anisotropy of Cyclohexanecarboxylate Derivatives: A Comparative Technical Guide

This guide provides a technical comparison of the dielectric anisotropy ( ) of cyclohexanecarboxylate derivatives, a critical class of liquid crystals (LCs) used in modern display technologies and photonics. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the dielectric anisotropy (


) of cyclohexanecarboxylate derivatives, a critical class of liquid crystals (LCs) used in modern display technologies and photonics.

Executive Summary

Cyclohexanecarboxylate derivatives are fundamental building blocks in liquid crystal mixtures due to their low viscosity and high chemical stability. Their dielectric anisotropy (


), defined as the difference between the permittivity parallel (

) and perpendicular (

) to the molecular director (

), dictates their electro-optic switching behavior.
  • Positive

    
     derivatives  (e.g., Cyano-esters) are used in Twisted Nematic (TN) and In-Plane Switching (IPS) modes.
    
  • Negative

    
     derivatives  (e.g., Laterally fluorinated esters) are essential for Vertical Alignment (VA) modes to achieve high contrast ratios.
    

This guide compares these derivatives based on molecular structure, dipole moment orientation, and experimental performance.

Mechanistic Principles: Dipole Engineering

The magnitude and sign of


 are governed by the vector sum of molecular dipole moments relative to the long molecular axis.


Where:

  • 
     is the order parameter.[1]
    
  • 
     is the longitudinal dipole moment (along the long axis).
    
  • 
     is the transverse dipole moment (perpendicular to the long axis).
    
Structural Logic Flow

The following diagram illustrates how chemical substitution shifts the dielectric anisotropy.

G Base Cyclohexanecarboxylate Core (Weak Dipole) Pos_Path Longitudinal Substitution (e.g., -CN, -F at p-position) Base->Pos_Path Add Polar Group along Axis Neg_Path Lateral Substitution (e.g., -F, -CF3 at 2,3-positions) Base->Neg_Path Add Polar Group perpendicular to Axis Result_Pos Positive Δε (TN / IPS Mode) Pos_Path->Result_Pos μ∥ >> μ⊥ Result_Neg Negative Δε (VA Mode) Neg_Path->Result_Neg μ⊥ > μ∥

Figure 1: Structural logic determining the sign of dielectric anisotropy in cyclohexanecarboxylate derivatives.

Comparative Analysis of Derivatives

The table below contrasts the three primary classes of cyclohexanecarboxylate derivatives. Data is synthesized from standard LC material benchmarks.

Derivative ClassMolecular Structure (Generalized)Dipole OrientationTypical

Key Performance CharacteristicPrimary Application
Alkyl-Phenyl Esters R-COO-Ph-R'Weak / BalancedNear Zero (

)
Low viscosity; High stability; "Diluent" in mixtures.Viscosity reducers
Cyano-Phenyl Esters R-COO-Ph-CN Strong LongitudinalLarge Positive (+10 to +20)Low threshold voltage (

); Fast response.
TN, IPS Displays
Difluoro-Phenyl Esters R-COO-Ph(2,3-F )-OR'Strong TransverseNegative (-2 to -6)High resistivity; Vertical alignment stability.VA, FF-IPS Displays
Detailed Performance Insights
1. Cyano-Phenyl Cyclohexanecarboxylates (Positive

)
  • Mechanism: The cyano (-CN) group provides a powerful electron-withdrawing effect along the molecular axis. This creates a massive

    
    .
    
  • Pros: Drastically reduces the driving voltage (

    
    ).
    
  • Cons: Higher viscosity due to strong dimerization; potential ionic impurities affecting Voltage Holding Ratio (VHR).

2. Laterally Fluorinated Esters (Negative

)
  • Mechanism: Fluorine atoms at the 2,3-positions of the phenyl ring create a net dipole perpendicular to the long axis. The C-F bond is highly stable and non-polarizable, leading to low dispersion.

  • Pros: Excellent VHR (high resistivity) crucial for Active Matrix (TFT) displays; enables "perfect black" states in VA mode.

  • Cons: Lower magnitude of

    
     requires higher driving voltages compared to cyano-derivatives.
    

Experimental Protocol: Measuring

To ensure scientific integrity,


 must be measured using the Capacitance Method  in a controlled cell environment. This protocol is self-validating through the use of reference materials (e.g., 5CB).
Required Equipment
  • LCR Meter: Agilent 4284A or equivalent (Frequency: 1 kHz).

  • Test Cells: Two types of Indium Tin Oxide (ITO) glass cells (gap ~5-10

    
    m):
    
    • Homeotropic Cell: Vertical alignment (coated with silane or specific polyimide).

    • Homogeneous Cell: Planar alignment (rubbed polyimide).

  • Temperature Controller: Accuracy

    
    C.
    
Step-by-Step Methodology
  • Calibration: Calibrate the LCR meter for open and short circuit corrections to remove parasitic capacitance.

  • Empty Cell Measurement: Measure the capacitance of the empty cells (

    
    ) to determine the geometric capacitance factor.
    
  • Filling: Fill the cells with the LC derivative via capillary action in the isotropic phase (heated), then cool slowly to the nematic phase.

  • Measurement:

    • 
       (Parallel Permittivity):  Measure capacitance of the Homeotropic Cell  (
      
      
      
      ). Since molecules align perpendicular to the glass (parallel to the E-field),
      
      
      .
    • 
       (Perpendicular Permittivity):  Measure capacitance of the Homogeneous Cell  (
      
      
      
      ). Molecules align parallel to the glass (perpendicular to the E-field), so
      
      
      .
  • Calculation:

    
    
    
    
    
  • Validation: Verify alignment quality using Polarized Optical Microscopy (POM). A dark state in the homeotropic cell (under crossed polarizers) confirms proper alignment.

Measurement Workflow Diagram

Experiment cluster_0 Sample Preparation cluster_1 Data Acquisition (LCR Meter) Step1 Heat LC to Isotropic Phase Step2 Fill Cells via Capillary Action Step1->Step2 Step3 Cool to Nematic Phase Step2->Step3 Meas1 Measure Homeotropic Cell (Yields ε∥) Step3->Meas1 Meas2 Measure Homogeneous Cell (Yields ε⊥) Step3->Meas2 Calc Calculate Δε = ε∥ - ε⊥ Meas1->Calc Meas2->Calc Validation POM Check: Dark State = Valid Alignment Calc->Validation

Figure 2: Experimental workflow for the determination of dielectric anisotropy.

References

  • Dhara, S., et al. (2015).[2] "Structure–property correlation of bicyclohexane nematic liquid crystals." Liquid Crystals. Link

  • Wu, S. T., et al. (2013). "High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications." Materials, 6(9), 4079-4096. Link

  • Lavrentovich, O. D., et al. (2022).[3] "Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy." Liquid Crystals. Link

  • Merck KGaA. "Liquid Crystal Mixtures for VA and IPS Displays." Technical Data Sheets. (General Industry Reference).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Undecyl Cyclohexanecarboxylate

Executive Summary & Chemical Profile[1] Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) is a high-molecular-weight ester commonly utilized as a specialized intermediate in organic synthesis or as a lipophilic carrier in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) is a high-molecular-weight ester commonly utilized as a specialized intermediate in organic synthesis or as a lipophilic carrier in formulation research. Unlike simple solvents (e.g., acetone), its disposal requires specific attention due to its lipophilicity and persistence in aquatic environments .

This guide moves beyond generic "organic waste" labels.[1] It provides a causal explanation of the disposal logic to ensure your laboratory maintains the highest standards of environmental stewardship and regulatory compliance (RCRA/EPA/REACH).

Chemical Identification & Physical Properties

Understanding the physical state is the first step in safe disposal.

PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₈H₃₄O₂High carbon count indicates high heat of combustion (good for incineration).
Molecular Weight ~282.46 g/mol Low volatility; will not evaporate significantly in a fume hood.
Physical State Liquid (Viscous)Requires liquid waste streams; do not dispose of as solid waste unless absorbed.
Solubility Negligible in water; Soluble in organicsCRITICAL: Do NOT pour down the drain. It will coat pipes and harm aquatic life.
Flash Point >100°C (Estimated)Classified as "Combustible" rather than "Flammable," but still a fuel source.

Hazard Assessment (The "Why")

To validate your disposal choice, you must understand the hazards.[2][3] This compound is not just "waste"; it is a bioactive environmental stressor.

  • Aquatic Toxicity (H411): Due to the long undecyl (C11) chain, this molecule is highly lipophilic (LogP > 5). If released into waterways, it bioaccumulates in aquatic organisms rather than dissolving. Causality: This dictates that zero quantity may enter the municipal water system.

  • Skin Irritation (H315): As an organic ester, it can defat skin and cause dermatitis upon contact.

  • Hydrolysis Risk: In the presence of strong acids or bases (often found in waste drums), this ester can hydrolyze back into cyclohexanecarboxylic acid and undecyl alcohol. This reaction can be exothermic and alter the pH of the waste container.

Pre-Disposal Segregation: A Self-Validating System

Do not blindly pour chemicals into the nearest canister. Use this self-validating workflow to ensure compatibility.

Protocol: The "Three-Check" Validation

Before adding Undecyl cyclohexanecarboxylate to a waste stream, perform these three checks:

  • The Halogen Check:

    • Question: Is this compound mixed with Chloroform, DCM, or other halogenated solvents?

    • Action: If YES, it goes into Halogenated Waste . If NO (pure or mixed with Hexane/Ethyl Acetate), it goes into Non-Halogenated Waste .

    • Why? Non-halogenated waste is often used as fuel for cement kilns (energy recovery). Halogens corrode these kilns and release toxic acid gases, requiring expensive specialized incineration.

  • The Phase Check:

    • Question: Is there visible water in your waste flask?

    • Action: Separate the aqueous layer (dispose as Aqueous Waste) from the organic layer containing the ester.

    • Why? Mixing this lipophilic ester with water creates a biphasic mixture in the waste drum, making accurate sampling difficult for the disposal contractor and potentially causing "hot spots" during incineration.

  • The pH Check:

    • Question: Was this material exposed to strong acids/bases during synthesis?

    • Action: Neutralize to pH 6–8 before adding to the solvent drum.

    • Why? Prevents the hydrolysis reaction described in Section 2 inside the waste drum.

Workflow Visualization: Waste Stream Decision Tree

WasteSegregation Start Start: Undecyl Cyclohexanecarboxylate Waste IsMixed Is it mixed with other solvents? Start->IsMixed CheckWater Is it mixed with Water/Aqueous buffers? IsMixed->CheckWater Yes BinA Stream A: Non-Halogenated Organic (High BTU Fuel Blending) IsMixed->BinA No (Pure Compound) CheckHalogen Does the mixture contain Halogens? (Cl, Br, F, I) CheckHalogen->BinA No (e.g., Hexane mix) BinB Stream B: Halogenated Organic (Dedicated Incineration) CheckHalogen->BinB Yes (e.g., DCM mix) CheckWater->CheckHalogen No Separate ACTION: Separate Layers. Dispose Aqueous separately. CheckWater->Separate Yes Separate->CheckHalogen Organic Layer

Figure 1: Decision logic for segregating undecyl cyclohexanecarboxylate waste to ensure regulatory compliance and cost-efficiency.

Spill Management (Emergency Protocol)

Because this compound is viscous and lipophilic, water-based cleanup methods (mopping) will fail, spreading the grease rather than removing it.

Equipment Required:

  • Nitrile gloves (Double gloving recommended).

  • Inert absorbent (Vermiculite, Sand, or Polypropylene pads).

  • Spark-proof tools (if mixed with flammable solvents).

Step-by-Step Cleanup:

  • Isolate: Evacuate the immediate area if the spill exceeds 500mL.

  • Contain: Use "socks" or sand to create a dike around the spill to prevent it from reaching floor drains.

  • Absorb: Pour vermiculite or place pads over the liquid.[4] Allow 5 minutes for absorption (viscous liquids absorb slowly).

  • Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty polyethylene bag.

  • Label: Tag the debris as "Solid Debris Contaminated with Organic Esters" (Do not throw in regular trash).

Final Disposal Specifications

This section is for the Environmental Health & Safety (EHS) officer or the waste contractor.

ParameterSpecification
Primary Disposal Method Destructive Incineration. The compound must be oxidized completely to CO₂ and H₂O.
Waste Code (RCRA - USA) D001 (Ignitable) if flash point <60°C (unlikely for pure, likely for mixtures). If pure, often classified as Non-Regulated Organic unless state-specific codes apply.
European Waste Code (EWC) 07 01 04 * (Other organic solvents, washing liquids and mother liquors).
Container Type HDPE (High-Density Polyethylene) or Steel Drum. Avoid LDPE for long-term storage of concentrated esters.
Operational Workflow: From Bench to Incinerator

DisposalFlow Bench Lab Bench (Generation) Satellite Satellite Accumulation Area (Labeling & Segregation) Bench->Satellite Daily Central Central Waste Storage (90-Day Limit) Satellite->Central When Full Transport Licensed Hauler (Manifest Tracking) Central->Transport Quarterly Incinerator Rotary Kiln Incinerator (>1000°C Destruction) Transport->Incinerator Final

Figure 2: Chain of custody for chemical waste, ensuring "Cradle-to-Grave" tracking required by law.

References

  • PubChem. (2025).[5] Undecyl cyclohexanecarboxylate - Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines on D001 and organic waste segregation). Available at: [Link]

  • ChemTalk. (2025). Ester Disposal Guidelines for Laboratories. (General protocols for organic ester waste). Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) for Handling Undecyl Cyclohexanecarboxylate

Chemical Profile & Hazard Analysis CAS Number: 94107-44-5 Molecular Formula: C₁₈H₃₄O₂ Molecular Weight: 282.5 g/mol [1] As a Senior Application Scientist, I must emphasize that while Undecyl cyclohexanecarboxylate is oft...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Analysis

CAS Number: 94107-44-5 Molecular Formula: C₁₈H₃₄O₂ Molecular Weight: 282.5 g/mol [1]

As a Senior Application Scientist, I must emphasize that while Undecyl cyclohexanecarboxylate is often viewed as a "standard intermediate," its physicochemical properties dictate a specific safety profile often overlooked in generic safety data sheets (SDS).

This molecule combines a lipophilic undecyl chain with a reactive ester moiety. This duality creates two primary risks:

  • Enhanced Dermal Permeability: The C11 alkyl chain significantly increases lipophilicity (LogP ~7.2), facilitating transport across the stratum corneum. Standard latex gloves offer insufficient protection against such permeation.

  • Hydrolysis Potential: Upon contact with mucosal membranes or enzymatic cleavage, it may release cyclohexanecarboxylic acid (a known irritant/corrosive) and undecanol.

Risk Stratification Table
ParameterCharacteristicOperational Implication
Physical State Viscous LiquidLow vapor pressure reduces inhalation risk under ambient conditions, but mist generation poses severe respiratory threats.
Flash Point >110°C (Estimated)Combustible. Not flammable under standard lab conditions, but requires precaution during high-temp distillation.
Skin/Eye Irritant (Cat 2/2A)Direct contact causes dermatitis; lipophilicity ensures rapid absorption.
Reactivity Stable EsterIncompatible with strong oxidizers and strong bases (hydrolysis risk).

Personal Protective Equipment (PPE) Matrix

Rationale: The following recommendations are based on the "Barrier-Time Principle"—ensuring the breakthrough time of the PPE exceeds the duration of the task.

A. Hand Protection (Critical)

Standard Protocol: Double-gloving is mandatory for handling volumes >10 mL.

  • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

  • Outer Layer: 8 mil Nitrile or Neoprene (Chemical barrier).

  • Change Frequency: Every 60 minutes or immediately upon splash.

Expert Insight: Do not use Latex. The lipophilic nature of the undecyl chain causes rapid swelling and degradation of natural rubber lattices.

B. Eye & Face Protection[2][3][4][5][6][7][8][9][10][11]
  • Standard Handling: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the viscous nature of the liquid; splashes adhere and are difficult to rinse.

  • High-Risk (Distillation/Pressurized Systems): Polycarbonate Face Shield + Splash Goggles.

C. Respiratory Protection[3][4][5][9][11][12]
  • Ambient Handling: Fume hood required (Face velocity: 80-100 fpm).

  • Outside Hood/Aerosol Risk: Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).

D. Body Protection[5][6][9][11]
  • Standard: Cotton-blend lab coat (buttoned).

  • Bulk Handling (>1L): Tyvek® 400 coveralls or chemically resistant apron (Butyl rubber).

Operational Handling Protocol

This workflow integrates safety checks directly into the experimental process.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Confirm fume hood sash is at the working height marker.

  • Spill Kit Staging: Ensure an "Organic Absorbent" spill kit is within 3 meters.

  • Decontamination Prep: Prepare a beaker of 10% aqueous sodium carbonate (Na₂CO₃) for neutralizing potential acid hydrolysis products on glassware.

Phase 2: Synthesis & Transfer
  • Weighing: Use a closed weighing vessel. If using a syringe for transfer, ensure Luer-lock fittings to prevent needle detachment due to viscosity.

  • Reaction Monitoring: When sampling for TLC/HPLC, assume the outer surface of the pipette is contaminated. Discard tips immediately into solid waste.

  • Heating: If refluxing, use a silicone oil bath. Avoid water baths to prevent accidental hydrolysis in case of flask rupture.

Phase 3: Post-Operation & Waste
  • Quenching: Allow reaction mixture to cool to <30°C before quenching.

  • Glassware Cleaning: Rinse with Acetone -> Ethanol -> Water. Do not start with water, as the ester is water-insoluble and will smear.

  • Glove Removal: Perform "Beak Method" removal to prevent skin contact with the outer glove surface.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for selecting PPE based on the specific operational context of handling Undecyl cyclohexanecarboxylate.

PPE_Decision_Tree Start Start: Handling Undecyl Cyclohexanecarboxylate Assess_Vol Assess Volume & Temperature Start->Assess_Vol Small_Scale Small Scale (<100 mL) Ambient Temp Assess_Vol->Small_Scale Low Risk Large_Scale Large Scale (>100 mL) or Heating >60°C Assess_Vol->Large_Scale High Risk Aerosol_Risk Is Aerosol/Mist Generation Possible? Small_Scale->Aerosol_Risk Level_2 PPE Level 2: - Chemical Apron - Splash Goggles - Double Nitrile (Outer 8 mil) - Fume Hood Large_Scale->Level_2 Level_1 PPE Level 1: - Lab Coat - Safety Glasses w/ Side Shields - Single Nitrile Gloves (4 mil) - Fume Hood Aerosol_Risk->Level_1 No Level_3 PPE Level 3 (Add-on): + Half-Face Respirator (OV Cartridge) + Face Shield Aerosol_Risk->Level_3 Yes Level_2->Level_3 If Pressurized/Mist

Figure 1: Risk-based PPE selection logic for Undecyl cyclohexanecarboxylate handling.

Emergency Response & Disposal

First Aid (Immediate Action)
  • Eye Contact: Irrigate immediately for 15 minutes .[2] The lipophilic nature requires prolonged flushing to mechanically remove the oil. Consult an ophthalmologist.

  • Skin Contact:

    • Blot excess liquid (do not rub).

    • Wash with soap and water (water alone is ineffective).

    • Monitor for redness (delayed irritation is common).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal Plan
  • Waste Stream: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong acids or oxidizers in the waste container.

  • Labeling: Clearly mark as "Ester - Irritant."

References

  • PubChem. (2025).[1][3] Undecyl cyclohexanecarboxylate (Compound).[1] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[1][3] Registration Dossier: Cyclohexanecarboxylic acid esters. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Selection and Use. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Organic Esters. [Link]

Sources

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